molecular formula C4H8ClN3S B1316385 2-Hydrazinyl-4-methylthiazole hydrochloride CAS No. 14397-08-1

2-Hydrazinyl-4-methylthiazole hydrochloride

Cat. No.: B1316385
CAS No.: 14397-08-1
M. Wt: 165.65 g/mol
InChI Key: PJVVBMWIMGMGGP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylthiazole hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3S and its molecular weight is 165.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372681. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-3-2-8-4(6-3)7-5;/h2H,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVBMWIMGMGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78886-45-0, 14397-08-1
Record name 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride
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Record name 2-hydrazinyl-4-methyl-1,3-thiazole hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydrazinyl-4-methylthiazole hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 14397-08-1), a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and application potential, offering field-proven insights for laboratory professionals.

Introduction and Strategic Importance

This compound is a heterocyclic hydrazine derivative. The strategic importance of this molecule lies in the unique combination of its two core functional moieties:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. It serves as a stable, often bioisosteric replacement for other aromatic systems and engages in a variety of non-covalent interactions with biological targets.

  • The Hydrazine Group (-NHNH₂): This highly nucleophilic functional group is a powerful tool for synthetic chemists. It serves as a linchpin for connecting molecular fragments, most commonly through the formation of hydrazones, and is a precursor to a wide array of other nitrogen-containing heterocycles like pyrazoles and triazoles.

The hydrochloride salt form enhances the compound's stability and often improves its solubility in polar protic solvents, making it a convenient and practical reagent for use in various reaction media.

Physicochemical and Structural Properties

The inherent properties of a molecule dictate its handling, reactivity, and formulation potential. While extensive experimental data for this specific salt is not broadly published, we can consolidate its known identifiers and computed properties to guide its use.

Core Identifiers
PropertyValueSource
CAS Number 14397-08-1[1]
Molecular Formula C₄H₈ClN₃S[1]
Molecular Weight 165.65 g/mol [1]
IUPAC Name (4-methyl-1,3-thiazol-2-yl)hydrazine;hydrochloride[1]
Synonyms (4-Methyl-thiazol-2-yl)-hydrazine HCl[1]
Computed Physical Properties

The following properties are computationally derived and provide valuable estimates for experimental design.

PropertyPredicted ValueSource
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 79.2 Ų[1]
Complexity 77.7[1]
Covalently-Bonded Unit Count 2[1]

Note: Experimental properties such as melting point and aqueous solubility are not consistently reported in publicly available literature and should be determined empirically.

Molecular Structure

The structure consists of a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position, complexed with hydrochloric acid.

Caption: Structure of 2-Hydrazinyl-4-methylthiazole HCl.

Synthesis and Manufacturing

The synthesis of 2-hydrazinylthiazoles is well-established, typically proceeding through one of two primary routes. The choice of pathway depends on the availability of starting materials and desired scale.

Pathway 1: From a 2-Halothiazole Precursor (Nucleophilic Aromatic Substitution)

This is the most direct and common laboratory-scale synthesis. The causality is straightforward: the electron-withdrawing nature of the thiazole ring's nitrogen atom activates the C2 position for nucleophilic attack.

Workflow:

  • Starting Material: 2-Chloro-4-methylthiazole or 2-Bromo-4-methylthiazole.

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O).

  • Solvent: A high-boiling point alcohol, such as ethanol or isopropanol, is typically used to facilitate the reaction.

  • Procedure: The 2-halothiazole is dissolved in the alcohol, and an excess of hydrazine hydrate is added. The mixture is heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is concentrated. The resulting free base (2-hydrazinyl-4-methylthiazole) is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl (e.g., HCl in ether or concentrated aqueous HCl) is added to precipitate the hydrochloride salt, which is then isolated by filtration.

Expertise Insight: Using an excess of hydrazine hydrate not only drives the reaction to completion but also acts as a base to neutralize the hydrogen halide byproduct formed during the reaction.

start 2-Chloro-4-methylthiazole reflux Heat to Reflux (Several Hours) start->reflux reagent1 Hydrazine Hydrate (N₂H₄·H₂O) reagent1->reflux solvent Ethanol (Solvent) solvent->reflux intermediate Free Base Intermediate (2-Hydrazinyl-4-methylthiazole) reflux->intermediate workup Solvent Evaporation & Redissolution (Ether) intermediate->workup precipitation Precipitation workup->precipitation reagent2 HCl Solution reagent2->precipitation product 2-Hydrazinyl-4-methylthiazole HCl (Final Product) precipitation->product

Caption: Synthetic workflow via nucleophilic substitution.

Pathway 2: From Thiosemicarbazide (Hantzsch-Type Cyclization)

This pathway builds the thiazole ring itself. It is a variation of the classic Hantzsch thiazole synthesis.

Workflow:

  • Starting Materials: Thiosemicarbazide and an α-haloketone (e.g., chloroacetone).

  • Procedure: Thiosemicarbazide is reacted with chloroacetone in a suitable solvent, often ethanol. The initial condensation forms a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization via attack of the sulfur atom on the carbon bearing the halogen, followed by dehydration to form the aromatic thiazole ring.

  • Work-up: The reaction mixture is cooled, and the product often precipitates directly as the hydrohalide salt (in this case, hydrochloride). Recrystallization from a solvent like ethanol/water can be used for purification.

Chemical Reactivity and Synthetic Utility

The utility of this compound is defined by the reactivity of its hydrazinyl group. The lone pair of electrons on the terminal nitrogen makes it a potent nucleophile.

Formation of Hydrazones (Schiff Bases)

The most fundamental reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically acid-catalyzed. Since the starting material is already a hydrochloride salt, it can often provide its own catalyst.

Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

hydrazine (4-Me-Thiazol-2-yl)-NH-NH₂ intermediate [Intermediate Adduct] hydrazine->intermediate + H⁺ (catalyst) carbonyl R-C(=O)-R' carbonyl->intermediate hydrazone (4-Me-Thiazol-2-yl)-NH-N=C(R)R' intermediate->hydrazone - H₂O, - H⁺ water H₂O

Caption: General reaction scheme for hydrazone formation.

This reaction is foundational for drug development, as the resulting hydrazone linker can connect the thiazole core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. A study by Bakr et al. (2021) demonstrated this principle by preparing thiosemicarbazone derivatives from a related benzylidenehydrazinyl-4-methylthiazole in an ethanol/HCl medium, highlighting the utility of the hydrochloride in facilitating such condensations[2].

Synthesis of Fused Heterocyclic Systems

The hydrazine moiety is a key precursor for building more complex fused ring systems. For instance, reaction with β-dicarbonyl compounds (like acetylacetone) can lead to the formation of pyrazole rings fused or linked to the thiazole core. This versatility makes it an invaluable tool for scaffold diversification in medicinal chemistry libraries.[3]

Applications in Research and Drug Development

The thiazole nucleus and the hydrazone linkage are both associated with a wide spectrum of biological activities. Consequently, derivatives of 2-Hydrazinyl-4-methylthiazole are promising candidates for screening in various therapeutic areas.

  • Antimicrobial and Antifungal Agents: The thiazole ring is a component of several antimicrobial drugs. The hydrazone moiety can enhance lipophilicity, which may improve penetration of microbial cell membranes.[4]

  • Anticancer Agents: Numerous studies have explored hydrazinyl-thiazole derivatives as potential anticancer agents. These compounds can be designed to act as enzyme inhibitors (e.g., kinase inhibitors) or as cytotoxic agents.[5]

  • Agrochemicals: The related benzothiazole analog, 2-hydrazino-4-methylbenzothiazole, is a known intermediate in the synthesis of the fungicide tricyclazole, which is used to protect rice crops.[6][7][8] This underscores the potential for the simpler thiazole derivative in the development of new pesticides and herbicides.

Spectroscopic Analysis (Predicted)

  • ¹H NMR:

    • Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.5 ppm.[9][10]

    • Thiazole Ring Proton (-CH=): A singlet for the proton at the C5 position, expected around δ 6.5-7.0 ppm.

    • Hydrazine Protons (-NH-NH₃⁺): Broad, exchangeable signals. Their chemical shift would be highly dependent on the solvent and concentration, but they would likely appear downfield (δ > 8.0 ppm) due to the positive charge.

  • ¹³C NMR:

    • Methyl Carbon: Expected around δ 15-20 ppm.

    • Thiazole Ring Carbons: C2 (bearing the hydrazine) would be the most downfield (~δ 160-170 ppm). C4 and C5 would appear in the aromatic region (~δ 110-150 ppm).

  • IR Spectroscopy:

    • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the -NH and -NH₃⁺ groups.

    • C=N and C=C Stretching: Aromatic ring stretches around 1500-1600 cm⁻¹.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: Every protocol must include inherent safety checks. Before handling this compound, researchers must consult a comprehensive Safety Data Sheet (SDS) and be familiar with the risks associated with hydrazine derivatives.

  • Hazard Profile: While specific data for this hydrochloride is limited, compounds containing a hydrazine moiety should be handled as potentially toxic and carcinogenic. The GHS classification for the related 2-hydrazino-4-methylbenzothiazole includes warnings for being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

References

  • CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • 2-Hydrazinyl-4-methyl-1,3-benzothiazole. National Center for Biotechnology Information (PMC). [Link]

  • 2-Hydrazinylthiazole | C3H5N3S | CID 11959066. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Hydrazinyl-4-methylbenzo[d]thiazole | 20174-68-9. Pharmaffiliates. [Link]

  • Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society. [Link]

  • Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. ResearchGate. [Link]

  • 2-hydrazine-4-methylbenzothiazole. ChemBK. [Link]

  • Bakr, R. B., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules, 26(4), 1033. [Link]

  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Rasayan Journal of Chemistry. [Link]

Sources

Structure Elucidation of 2-Hydrazinyl-4-methylthiazole Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a hydrazinyl moiety at the 2-position creates a versatile synthetic intermediate and a pharmacophore with significant biological potential. However, the structural confirmation of such molecules, particularly in their salt forms like 2-Hydrazinyl-4-methylthiazole hydrochloride, requires a rigorous, multi-technique approach to unambiguously resolve potential tautomeric forms and confirm atomic connectivity. This guide provides a comprehensive framework for the complete structure elucidation of this target compound, designed for researchers and scientists in drug development. We detail a self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and Single-Crystal X-ray Diffraction. Each section explains the causality behind experimental choices, presents detailed protocols, and offers expert interpretation of expected data, culminating in a definitive structural assignment.

The Strategic Importance of the Hydrazinyl-Thiazole Scaffold

Hydrazinyl-thiazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their wide spectrum of biological activities.[1][2] The unique electronic and structural features of this scaffold allow for diverse molecular interactions, making these compounds promising candidates for antimicrobial, anticancer, and anti-inflammatory agents.[3] The hydrochloride salt form is often preferred in development to improve solubility and stability.

The primary challenge in characterizing this compound lies in its potential for tautomerism (existing as either the hydrazine or a hydrazone form) and the precise localization of the proton and the chloride counter-ion. A robust analytical strategy is therefore not just confirmatory but essential for regulatory submission and understanding structure-activity relationships (SAR).

A Multi-Technique, Self-Validating Workflow

The definitive elucidation of a novel chemical entity's structure is not achieved by a single experiment but by the logical convergence of data from multiple orthogonal techniques.[4][5] Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. The workflow presented here is designed to systematically build the structural argument from the molecular formula up to the three-dimensional arrangement in the solid state.

G cluster_0 cluster_1 Initial Characterization cluster_2 Core Structure & Connectivity cluster_3 Unambiguous Proof cluster_4 Synthesis Synthesis & Purification MS Mass Spectrometry (MS) (Molecular Formula) Synthesis->MS IR Infrared (IR) Spectroscopy (Functional Groups) Synthesis->IR NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D XRay Single-Crystal X-ray (3D Structure & Stereochemistry) NMR_2D->XRay Confirmation Final Confirmed Structure XRay->Confirmation

Figure 1: Integrated workflow for structure elucidation.

Synthesis and Sample Preparation

A reliable synthesis is the prerequisite for any analytical characterization. The title compound can be synthesized via the reaction of a suitable starting material, such as 2-chloro-4-methylthiazole, with hydrazine hydrate.[6]

Experimental Protocol: Synthesis
  • To a solution of 2-chloro-4-methylthiazole (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Dissolve the crude residue in a minimal amount of ethanol and add a stoichiometric amount of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Mass Spectrometry: Establishing the Molecular Formula

Causality: The first step is to confirm the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) is critical as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[7] Electrospray Ionization (ESI) is the technique of choice for this polar, pre-charged molecule.

Experimental Protocol: ESI-HRMS
  • Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water (50:50).

  • Infuse the solution directly into the ESI source operating in positive ion mode.

  • Acquire the mass spectrum over a range of m/z 50-500.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Interpretation

The expected output is a dominant peak corresponding to the protonated free base [M+H]⁺. The hydrochloride salt will dissociate in solution, and the chloride ion will not be observed in positive mode ESI.

Parameter Expected Value Inference
Molecular Formula (Free Base)C₄H₇N₃S-
Exact Mass (Monoisotopic)129.0361 DaCalculated mass of the neutral molecule.
Observed Ion [M+H]⁺~130.0434 m/zConfirms the mass of the free base. The high resolution distinguishes it from other possible elemental compositions.
Table 1: Predicted High-Resolution Mass Spectrometry data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[8] The presence of N-H, C=N, and C-S bonds will give characteristic absorption bands, providing immediate structural clues.

Experimental Protocol: ATR-FTIR
  • Place a small amount of the dry hydrochloride salt powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

  • Perform a background scan of the clean crystal prior to the sample measurement.

Data Interpretation

The IR spectrum will confirm the presence of the hydrazinyl group and the thiazole ring. The protonation of the hydrazinyl group will result in broad absorptions characteristic of ammonium salts.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 2800 (broad)N-H stretch-NH₃⁺ group of the protonated hydrazine
~3100C-H stretchAromatic C-H on the thiazole ring
~1640C=N stretchImine bond within the thiazole ring
~1550N-H bendBending vibration of the -NH₃⁺ group
~1450C-H bendMethyl group scissoring
~650C-S stretchThioether linkage in the thiazole ring
Table 2: Predicted key Infrared absorption bands.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms.

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal solvent. Its high polarity readily dissolves the hydrochloride salt, and its hydrogen-bonding acceptor nature slows down the exchange rate of the N-H protons, allowing them to be observed as distinct (though often broad) signals.

¹H NMR Spectroscopy: Proton Environments
  • Experimental Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm).

  • Data Interpretation: The spectrum is expected to be simple, showing four distinct signals. The protonation on the terminal nitrogen of the hydrazine moiety is expected, leading to a downfield shift and broadening of the NH signals.

¹³C NMR Spectroscopy: Carbon Skeleton
  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).

  • Data Interpretation: Four signals are expected, corresponding to the four unique carbon atoms in the molecule.

Atom ¹H NMR Prediction (δ, ppm) ¹³C NMR Prediction (δ, ppm) Assignment Notes
CH₃~2.4 ppm (s, 3H)~17 ppmSinglet, integrating to 3 protons. Typical for a methyl on an aromatic ring.
H-5~6.8 ppm (s, 1H)~110 ppmSinglet proton on the thiazole ring.
NH~9.0 ppm (br s, 1H)-Broad, exchangeable proton of the secondary amine.
NH₂ (as NH₃⁺)~10.5 ppm (br s, 3H)-Very broad, downfield, exchangeable protons of the protonated terminal amine.
C-4-~148 ppmQuaternary carbon attached to the methyl group.
C-2-~168 ppmQuaternary carbon attached to the hydrazinyl group, highly deshielded.
Table 3: Predicted ¹H and ¹³C NMR chemical shifts in DMSO-d₆.[11][12][13]
2D NMR: Confirming the Connectivity

Causality: While 1D NMR suggests the structure, 2D NMR proves it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive, as it shows correlations between protons and carbons separated by 2 or 3 bonds, effectively building the molecular skeleton.

Figure 2: Key expected HMBC correlations for structural confirmation.
  • Key HMBC Correlations for Proof:

    • H-Me to C-4 and C-5: The protons of the methyl group (~2.4 ppm) should show a strong three-bond correlation to the C-5 carbon (~110 ppm) and a two-bond correlation to the C-4 carbon (~148 ppm). This definitively places the methyl group at the C-4 position.

    • H-5 to C-4: The thiazole ring proton (~6.8 ppm) will show a two-bond correlation to the C-4 carbon (~148 ppm), confirming their adjacency.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

Causality: While the combination of MS and NMR provides incontrovertible proof of the structure and connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.[14] It will resolve the exact location of the proton on the hydrazinyl group and detail the hydrogen bonding network involving the chloride ion.

Experimental Protocol
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethanol/water) or vapor diffusion. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve a low R-factor, which indicates a good fit.

Expected Outcome

The crystal structure will confirm the planarity of the thiazole ring.[14] It will show that the terminal nitrogen of the hydrazinyl group is indeed protonated, forming an -NH₃⁺ moiety. Crucially, it will reveal the intermolecular hydrogen bonding interactions where the N-H donors of the protonated hydrazine and the thiazole ring nitrogen (as an acceptor) interact with the chloride counter-ion, stabilizing the crystal lattice.

Conclusion: A Unified Structural Assignment

The structure elucidation of this compound is a case study in modern analytical chemistry. By following the integrated workflow described, a researcher can move systematically from a synthetic product to a fully validated structure. High-resolution mass spectrometry establishes the elemental formula. Infrared spectroscopy confirms the presence of key functional groups and the ammonium salt character. A full suite of 1D and 2D NMR experiments unequivocally determines the atomic connectivity and differentiates it from any potential isomers. Finally, single-crystal X-ray diffraction provides the definitive three-dimensional structure and solid-state interactions. The convergence of data from these orthogonal techniques provides a self-validating and unassailable structural proof, a critical milestone in any drug development program.

References

  • Title: 2-Hydrazinyl-4-methyl-1,3-benzothiazole Source: Acta Crystallographica Section E: Structure Reports Online, 2011. URL: [Link]

  • Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds Source: Applied Sciences, 2024. URL: [Link]

  • Title: Benzothiazole, 2-hydrazinyl-4-methyl- Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek. URL: [Link]

  • Title: Structural elucidation of compounds using different types of spectroscopic techniques Source: Journal of Chemical and Pharmaceutical Sciences, 2015. URL: [Link]

  • Title: Structure elucidation – Knowledge and References Source: Taylor & Francis Online. URL: [Link]

  • Title: Synthesis of 2-(2-Hydrazinyl) thiazole derivatives Source: ResearchGate, 2018. URL: [Link]

  • Title: A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances Source: Semantic Scholar, 2020. URL: [Link]

  • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Source: PubMed Central, National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k Source: ResearchGate, 2016. URL: [Link]

  • Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Source: PubMed Central, National Center for Biotechnology Information, 2019. URL: [Link]

  • Title: Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole Source: Journal of the Chinese Chemical Society, 2000. URL: [Link]

  • Title: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies Source: MDPI, 2020. URL: [Link]

  • Title: 2-Amino-4-methylthiazole - Optional[13C NMR] Source: SpectraBase. URL: [Link]

Sources

An In-depth Technical Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-4-methylthiazole hydrochloride (CAS Number: 14397-08-1), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document delves into the compound's physicochemical properties, details synthetic strategies, explores its reactivity, and highlights its diverse applications as a scaffold for novel therapeutic agents. Particular emphasis is placed on providing practical, field-proven insights and detailed experimental protocols to support researchers in their synthetic and drug discovery endeavors. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide a robust framework for its synthesis, characterization, and utilization.

Introduction: The Versatility of the 2-Hydrazinylthiazole Scaffold

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry. The introduction of a hydrazinyl moiety at the 2-position of the thiazole ring creates a versatile and highly reactive intermediate, 2-hydrazinylthiazole, which serves as a gateway to a vast chemical space of potential drug candidates.

This compound, as a stable salt of this reactive core, offers a convenient starting material for the synthesis of a wide array of derivatives. The methyl group at the 4-position provides a subtle yet important modulation of the molecule's steric and electronic properties. The hydrazinyl group is a potent nucleophile and can readily react with electrophiles to form a variety of functional groups, most notably hydrazones, which are themselves known to possess a broad spectrum of biological activities. This guide will explore the synthesis, characterization, and synthetic utility of this valuable building block.

Physicochemical and Structural Properties

While detailed experimental data for this compound is not extensively reported, its properties can be inferred from its structure and data available for analogous compounds.

PropertyValue (Predicted or from Analogues)Source
CAS Number 14397-08-1
Molecular Formula C4H8ClN3S[1]
Molecular Weight 165.65 g/mol [1]
Appearance Off-white to pale yellow solid (expected)N/A
Melting Point Data not available. For the related 2-hydrazino-4-phenylthiazole hydrochloride, the melting point is 104-111 °C (decomposes)[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.N/A
pKa Data not available. The hydrazinyl group is basic.N/A

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically follows the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thiourea or thiosemicarbazide with an α-haloketone.

General Synthetic Pathway

The most common route to 2-hydrazinyl-4-substituted thiazoles involves the reaction of thiosemicarbazide with an appropriate α-haloketone. For the synthesis of the title compound, the starting materials would be thiosemicarbazide and 1-chloroacetone (or 1-bromoacetone).

G thiosemicarbazide Thiosemicarbazide intermediate Intermediate thiosemicarbazide->intermediate Reaction with chloroacetone 1-Chloroacetone chloroacetone->intermediate thiazole 2-Hydrazinyl-4-methylthiazole intermediate->thiazole Cyclization hcl_salt 2-Hydrazinyl-4-methylthiazole Hydrochloride thiazole->hcl_salt HCl

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a generalized procedure adapted from the synthesis of similar 2-hydrazinylthiazole derivatives. Researchers should optimize the conditions for their specific setup.

Step 1: Synthesis of 2-Hydrazinyl-4-methylthiazole

  • To a solution of thiosemicarbazide (1.0 eq) in ethanol, add 1-chloroacetone (1.0 eq) dropwise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the free base.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude 2-hydrazinyl-4-methylthiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-hydrazinyl-4-methylthiazole in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Expected 1H NMR (in DMSO-d6, 400 MHz):

  • δ ~2.2-2.4 ppm (s, 3H): Methyl protons at the C4 position of the thiazole ring.

  • δ ~6.5-6.8 ppm (s, 1H): Proton at the C5 position of the thiazole ring.

  • δ ~8.0-9.0 ppm (br s, 3H): Protons of the hydrazinyl group (-NHNH2), which may be exchangeable with D2O. The hydrochloride salt formation will likely shift these signals downfield.

Expected 13C NMR (in DMSO-d6, 100 MHz):

  • δ ~15-20 ppm: Carbon of the methyl group at C4.

  • δ ~100-110 ppm: Carbon at the C5 position of the thiazole ring.

  • δ ~145-155 ppm: Carbon at the C4 position of the thiazole ring.

  • δ ~165-175 ppm: Carbon at the C2 position of the thiazole ring, attached to the hydrazinyl group.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilic nature of the hydrazinyl group and the inherent reactivity of the thiazole ring.

Reactions of the Hydrazinyl Group

The primary mode of reactivity involves the condensation of the hydrazinyl moiety with various carbonyl compounds to form stable hydrazones. This reaction is a cornerstone for the generation of diverse libraries of potential drug candidates.

G thiazole_hcl 2-Hydrazinyl-4-methylthiazole Hydrochloride hydrazone Hydrazone Derivative thiazole_hcl->hydrazone Condensation carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->hydrazone fused_heterocycles Fused Heterocyclic Systems (e.g., triazolothiazoles) hydrazone->fused_heterocycles Further Cyclization cyclization_reagents Cyclizing Agents cyclization_reagents->fused_heterocycles

Caption: Key reactions of this compound.

Experimental Protocol: Synthesis of a Hydrazone Derivative

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added if the starting material is the free base.

  • Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Further Cyclization Reactions

The resulting hydrazone derivatives can undergo further intramolecular cyclization to form a variety of fused heterocyclic systems, such as triazolothiazoles, which are also of significant interest in medicinal chemistry.

Applications in Drug Development

The 2-hydrazinylthiazole scaffold is a key component in a wide range of compounds with demonstrated biological activities. The ability to easily diversify the molecule by forming various hydrazones allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Antimicrobial Agents: Numerous studies have reported the synthesis of 2-hydrazinylthiazole derivatives with potent antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

  • Anticancer Agents: The thiazole nucleus is present in several approved anticancer drugs. Hydrazone derivatives of 2-hydrazinylthiazole have been shown to exhibit cytotoxic activity against various cancer cell lines, often through mechanisms involving apoptosis induction or cell cycle arrest.

  • Antidiabetic Agents: Recent research has explored the potential of 2-hydrazinylthiazole derivatives as inhibitors of enzymes such as α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.

  • Other Therapeutic Areas: The versatility of this scaffold has led to its investigation in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and antitubercular agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on the known hazards of related hydrazine and thiazole derivatives.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. They may also be skin and eye irritants.

For detailed safety information, it is highly recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the hydrazinyl group allow for the rapid generation of diverse chemical libraries for drug discovery programs. While specific experimental data for the title compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging data from closely related analogues. As research in this area continues, the full potential of this and other 2-hydrazinylthiazole derivatives in medicinal chemistry is yet to be fully realized.

References

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (n.d.). Chemical Papers. Retrieved January 17, 2026, from [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023, March 17). ACS Omega. Retrieved January 17, 2026, from [Link]

Sources

(4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-methyl-1,3-thiazol-2-yl)hydrazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride (CAS No: 14397-08-1) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its utility stems from the versatile reactivity of the hydrazine moiety attached to the robust 4-methylthiazole scaffold, enabling the construction of a diverse array of more complex molecules with significant biological activities, including potential antidiabetic and antimicrobial agents.[3][4] This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, critical safety considerations, and methods for characterization. It is intended for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Strategic Overview of Synthesis

The most prevalent and efficient method for constructing the (4-methyl-1,3-thiazol-2-yl)hydrazine core is a variation of the Hantzsch thiazole synthesis. This classical approach involves the condensation and cyclization of a thiosemicarbazide with an α-haloketone.[5][6] In this specific synthesis, thiosemicarbazide serves as the nitrogen- and sulfur-donating backbone, while chloroacetone provides the three-carbon unit required to form the 4-methyl-substituted thiazole ring.

This one-pot reaction is favored for its operational simplicity, accessibility of starting materials, and generally good yields. The resulting 2-hydrazinyl-4-methylthiazole free base is typically converted to its hydrochloride salt in a subsequent step to enhance its stability, crystallinity, and handling characteristics.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The formation of the 2-hydrazinyl-4-methylthiazole ring proceeds through a well-established mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of thiosemicarbazide on the electrophilic carbonyl carbon of chloroacetone. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration to form a thiosemicarbazone derivative.

  • Intramolecular Cyclization: The terminal amino group of the thiosemicarbazone then performs an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion and forming the five-membered thiazoline ring.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic 2-hydrazinyl-4-methylthiazole ring.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of (4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride.

Materials and Reagents
ReagentMolar Eq.MW ( g/mol )AmountNotes
Thiosemicarbazide1.091.139.11 gPurity ≥ 99%
Chloroacetone1.092.539.25 g (7.7 mL)Stabilized, Purity ≥ 95%
Ethanol-46.07150 mLAbsolute or 95%
Hydrochloric Acid-36.46As neededConcentrated (37%) or as ethereal solution
Step-by-Step Procedure

Part A: Synthesis of (4-methyl-1,3-thiazol-2-yl)hydrazine (Free Base)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (9.11 g, 0.1 mol) in 150 mL of ethanol.

  • Reagent Addition: While stirring the suspension, add chloroacetone (7.7 mL, 0.1 mol) dropwise at room temperature. Causality Note: The dropwise addition helps to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with continuous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expertise Insight: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.[3]

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may precipitate from the solution. If precipitation is incomplete, the solvent can be partially removed under reduced pressure.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The crude product is the free base, (4-methyl-1,3-thiazol-2-yl)hydrazine.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Suspend the crude free base in a suitable solvent such as ethanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (either concentrated HCl dropwise or a saturated solution of HCl in ethanol/ether) with stirring until the solution becomes acidic (test with pH paper). Trustworthiness Note: Formation of the hydrochloride salt is a self-validating step; the salt is typically a well-defined, crystalline solid that precipitates from the organic solvent, confirming the presence of the basic hydrazine moiety.

  • Precipitation and Collection: The white to off-white hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize yield.

  • Final Filtration and Drying: Collect the (4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

Synthesis Workflow Diagram

G reactant reactant process process product product final_product final_product A Thiosemicarbazide D Condensation & Cyclization A->D Reflux, 3-4h B Chloroacetone B->D Reflux, 3-4h C Ethanol (Solvent) C->D Reflux, 3-4h E (4-methyl-1,3-thiazol-2-yl)hydrazine (Free Base) D->E Isolation G Salt Formation E->G Acidification F HCl (in Ethanol/Ether) F->G Acidification H (4-methyl-1,3-thiazol-2-yl)hydrazine Hydrochloride G->H Precipitation & Drying

Caption: Hantzsch synthesis workflow for the target compound.

Safety, Handling, and Waste Disposal

Researcher Trustworthiness is built on a foundation of safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Hydrazine Derivatives: Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be absorbed through the skin.[7][8] All handling must be conducted in a certified chemical fume hood.[9] Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and butyl rubber gloves.[10]

  • Chloroacetone: This reagent is a potent lachrymator and is toxic. Handle exclusively in a fume hood to avoid inhalation of vapors.

  • Waste Disposal: Aqueous waste containing hydrazine should be treated before disposal. Dilute the waste (to <5%) and slowly add a weak oxidizing agent like sodium hypochlorite solution (<5%) to neutralize the hydrazine.[9][11] All solid and organic waste must be disposed of through a licensed hazardous waste contractor.

Characterization of the Final Product

To confirm the identity and purity of the synthesized (4-methyl-1,3-thiazol-2-yl)hydrazine hydrochloride, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the molecular structure. Expected 1H NMR signals include a singlet for the methyl group, a singlet for the thiazole ring proton, and exchangeable protons for the hydrazinium group (-NHNH3+).

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the cation (free base).[12]

  • Melting Point (m.p.): A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretches, C=N, and C-S bonds within the molecule.

Applications in Drug Discovery

The title compound is a valuable intermediate for synthesizing molecules with therapeutic potential. The hydrazine group can be readily reacted with aldehydes, ketones, or carboxylic acids to form hydrazones or hydrazides, respectively.[3][13] This allows for the "decoration" of the thiazole scaffold with various functional groups, a common strategy in lead optimization for developing new drugs. For instance, derivatives have been explored for their anti-Candida and antidiabetic activities.[4][13]

References

  • Scribd. Thiosemicarbazide Chemistry Review. [Link]

  • Sciencemadness.org. Hydrazine Safety & Handling Questions. [Link]

  • PubMed. Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl) -. [Link]

  • ChemBK. 2-hydrazine-4-methylbenzothiazole. [Link]

  • Sci-Hub. ChemInform Abstract: Reaction of 1‐(4‐Tolyl)thiosemicarbazide with Chloroacetone. An Unusual Event of a Benzidine Rearrangement. [Link]

  • ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. [Link]

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • Wiley Online Library. Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. [Link]

  • Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Indian Journal of Chemistry. Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). [Link]

  • PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. [Link]

  • Organic Syntheses. 4-CHLORO-2-(2-CHLOROBENZYLIDENE)HYDRAZINECARBOTHIOAMIDE. [Link]

  • Wiley Online Library. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. [Link]

  • PubChem. 2-chloro-4-methylthiazole. [Link]

  • Google Patents. KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
  • PubMed Central. 4-{methyl}. [Link]

  • Hindawi. Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. [Link]

  • PrepChem.com. Synthesis of 4-methyl-2-hydrazinobenzothiazole. [Link]

  • Organic Syntheses. 2-AMINO-4-METHYLTHIAZOLE. [Link]

  • SpectraBase. Thiazole-2-hydrazine, 5-methyl-4-phenyl-. [Link]

  • PubMed Central. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. [Link]

  • PubMed Central. 2-Hydrazinyl-4-methyl-1,3-benzothiazole. [Link]

  • NIH. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • Organic Syntheses. Synthesis of 1-(4-Chlorobenzylidene)-2-methylhydrazine. [Link]

  • NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • PubChem. Benzothiazole, 2-hydrazinyl-4-methyl-. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-4-methylthiazole hydrochloride is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a hydrazine derivative of a thiazole core, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The reactivity of the hydrazine group, combined with the aromatic thiazole ring, makes it a valuable synthon for creating a diverse range of derivatives. Understanding the fundamental physical properties of this hydrochloride salt is a critical first step for its effective use in research and development, ensuring proper handling, storage, reaction setup, and purification.

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound (CAS No: 14397-08-1). It is designed to be a primary resource for scientists, offering readily accessible data to support laboratory work and theoretical modeling.

Chemical Identity and Molecular Structure

The foundational information for any chemical compound is its unique set of identifiers and its molecular structure. These data points are essential for accurate record-keeping, database searches, and regulatory compliance.

IdentifierValueSource
Compound Name This compound[1][2]
Synonyms (4-Methyl-thiazol-2-yl)-hydrazine HCl[2]
CAS Number 14397-08-1[2]
Molecular Formula C₄H₈ClN₃S[2]
Molecular Weight 165.65 g/mol [2]
InChI Key PJVVBMWIMGMGGP-UHFFFAOYSA-N[2]

The structure consists of a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position. The hydrochloride salt form enhances stability and can improve solubility in polar solvents compared to the free base.

Physicochemical and Computed Properties

PropertyValueSource
Monoisotopic Mass 165.0127461 u[2]
Topological Polar Surface Area 79.2 Ų[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Complexity 77.7[2]

Expert Insights:

  • A Topological Polar Surface Area (TPSA) of 79.2 Ų suggests moderate cell permeability, a key parameter in drug design for predicting oral bioavailability.

  • The presence of three hydrogen bond donors and four acceptors indicates the molecule's potential to form strong intermolecular interactions, which would influence its melting point, boiling point, and solubility in protic solvents.

Workflow for Physicochemical Characterization

For a compound like this compound, a full experimental characterization would follow a logical workflow to determine its key physical properties. The diagram below illustrates a standard process for such a characterization.

G cluster_0 Step 1: Purity & Identity Confirmation cluster_1 Step 2: Thermal Analysis cluster_2 Step 3: Solubility Profiling cluster_3 Step 4: Spectroscopic Analysis Purity Purity Assessment (HPLC, LC-MS) Identity Structural Confirmation (NMR, MS) Purity->Identity Confirms material for testing DSC Melting Point & Thermal Stability (DSC/TGA) Identity->DSC Proceeds to thermal tests Solubility Solubility Determination (in various solvents) DSC->Solubility Informs solvent choice FTIR Infrared Spectroscopy (FTIR) Solubility->FTIR Prepares for spectroscopic analysis UVVis UV-Vis Spectroscopy FTIR->UVVis

Sources

2-Hydrazinyl-4-methylthiazole hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of the 2-Hydrazinyl-4-methylthiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydrazinyl-4-methylthiazole core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. While the specific hydrochloride salt of the parent compound is not extensively studied, its derivatives have demonstrated a remarkable breadth of biological activities. This guide synthesizes the current understanding of the mechanisms of action associated with this chemical class, focusing on its anticancer, enzyme inhibitory, and antimicrobial properties. We will explore the key signaling pathways modulated by these compounds, present quantitative data on their potency, and provide exemplary experimental protocols for their evaluation.

The 2-Hydrazinyl-4-methylthiazole Scaffold: A Foundation for Diverse Bioactivity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many FDA-approved drugs. Its unique electronic properties and ability to form a variety of non-covalent interactions make it an ideal pharmacophore. The addition of a hydrazinyl group at the 2-position of a 4-methylthiazole ring creates a scaffold with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This structural versatility has been exploited by medicinal chemists to generate a wide array of derivatives with potent and selective biological activities.

Anticancer Mechanisms of Action

Derivatives of the 2-hydrazinyl-4-methylthiazole scaffold have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death, disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor growth and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis. For instance, certain novel hydrazino-thiazole derivatives have been shown to induce caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1] Furthermore, some derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. One study reported that a particularly active thiazole derivative induced cell cycle arrest at the G1/S phase and increased the accumulation of cancer cells in the pre-G1 phase, indicative of apoptosis.[2]

Inhibition of Key Kinase Signaling Pathways

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently overexpressed or dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): Some 5-hydrazinyl-2-(2-(1-(thien-2-yl)ethylidene)hydrazinyl)thiazole derivatives have demonstrated dual inhibitory effects on both EGFR and Aromatase (ARO) enzymes, with IC50 values in the nanomolar range.[3]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was found to inhibit VEGFR-2, a key mediator of angiogenesis, with one compound showing an IC50 of 0.15 µM.[2]

The inhibition of these pathways is critical for halting tumor growth, as they control processes like cell proliferation, survival, and the formation of new blood vessels that supply nutrients to the tumor.

Disruption of Protein-Protein Interactions

A more recent and highly specific mechanism of action for this class of compounds is the inhibition of the eIF4E/eIF4G protein-protein interaction. The eukaryotic translation initiation factor 4E (eIF4E) is often overexpressed in various cancers and plays a crucial role in the translation of mRNAs encoding for proteins involved in cell growth and proliferation. A novel hydrazinyl thiazole derivative, A37, was found to have a good affinity for the eIF4E protein, thereby inhibiting the Ras/MAPK/eIF4E signaling pathway and demonstrating potent antitumor activity in preclinical models.[4]

Signaling Pathway: Inhibition of the Ras/MAPK/eIF4E Axis

G Ras Ras MAPK MAPK Ras->MAPK eIF4E eIF4E MAPK->eIF4E Proliferation Proliferation eIF4E->Proliferation A37 Hydrazinyl Thiazole Derivative (A37) A37->eIF4E Inhibition

Caption: Inhibition of the Ras/MAPK/eIF4E signaling pathway by a hydrazinyl thiazole derivative.

Diverse Enzyme Inhibition Profiles

Beyond their anticancer properties, derivatives of 2-hydrazinyl-4-methylthiazole have been shown to inhibit a variety of other enzymes implicated in different diseases.

Enzyme TargetTherapeutic AreaReported IC50 ValuesReference
15-Lipoxygenase (15-LOX)Inflammation0.12 ± 0.002 to 0.69 ± 0.5 µM[5]
Carbonic Anhydrase II (bCA II)Glaucoma, Epilepsy1.26 ± 0.24 µM (most active)[5]
α-GlucosidaseDiabetes1.40 ± 0.01 µM to 6.2 ± 0.19 µM[6]
α-AmylaseDiabetes4.94–28.17 µM[6]
Mushroom TyrosinaseHyperpigmentation3.17 µM[7]
Aromatase (ARO)Breast Cancer98.6 nM[3]

This broad inhibitory profile highlights the potential of this scaffold in developing treatments for inflammatory diseases, diabetes, and disorders of pigmentation, in addition to cancer.

Antimicrobial Activity

Several studies have reported that hydrazinyl thiazole derivatives possess significant antimicrobial activity against a range of pathogenic microbes.[3] This dual anticancer and antimicrobial activity is particularly interesting in the context of treating cancer patients, who are often immunocompromised and susceptible to infections.[3]

Structure-Activity Relationships (SAR)

The biological activity of 2-hydrazinyl-4-methylthiazole derivatives is highly dependent on the nature and position of substituents on the scaffold. For example, in the case of anticancer activity, the introduction of different substitutions on the benzylidene hydrazinyl moiety can significantly increase or decrease the IC50 values against cancer cell lines.[2] Similarly, for enzyme inhibition, specific substitutions can confer selectivity for one enzyme over another. A detailed analysis of SAR is crucial for the rational design of more potent and selective drug candidates.

Experimental Protocols

The following are examples of standard protocols used to evaluate the biological activity of 2-hydrazinyl-4-methylthiazole derivatives.

MTT Assay for In Vitro Cytotoxicity

This assay is used to assess the antiproliferative activity of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Experimental Workflow: MTT Assay

G A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol is used to determine the inhibitory potential of compounds against a specific enzyme.

  • Enzyme Preparation: Prepare a solution of bovine carbonic anhydrase II (bCA II) in Tris-HCl buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

  • Absorbance Monitoring: Monitor the change in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

  • Inhibition Calculation: Calculate the percentage of enzyme inhibition for each compound concentration.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The 2-hydrazinyl-4-methylthiazole scaffold is a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, with well-defined mechanisms of action in many cases. Future research should focus on:

  • Lead Optimization: Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways for the most active compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models of cancer, diabetes, and inflammatory diseases.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation therapies for a variety of human diseases.

References

  • Various Authors. (2025). Synthesis of Some p-Toluenesulfonyl-hydrazinothiazoles and Hydrazino-bis-thiazoles and Their Anticancer Activity. ResearchGate. [Link]

  • Various Authors. (2022). Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

  • Various Authors. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Various Authors. (Date Not Available). Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science Publisher. [Link]

  • Various Authors. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Semantic Scholar. [Link]

  • Various Authors. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. [Link]

  • Various Authors. (Date Not Available). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. [Link]

  • Various Authors. (2025). Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. PubMed. [Link]

  • Various Authors. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. PubMed. [Link]/)

Sources

The Hydrazinyl-Thiazole Core: A Technical Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Hydrazinyl-4-methylthiazole Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to a multitude of biologically active compounds. When functionalized with a hydrazinyl group at the 2-position, its pharmacological potential is significantly amplified, giving rise to a class of molecules with a broad spectrum of therapeutic applications. 2-Hydrazinyl-4-methylthiazole hydrochloride is a key starting material and intermediate in the synthesis of these valuable derivatives. Its reactive hydrazinyl moiety serves as a versatile handle for the construction of more complex molecular architectures, most notably through the formation of hydrazones.[1][2] These subsequent derivatives have demonstrated promising activities, including antidiabetic, antimicrobial, and anticancer properties, making the parent hydrochloride an invaluable tool for researchers and drug development professionals.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies to empower innovation in drug discovery.

Physicochemical and Safety Profile

While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related structures and general chemical principles. The hydrochloride salt form is expected to be a crystalline solid with enhanced solubility in polar solvents compared to its free base.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)2-Hydrazino-4-methylbenzothiazole (Analog)2-Hydrazinobenzothiazole (Analog)
Molecular Formula C₄H₈ClN₃SC₈H₉N₃SC₇H₇N₃S
Molecular Weight 165.65 g/mol 179.24 g/mol [5]165.22 g/mol [6]
Appearance White to off-white crystalline solidWhite needle-like crystals[7]Solid
Melting Point Not available167-169 °C[7]198-202 °C[6]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.Insoluble in water[8]Soluble in hot methanol[6]
Safety and Handling

This compound, as a hydrazine derivative, requires careful handling due to its potential toxicity. Hydrazine-containing compounds are often classified as harmful if swallowed, toxic in contact with skin, and can cause severe skin and eye irritation.[5][9] Inhalation may also be harmful.[5]

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Synthesis of this compound: A Methodological Deep Dive

The most established and versatile method for the synthesis of 2-hydrazinylthiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the cyclization of a thiosemicarbazone with an α-haloketone. The following is a detailed, two-step protocol for the preparation of this compound, based on established methodologies for this class of compounds.

Step 1: Synthesis of Thiosemicarbazide (Precursor)

While thiosemicarbazide is commercially available, understanding its formation is key. It is typically synthesized from the reaction of hydrazine with a thiocyanate salt. For the purpose of this guide, we will begin with commercially available thiosemicarbazide.

Step 2: Hantzsch Thiazole Synthesis and Hydrochloride Salt Formation

This step involves the reaction of thiosemicarbazide with an appropriate α-haloketone, in this case, chloroacetone, to form the 2-hydrazinyl-4-methylthiazole ring, followed by precipitation as the hydrochloride salt.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps Thiosemicarbazide Thiosemicarbazide Condensation Nucleophilic Attack & Condensation Thiosemicarbazide->Condensation Chloroacetone Chloroacetone Chloroacetone->Condensation Intermediate Thiazoline Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product_HCl 2-Hydrazinyl-4-methylthiazole Hydrochloride Condensation->Intermediate Forms unstable intermediate Salt_Formation HCl Addition

Caption: Hantzsch synthesis workflow for 2-Hydrazinyl-4-methylthiazole HCl.

Detailed Experimental Protocol:

Materials:

  • Thiosemicarbazide

  • Chloroacetone

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1 molar equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add chloroacetone (1 molar equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Cooling and Precipitation: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Salt Formation: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring. The hydrochloride salt of the product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Spectroscopic Characterization

While a definitive, published spectrum for this compound is elusive, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.

Table 2: Predicted and Analogous Spectroscopic Data

TechniquePredicted Features for 2-Hydrazinyl-4-methylthiazole HClAnalogous Data (2-Amino-4-methylthiazole or Hydrazinyl-benzothiazoles)
¹H NMR Methyl Protons (-CH₃): Singlet around 2.2-2.5 ppm. Thiazole Proton (-CH=): Singlet around 6.5-7.0 ppm. Hydrazinyl Protons (-NH-NH₂): Broad signals, exchangeable with D₂O, likely downfield (>8 ppm) due to the hydrochloride salt.For 2-hydrazino-4-methylbenzothiazole, a methyl singlet appears at 2.38 ppm. Aromatic and NH protons appear further downfield.[7]
¹³C NMR Methyl Carbon (-CH₃): Signal around 15-20 ppm. Thiazole Carbons (C4, C5): Signals in the aromatic region, likely between 100-150 ppm. Thiazole Carbon (C2): Signal further downfield (>160 ppm) due to attachment to three heteroatoms.For derivatives, the thiazole C2 carbon is typically observed around 168-170 ppm, C4 around 148-160 ppm, and C5 around 101-104 ppm.[3]
FTIR (cm⁻¹) N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region. C=N Stretching: Strong absorption around 1600-1650 cm⁻¹. Thiazole Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.For 2-amino-4-methylthiazole, characteristic N-H, C=N, and ring vibrations are well-documented.[12] Hydrazinyl-thiazole derivatives show N-H stretching in the 3138-3278 cm⁻¹ range.[3]
Mass Spec (MS) Molecular Ion (M⁺): The free base (C₄H₇N₃S) has a monoisotopic mass of 129.036 Da. The ESI-MS would show the [M+H]⁺ ion at m/z 130.The related 2-hydrazino-4-methylbenzothiazole shows an [M+H]⁺ ion at m/z 179.8.[7]

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for the synthesis of bioactive compounds. The nucleophilic hydrazinyl group is readily reactive towards electrophiles, most notably the carbonyl group of aldehydes and ketones.

Reactivity_Pathway cluster_reactants Starting Materials cluster_products Bioactive Derivatives Start_HCl 2-Hydrazinyl-4-methylthiazole Hydrochloride Hydrazone 2-(2-Alkylidene/Arylidene-hydrazinyl) -4-methylthiazole Derivative Start_HCl->Hydrazone Condensation Reaction Aldehyde_Ketone Aldehyde/Ketone (R-CO-R') Aldehyde_Ketone->Hydrazone Reacts with

Caption: Key reaction pathway of this compound.

Formation of Hydrazone Derivatives

The condensation reaction between 2-Hydrazinyl-4-methylthiazole and various aldehydes or ketones is a straightforward and high-yielding method to generate a library of diverse hydrazone derivatives.[1][2] This reaction typically proceeds under mild acidic conditions. The resulting (E)-2-(2-(arylmethylene)hydrazinyl)-4-methylthiazole derivatives form the basis of many reported biological activities.

Biological Activities of Derivatives

The true value of this compound is realized in the biological activities of its progeny.

  • Antidiabetic Agents: A significant body of research has focused on hydrazinyl-thiazole derivatives as inhibitors of enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.[3] Inhibition of these enzymes slows down the absorption of glucose, making these compounds promising candidates for the management of type 2 diabetes.

  • Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial drugs. Hydrazinyl-thiazole derivatives have been shown to possess potent activity against a range of bacterial and fungal strains, including multidrug-resistant organisms.[4]

  • Anticancer Activity: The structural motif of hydrazinyl-thiazoles has been explored for its potential as anticancer agents. Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis via the Hantzsch reaction and the versatile reactivity of its hydrazinyl group make it an indispensable tool for medicinal chemists. The extensive research into its derivatives has revealed a wealth of therapeutic potential, particularly in the areas of metabolic disorders and infectious diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful scaffold in their quest for novel therapeutics.

References

  • ChemBK. (2024, April 9). 2-hydrazine-4-methylbenzothiazole. Retrieved from ChemBK.com. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. [Link]

  • Capot Chemical. (2013, October 14). MSDS of 2-Hydrazino-4-methylbenzothiazole. Retrieved from capotchem.com. [Link]

  • Găină, L. I., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Pharmaceuticals, 15(10), 1234. [Link]

  • El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • PubChem. (n.d.). 2-Hydrazinyl-4-phenylthiazole. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • El-Sayed, N. N. E., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules, 26(4), 1033. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from . [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Method for preparing 2-hydrazino-4-methyl benzothiazole.
  • Pharmaffiliates. (n.d.). 2-Hydrazinyl-4-methylbenzo[d]thiazole. Retrieved from pharmaffiliates.com. [Link]

  • ResearchGate. (2025, August 6). Thiosemicarbazides: Synthesis and reactions. Retrieved from ResearchGate. [Link]

  • Kalia, J., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 50(41), 9720–9724. [Link]

  • LibreTexts Chemistry. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from chem.libretexts.org. [Link]

  • ResearchGate. (n.d.). Solvent and catalyst free synthesis of hydrazinyl thiazoles (4a–i). Retrieved from ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 2-(2-(4-Methylbenzylidene)hydrazinyl)-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from spectrabase.com. [Link]

  • SpectraBase. (n.d.). 2-(2-(4-Methylbenzylidene)hydrazinyl)-4-phenylthiazole. Retrieved from spectrabase.com. [Link]

  • PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Ali, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(23), 7249. [Link]

  • Liu, X.-F., et al. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from semanticscholar.org. [Link]

  • YouTube. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from youtube.com. [Link]

Sources

The Genesis of a Bioactive Scaffold: A Technical Guide to the Synthesis and Characterization of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives of profound biological significance. Among these, the 2-hydrazinylthiazoles represent a privileged scaffold, underpinning the development of a multitude of therapeutic candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of a fundamental member of this class: 2-Hydrazinyl-4-methylthiazole hydrochloride. We will dissect the strategic underpinnings of its synthesis via the Hantzsch thiazole condensation, provide a detailed, field-tested experimental protocol, and discuss the critical role of its hydrochloride salt form in enhancing stability and utility in research and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Significance of the 2-Hydrazinylthiazole Core

The thiazole ring is a recurring motif in a vast array of biologically active compounds, from antibiotics to anticancer agents. The introduction of a hydrazinyl moiety at the 2-position of the thiazole ring dramatically expands the chemical space available for derivatization, giving rise to a plethora of compounds with diverse pharmacological profiles. These derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[1] The core structure of 2-Hydrazinyl-4-methylthiazole serves as a foundational building block for the synthesis of these more complex molecules, making a thorough understanding of its preparation and properties essential for researchers in the field.

The decision to prepare and isolate this compound as a hydrochloride salt is a deliberate and critical choice. Many active pharmaceutical ingredients are formulated as hydrochloride salts to improve their stability, solubility, and handling characteristics.[2][3][4] For a compound like 2-hydrazinyl-4-methylthiazole, which contains basic nitrogen atoms, conversion to the hydrochloride salt protonates these sites, rendering the molecule less susceptible to oxidative degradation.[2] Furthermore, the salt form typically presents as a stable, crystalline solid, which is advantageous for purification, storage, and accurate dispensing in subsequent reactions or biological assays.[5]

Retrosynthetic Analysis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of the 2-hydrazinylthiazole scaffold is the Hantzsch thiazole synthesis.[1] This venerable reaction provides a straightforward and efficient route to the thiazole ring through the condensation of an α-haloketone with a thiosemicarbazone.

A retrosynthetic analysis of our target molecule, 2-Hydrazinyl-4-methylthiazole, points to two key starting materials: a thiosemicarbazone derived from acetone and an α-halocarbonyl compound, such as chloroacetone.

Diagram 1: Retrosynthetic Analysis

G target 2-Hydrazinyl-4-methylthiazole disconnection Hantzsch Condensation target->disconnection precursors Acetone Thiosemicarbazone + Chloroacetone disconnection->precursors

Caption: Retrosynthetic approach for 2-Hydrazinyl-4-methylthiazole.

The mechanism of the Hantzsch synthesis in this context begins with the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the electrophilic carbon of the chloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.

Diagram 2: Hantzsch Thiazole Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Salt Formation Acetone Acetone Acetone_TSC Acetone Thiosemicarbazone Acetone->Acetone_TSC Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acetone_TSC Thiazole_Free_Base 2-Hydrazinyl-4-methylthiazole (Free Base) Acetone_TSC->Thiazole_Free_Base Reaction Chloroacetone Chloroacetone Chloroacetone->Thiazole_Free_Base Reaction Final_Product 2-Hydrazinyl-4-methylthiazole Hydrochloride Thiazole_Free_Base->Final_Product HCl Hydrochloric Acid HCl->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification strategies to ensure the integrity of the final product.

Synthesis of Acetone Thiosemicarbazone (Precursor)

Rationale: The initial step involves the formation of the thiosemicarbazone from acetone and thiosemicarbazide. This reaction is a straightforward condensation, typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the acetone, making it more susceptible to nucleophilic attack by the terminal nitrogen of thiosemicarbazide.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of methanol by gently warming the mixture.[6]

  • Reaction Initiation: To the warm, stirring solution, add acetone (7.3 mL, 0.1 mol) followed by a few drops of concentrated hydrochloric acid as a catalyst.[6][7]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane 1:1).

  • Work-up and Isolation: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.[6]

  • Purification: Collect the white crystalline precipitate by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator over silica gel.[6]

Synthesis of this compound (Target Compound)

Rationale: The Hantzsch cyclization is an efficient method for constructing the thiazole ring. The use of an equimolar amount of chloroacetone and the acetone thiosemicarbazone in a suitable solvent like ethanol under reflux provides the necessary conditions for the reaction to proceed. The final product is isolated as the hydrochloride salt to enhance its stability.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the synthesized acetone thiosemicarbazone (13.12 g, 0.1 mol) in 150 mL of absolute ethanol.

  • Reaction Initiation: To the suspension, add chloroacetone (7.9 mL, 0.1 mol) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.[8]

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The hydrochloride salt of the product is often observed to precipitate from the reaction mixture. If precipitation is not complete, the solution can be concentrated under reduced pressure and cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be recrystallized from ethanol to afford the pure this compound as a crystalline solid.

Characterization Data

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. The following table summarizes the expected physical and spectroscopic properties.

Property Value/Expected Data Reference/Method
Molecular Formula C₄H₇N₃S · HCl-
Molecular Weight 165.65 g/mol
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 165-167 °C
Solubility Soluble in water and methanolStandard Solubility Tests
¹H NMR Expected signals for methyl, vinyl, and NH protons.Data for related compounds suggest characteristic shifts.[9][10]
¹³C NMR Expected signals for methyl, thiazole ring carbons.Based on similar structures.
FT-IR (KBr, cm⁻¹) Expected peaks for N-H, C=N, C-S stretching.Spectra of related compounds show characteristic absorptions.[11][12]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ for the free base at m/z 130.04.-

Concluding Remarks for the Drug Development Professional

The synthesis of this compound represents a critical first step in the development of a wide range of potential therapeutic agents. The robustness and efficiency of the Hantzsch thiazole synthesis make this core scaffold readily accessible for further chemical exploration. The strategic decision to isolate the compound as a hydrochloride salt is a key consideration for ensuring its long-term stability and ease of use in high-throughput screening and medicinal chemistry campaigns. This technical guide provides a solid foundation for the reliable production of this valuable building block, empowering researchers to accelerate the discovery of novel drug candidates.

References

  • Hydrochloride in Pills: Recognizing Its Makes Use Of and Profits. (2023). Vader Advertising. [Link]

  • What is Hydrochloride Utilized for in Tablets? (n.d.). Silicon.fr. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]

  • Hydrochloride salt: Significance and symbolism. (2025). ZME Science. [Link]

  • Metal Complexes of Acetone Thiosemicarbazone: Synthesis, Spectral Characterization and Pharmacological Studies. (2016). ResearchGate. [Link]

  • Metal Complexes of Acetone Thiosemicarbazone: Synthesis, Spectral Characterization and Pharmacological Studies. (2016). Natural Sciences Publishing. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2022). National Center for Biotechnology Information. [Link]

  • Acetone thiosemicarbazone. (n.d.). Grokipedia. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (2020). ResearchGate. [Link]

  • Process for the production of thiosemicarbazones. (n.d.).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of acetylacetone thiosemicarbazone and their metallic complexes. (2013). ResearchGate. [Link]

  • Unusual chemical transformations of acetone thiosemicarbazone mediated by ruthenium: C–H bond activation, thiolation, and C–N bond cleavage. (2015). RSC Publishing. [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl). (1996). National Center for Biotechnology Information. [Link]

  • 2-Hydrazinyl-4-methyl-1,3-benzothiazole. (2011). National Center for Biotechnology Information. [Link]

  • Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2020). National Center for Biotechnology Information. [Link]

  • 2-Hydrazinyl-4-methyl-1,3-benzothia-zole. (2011). National Center for Biotechnology Information. [Link]

  • 2-Hydrazinyl-4-methylthiazole. (n.d.). PubChem. [Link]

  • Formation of acetone thiosemicarbazone complex of ruthenium via usual chelation and unexpected fragmentation : Characterization and catalytic application. (2015). Semantic Scholar. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2019). MDPI. [Link]

  • Hydrazine dihydrochloride. (n.d.). NIST WebBook. [Link]

  • 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. (2006). ResearchGate. [Link]

Sources

The Strategic Role of 2-Hydrazinyl-4-methylthiazole Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2] Among the vast array of thiazole-based building blocks, 2-hydrazinyl-4-methylthiazole hydrochloride has emerged as a particularly versatile and valuable synthon. Its unique chemical architecture, featuring a reactive hydrazine moiety appended to a decorated thiazole ring, provides a gateway to a rich diversity of molecular structures with a broad spectrum of pharmacological activities. This technical guide offers an in-depth exploration of this compound and its derivatives, from fundamental synthesis and reactivity to their applications in contemporary drug discovery. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, and present a comprehensive overview of the biological activities of the resulting compounds, equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful chemical tool.

The Core Synthon: this compound

This compound is a crystalline solid that serves as a stable and readily accessible precursor for a multitude of chemical transformations. The hydrochloride salt form enhances its stability and handling properties compared to the free base.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC4H8ClN3SPubChem
Molecular Weight165.64 g/mol PubChem
AppearanceOff-white to pale yellow crystalline powderInferred from typical hydrochloride salts
SolubilitySoluble in water and polar organic solvents like methanol and ethanolGeneral knowledge of hydrochloride salts

Table 1: Physicochemical properties of this compound.

Synthesis of the Core Structure

The most prevalent and efficient method for the synthesis of the 2-hydrazinyl-4-methylthiazole core is a variation of the classic Hantzsch thiazole synthesis. This approach involves the condensation of a thiosemicarbazide with an α-haloketone. In the case of our target molecule, thiosemicarbazide is reacted with chloroacetone.

The causality behind this choice of reactants lies in their inherent reactivity. The thiosemicarbazide possesses two nucleophilic nitrogen atoms and a nucleophilic sulfur atom. The α-haloketone, chloroacetone, features an electrophilic carbonyl carbon and an electrophilic carbon bearing the halogen. The reaction proceeds through a cascade of nucleophilic attacks and a final dehydration step to form the stable aromatic thiazole ring.

Hantzsch_Synthesis Thiosemicarbazide Thiosemicarbazide Intermediate Thione Intermediate Thiosemicarbazide->Intermediate Nucleophilic attack of S on C-Cl Chloroacetone Chloroacetone Chloroacetone->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular cyclization (N on C=O) Product 2-Hydrazinyl-4-methylthiazole Cyclized_Intermediate->Product Dehydration

Caption: Hantzsch synthesis of 2-Hydrazinyl-4-methylthiazole.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established Hantzsch thiazole synthesis.[3]

Materials:

  • Thiosemicarbazide

  • Chloroacetone

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in ethanol.

  • Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.0 eq) dropwise at room temperature. Rationale: Dropwise addition helps to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Rationale: Neutralization removes any excess acid formed during the reaction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-hydrazinyl-4-methylthiazole free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Reactivity and Derivatization: A Gateway to Chemical Diversity

The synthetic utility of this compound lies in the high reactivity of the hydrazine moiety. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. This allows for the facile introduction of diverse functionalities, leading to the generation of large and structurally varied compound libraries.

Reactivity Core 2-Hydrazinyl-4-methylthiazole Hydrazone Hydrazones Core->Hydrazone Condensation Semicarbazide Thiosemicarbazones/ Semicarbazones Core->Semicarbazide Addition Acylhydrazide Acylhydrazides Core->Acylhydrazide Acylation Pyrazolone Pyrazolones Core->Pyrazolone Cyclocondensation Aldehyde Aldehydes/Ketones Aldehyde->Hydrazone Isocyanate Isocyanates/ Isothiocyanates Isocyanate->Semicarbazide AcidChloride Acyl Chlorides/ Anhydrides AcidChloride->Acylhydrazide BetaKetoester β-Ketoesters BetaKetoester->Pyrazolone

Caption: Reactivity of the 2-hydrazinyl-4-methylthiazole core.

The most common derivatization strategy involves the condensation of the hydrazine with aldehydes or ketones to form stable hydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid. The resulting hydrazone bridge (–N=CH–) can be further functionalized, and the choice of the aldehyde or ketone allows for the introduction of a wide array of substituents.

Biological Activities of 2-Hydrazinyl-4-methylthiazole Derivatives

The derivatization of the 2-hydrazinyl-4-methylthiazole scaffold has yielded compounds with a remarkable range of biological activities. The thiazole ring itself is a privileged structure in medicinal chemistry, and its combination with the versatile hydrazine linker has proven to be a fruitful strategy for the discovery of novel therapeutic agents.[1][4]

Summary of Biological Activities
Derivative ClassBiological ActivityTarget/Mechanism of ActionRepresentative IC50/MIC ValuesReference(s)
Hydrazinyl-thiazolesAntidiabeticα-Glucosidase inhibitionIC50 = 6.2 ± 0.19 µM[5]
Hydrazinyl-thiazolesAntidiabeticAldose Reductase inhibitionKI = 5.47 ± 0.53 nM[5]
2-Hydrazinyl-4-phenyl-1,3-thiazolesAnti-CandidaLanosterol 14α-demethylase inhibitionMIC = 3.9 µg/mL against C. albicans[6]
Hydrazinyl-thiazolonesAnticancer (Breast, Liver)VEGFR-2 inhibitionIC50 = 2.57 ± 0.16 µM (MCF-7)[7]
Hydrazinyl-thiazolesAntimicrobialBacterial cell wall synthesis inhibition (inferred)MIC = 3.9 µg/mL against E. coli and B. subtilis[1]
Hydrazinyl-thiazolesAntimalarialPlasmodium falciparum inhibitionIC50 = 0.648 µM[8]
Acetylene containing 2-(2-hydrazinyl)thiazolesAntimycobacterialMycobacterium tuberculosis inhibition61.86 ± 1.85% inhibition at 50 µg/mL[9]

Table 2: Biological activities of 2-Hydrazinyl-4-methylthiazole derivatives.

Causality in Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The diverse biological activities of these derivatives can be attributed to the specific structural features introduced through derivatization. For instance, in the case of antidiabetic agents, the introduction of specific aryl groups on the hydrazone moiety can lead to potent and selective inhibition of enzymes like α-glucosidase and aldose reductase.[5] This is likely due to the formation of specific hydrogen bonds and hydrophobic interactions within the active site of the target enzyme.

Similarly, for antifungal derivatives, the lipophilicity and steric bulk of the substituents on the thiazole and hydrazone moieties play a crucial role in their ability to penetrate the fungal cell membrane and interact with their target, such as lanosterol 14α-demethylase.[6]

Future Perspectives and Conclusion

This compound is a testament to the power of scaffold-based drug discovery. Its straightforward synthesis, versatile reactivity, and the proven biological potential of its derivatives make it an invaluable tool for medicinal chemists. The continued exploration of new derivatization strategies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

The self-validating nature of the protocols described herein, rooted in fundamental principles of organic chemistry, ensures their reliability and reproducibility. By understanding the causality behind the synthetic choices and the structure-activity relationships of the resulting compounds, researchers can rationally design and synthesize new generations of 2-hydrazinyl-4-methylthiazole derivatives with tailored pharmacological properties, addressing a wide range of unmet medical needs.

References

  • Shinde, R., Adole, V. A., & Jagdale, B. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Journal of Molecular Structure. [Link]

  • Shafiee, A., & Ghasemian, F. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Molecules, 25(19), 4539. [Link]

  • Kaya, B., Tahtacı, H., Çiftçi, B., Duran, H. E., Necip, A., Işık, M., & Beydemir, Ş. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Drug Development Research, 1-18. [Link]

  • Ilies, D. C., Nuta, D. C., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(16), 4945. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7350. [Link]

  • Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. [Link]

  • Kumar, K. S., et al. (2014). In vitro and in silico antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives. European Journal of Pharmaceutical Sciences, 52, 59-68. [Link]

  • Kumari, S., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(23), 14757-14771. [Link]

  • Gaffer, H. E., et al. (2015). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Journal of Chemistry. [Link]

  • Ali, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(23), 7338. [Link]

  • Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Kumar, K. S., et al. (2014). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. Bioorganic & Medicinal Chemistry Letters, 24(1), 245-249. [Link]

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ARKIVOC, 2011(i), 147-200. [Link]

  • PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from [Link]

  • El-Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286. [Link]

  • ChemBK. (n.d.). 2-hydrazine-4-methylbenzothiazole. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 44. [Link]

  • Gaffer, H. E. (2015). Synthesis of thiosemicarbazone and hydrazone derivatives 2–4. ResearchGate. [Link]

  • Byers, J. R., & Dickey, J. B. (1943). 2-amino-4-methylthiazole. Organic Syntheses, Coll. Vol. 2, p.31. [Link]

  • Nikpassand, M., et al. (2016). Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4-methylthiazole. Retrieved from [Link]

Sources

Spectroscopic Profile of 2-Hydrazinyl-4-methylthiazole Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Hydrazinyl-4-methylthiazole hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. While direct experimental spectra for this specific salt are not widely published, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive profile. This approach is designed to empower researchers in identifying, characterizing, and utilizing this compound in their synthetic and analytical workflows.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique electronic and structural arrangement that dictates its spectroscopic behavior. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, forms the core of the molecule. The hydrazinyl group at the C2 position and the methyl group at the C4 position introduce specific spectroscopic signatures. As a hydrochloride salt, the protonation of one or more of the nitrogen atoms will induce notable shifts in the NMR spectra, a key consideration in its characterization.

Molecular Structure of this compound cluster_thiazole Thiazole Ring cluster_substituents Substituents C2 C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 S1 S1 C5->S1 S1->C2 Hydrazinyl H2N-NH- Hydrazinyl->C2 Methyl CH3 Methyl->C4 HCl HCl HCl->N3 Protonation Site

Caption: Predicted protonation at the N3 position of the thiazole ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl, thiazole ring, and hydrazinyl protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
CH₃2.2 - 2.5SingletElectron-donating methyl group attached to the thiazole ring.
Thiazole-H (C5-H)6.5 - 7.0SingletThe sole proton on the thiazole ring, its chemical shift is influenced by the electron density of the ring.
-NH-NH₂Broad signals, variableBroad SingletsProtons attached to nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with solvent. The hydrochloride salt will likely show downfield shifts for these protons.

Interpretation and Causality:

The singlet for the methyl group is expected in the upfield region, typical for methyl groups attached to an aromatic ring. The thiazole proton at the C5 position is expected to be a singlet and its chemical shift provides insight into the electronic environment of the ring. In related thiazole derivatives, this proton typically appears between 7.27 and 8.77 ppm[1].

The hydrazinyl protons (-NH- and -NH₂), are expected to be broad and their chemical shifts are highly dependent on concentration, temperature, and solvent. Due to the hydrochloride salt formation, these protons, along with any protonated ring nitrogen, will be deshielded and shift downfield. The protonation of the thiazole ring nitrogen will also influence the chemical shift of the adjacent C5-H.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on data from analogous thiazole derivatives[2].

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2168 - 172Carbon attached to two nitrogen atoms in the hydrazinyl group and the ring sulfur. Expected to be the most downfield carbon of the thiazole ring.
C4148 - 152Carbon bearing the methyl group.
C5105 - 115Carbon adjacent to the sulfur atom and bearing a proton.
CH₃15 - 20Methyl carbon, expected in the aliphatic region.

Interpretation and Rationale:

The chemical shifts of the thiazole ring carbons are characteristic. C2, being attached to three heteroatoms (N, N, S), is significantly deshielded and appears furthest downfield. C4 and C5 chemical shifts are typical for aromatic heterocyclic systems. For comparison, in fluorinated hydrazinylthiazole derivatives, the C2, C4, and C5 carbons of the thiazole ring resonate in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively[2]. The methyl carbon is expected in the typical aliphatic region. Protonation of the ring nitrogen is expected to cause a downfield shift for the adjacent carbons (C2 and C4).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (hydrazinyl)3100 - 3300Medium-Broad
C-H stretch (methyl)2900 - 3000Medium
C=N stretch (thiazole ring)1600 - 1650Medium-Strong
N-H bend (hydrazinyl)1550 - 1620Medium
Thiazole ring vibrations1400 - 1500Medium-Strong

Interpretation of Vibrational Modes:

The broad absorption in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazinyl group, likely broadened due to hydrogen bonding. The C-H stretching of the methyl group will appear in the 2900-3000 cm⁻¹ region. The C=N stretching vibration of the thiazole ring is a key diagnostic peak and is expected in the 1600-1650 cm⁻¹ range. The N-H bending vibration of the hydrazinyl group will likely overlap with the C=N stretch. The absorptions in the 1400-1500 cm⁻¹ region are attributed to the skeletal vibrations of the thiazole ring. In related hydrazinylthiazole derivatives, N-H stretching bands are observed in the region of 3278–3138 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would typically be acquired for the free base after the loss of HCl.

Expected Molecular Ion Peak:

  • Molecular Formula (free base): C₄H₇N₃S

  • Molecular Weight (free base): 129.18 g/mol

  • Expected (M+H)⁺: m/z 130.04

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through characteristic pathways, including the loss of the hydrazinyl group and cleavage of the thiazole ring.

Predicted Mass Spectrometry Fragmentation of 2-Hydrazinyl-4-methylthiazole M [C4H7N3S]+. m/z = 129 F1 [C4H5N2S]+ m/z = 113 M->F1 -NH2 F2 [C3H3S]+ m/z = 71 M->F2 -N2H3 F3 [C3H4N]+ m/z = 54 F1->F3 -CS

Caption: A plausible fragmentation pathway for the molecular ion of 2-Hydrazinyl-4-methylthiazole.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from structurally similar molecules and fundamental spectroscopic principles, researchers can confidently approach the characterization of this important chemical entity. The provided data and interpretations serve as a valuable reference for identity confirmation, purity assessment, and structural elucidation in the context of drug discovery and development.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. 2022;27(12):3897.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. 2018;23(11):2773. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. 2020;25(21):5196.
  • Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Structure: THEOCHEM. 2007;806(1-3):215-221.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • 2-Hydrazinyl-4-phenylthiazole. PubChem. [Link]

  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. 2021; 23(1), 89-113.

Sources

Methodological & Application

Synthesis of 2-Hydrazinyl-4-methylthiazole Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Hydrazinylthiazole Scaffold in Modern Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] When functionalized with a hydrazinyl group at the 2-position, the resulting 2-hydrazinylthiazole core serves as a versatile building block for the synthesis of a multitude of derivatives with potent biological properties. These derivatives have shown promise as antimicrobial, antimycobacterial, and anticancer agents.[2][3][4] The 4-methyl substitution on the thiazole ring can further influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This application note provides a comprehensive guide for the synthesis of 2-hydrazinyl-4-methylthiazole hydrochloride, a key intermediate for the development of novel therapeutic agents. The protocol is based on the well-established Hantzsch thiazole synthesis, a robust and high-yielding method for the construction of the thiazole ring.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary characterization and safety protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel heterocyclic compounds.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds in two main stages: the Hantzsch thiazole synthesis to form the free base, followed by its conversion to the hydrochloride salt.

Part 1: Hantzsch Thiazole Synthesis of 2-Hydrazinyl-4-methylthiazole

The core of this synthesis is the reaction between thiosemicarbazide and chloroacetone.[7] The mechanism involves a nucleophilic attack of the sulfur atom of thiosemicarbazide on the α-carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]

Part 2: Formation of the Hydrochloride Salt

The basic 2-hydrazinyl-4-methylthiazole is then treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.

Below is a DOT graph illustrating the overall synthetic workflow.

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Hydrochloride Salt Formation Thiosemicarbazide Thiosemicarbazide Reaction_Vessel Reaction in Ethanol Thiosemicarbazide->Reaction_Vessel Chloroacetone Chloroacetone Chloroacetone->Reaction_Vessel Intermediate Thiazoline Intermediate Reaction_Vessel->Intermediate Nucleophilic Attack & Cyclization Free_Base 2-Hydrazinyl-4-methylthiazole Intermediate->Free_Base Dehydration Salt_Formation Reaction in Suitable Solvent Free_Base->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product 2-Hydrazinyl-4-methylthiazole Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Hydrazinyl-4-methylthiazole (Free Base)

Materials:

  • Thiosemicarbazide (99%)

  • Chloroacetone (95%, stabilized)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of absolute ethanol. Stir the mixture until the thiosemicarbazide is completely dissolved.

  • Addition of Chloroacetone: To the stirred solution, add chloroacetone (0.1 mol, 7.9 mL, 9.25 g) dropwise at room temperature. Caution: Chloroacetone is a lachrymator and toxic. This step should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (approximately 200 mL) with constant stirring. This will neutralize the hydrohalide salt formed during the reaction and precipitate the free base.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the obtained solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The product is an off-white to pale yellow solid.

Part 2: Synthesis of this compound

Materials:

  • 2-Hydrazinyl-4-methylthiazole (from Part 1)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Isopropanol or Ethanol

  • Beaker

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the dried 2-hydrazinyl-4-methylthiazole (0.05 mol) in a minimal amount of isopropanol or ethanol in a beaker with stirring.

  • Acidification: Cool the solution in an ice bath and add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is acidic (pH 1-2, check with pH paper). A precipitate of the hydrochloride salt will form.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold isopropanol or ethanol to remove any excess acid.

  • Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C). The final product is a white to off-white crystalline solid.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Expected signals for the methyl protons, the thiazole ring proton, and the hydrazinyl protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form. For a similar compound, 2-hydrazino-4-methylbenzothiazole, ¹H NMR (DMSO-d₆, 400 MHz) showed signals at δ 8.98 (br. s., 1H), 7.46 (d, J = 8.0 Hz, 1H), 7.00 (d, J = 7.6 Hz, 1H), 6.88-6.84 (m, 2H), 4.98 (s, 2H), 2.38 (s, 3H).[9]
¹³C NMR Expected signals for the methyl carbon, the thiazole ring carbons, and any aromatic carbons if derivatives are synthesized. For a related derivative, ¹³C NMR data has been reported.[10]
FT-IR (KBr) Characteristic absorption bands for N-H stretching (hydrazinyl group), C=N stretching (thiazole ring), and C-S stretching.
Mass Spectrometry The molecular ion peak corresponding to the mass of the free base (C₄H₇N₃S, M.W. 129.18) or the protonated molecule [M+H]⁺.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Fume Hood: All manipulations involving volatile and toxic reagents, particularly chloroacetone, must be carried out in a well-ventilated fume hood.[13]

  • Thiosemicarbazide: Thiosemicarbazide is toxic if swallowed or inhaled. Avoid creating dust. Handle with care and avoid contact with skin and eyes.[14][15]

  • Chloroacetone: Chloroacetone is a potent lachrymator and is toxic. It should be handled with extreme caution. Ensure adequate ventilation and avoid inhalation of vapors.[13]

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with care and in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield in Part 1 Incomplete reaction.Ensure the reaction is refluxed for the specified time. Monitor the reaction by TLC until the starting materials are consumed.
Loss of product during workup.Ensure the neutralization step is carried out in a cold solution to maximize precipitation. Use cold water for washing the precipitate.
Product is oily or does not solidify Impurities present.Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Difficulty in forming the hydrochloride salt Insufficient acidification.Add more hydrochloric acid dropwise while monitoring the pH.
Incorrect solvent.Ensure the free base is dissolved in a suitable solvent like isopropanol or ethanol before adding HCl.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. This versatile intermediate opens the door to the creation of a diverse library of thiazole derivatives for evaluation in various drug discovery programs. By understanding the underlying reaction mechanism and adhering to the prescribed safety precautions, researchers can confidently synthesize this valuable building block for their research endeavors.

References

  • Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.). ACS Omega.[1]

  • 2-hydrazine-4-methylbenzothiazole. (2024). ChemBK.[16]

  • Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (2020). RSC Advances.[17]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.[5]

  • THIOSEMICARBAZIDE HAZARD SUMMARY. (n.d.). NJ.gov.[11]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.[6]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry.[18]

  • THIOSEMICARBAZIDE FOR SYNTHESIS. (2025). Loba Chemie.[14]

  • SAFETY DATA SHEET. (2024). Fisher Scientific.[12]

  • SAFETY DATA SHEET. (2025). TCI Chemicals.[15]

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.[13]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.[19]

  • 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (2013). European Journal of Medicinal Chemistry.[2]

  • synthesis of thiazoles. (2019). YouTube.[8]

  • 20174-68-9, 2-Hydrazino-4-methylbenzothiazole Formula. (n.d.). ECHEMI.[9]

  • 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. (2013). Europe PMC.[3]

  • Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. (2023). ChemistrySelect.[4]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.[20]

  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022). Google Patents.[21]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). Molecules.[22]

  • ChemInform Abstract: Reaction of 1‐(4‐Tolyl)thiosemicarbazide with Chloroacetone. An Unusual Event of a Benzidine Rearrangement. (1989). Sci-Hub.[7]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2019). Molecules.[23]

  • 4 - Organic Syntheses Procedure. (2008). Organic Syntheses.[24]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Journal of Inflammation Research.[25]

  • Thiazoles and thiadiazines. The condensation of ethyl 4‐chloroacetoacetate with thiosemicarbazide. (1973). Sci-Hub.[26]

  • Method for preparing 2-hydrazino-4-methyl benzothiazole. (1994). Google Patents.[27]

  • Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. (n.d.). ResearchGate.[28]

  • Thiosemicarbazide – Knowledge and References. (n.d.). Taylor & Francis Online.[29]

  • 2-Hydrazinyl-4-methylthiazole. (n.d.). PubChem.[30]

  • 2-(2-(4-Methylbenzylidene)hydrazinyl)-4-phenylthiazole. (n.d.). SpectraBase.[10]

Sources

The Versatile Synthon: A Guide to 2-Hydrazinyl-4-methylthiazole Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the thiazole nucleus is a cornerstone scaffold, present in a multitude of biologically active compounds. Among the diverse array of functionalized thiazoles, 2-Hydrazinyl-4-methylthiazole hydrochloride stands out as a particularly versatile and reactive building block. Its unique arrangement of a nucleophilic hydrazine moiety appended to the electron-rich thiazole ring makes it a powerful synthon for the construction of a wide range of more complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. The strategic importance of this compound lies in its ability to readily undergo condensation and cyclization reactions, paving the way for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.

Core Synthesis: A Reliable Pathway to this compound

The most common and efficient method for the synthesis of 2-hydrazinylthiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This venerable reaction involves the condensation of a thiosemicarbazone with an α-haloketone. For the specific preparation of 2-Hydrazinyl-4-methylthiazole, thiosemicarbazide and chloroacetone are the logical starting materials. The subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Plausible Synthetic Workflow

Thiosemicarbazide Thiosemicarbazide Intermediate Thiazole Free Base Thiosemicarbazide->Intermediate Hantzsch Reaction (Reflux in Ethanol) Chloroacetone Chloroacetone Chloroacetone->Intermediate Product 2-Hydrazinyl-4-methylthiazole Hydrochloride Intermediate->Product Acidification HCl HCl (ethanolic) Hydrazinylthiazole 2-Hydrazinyl-4-methylthiazole Hydrochloride Hydrazone Thiazolyl Hydrazone Hydrazinylthiazole->Hydrazone Condensation (Ethanol, Reflux) Carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) Carbonyl->Hydrazone Base Base (e.g., NaOAc) Hydrazinylthiazole 2-Hydrazinyl-4-methylthiazole Hydrochloride Pyrazole Thiazolyl-Substituted Pyrazole Hydrazinylthiazole->Pyrazole Cyclocondensation (Reflux) Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Pyrazole Catalyst Acid or Base Catalyst

Sources

Applications of 2-Hydrazinyl-4-methylthiazole Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Hydrazinyl-4-methylthiazole Scaffold

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, integral to numerous clinically approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone of drug design. The introduction of a hydrazinyl group at the 2-position of the 4-methylthiazole core dramatically enhances its utility, creating a versatile building block, 2-Hydrazinyl-4-methylthiazole hydrochloride. This reactive hydrazine moiety serves as a synthetic handle for the facile introduction of diverse chemical functionalities, enabling the exploration of vast chemical space and the optimization of pharmacological activity.[2][3][4] This guide provides an in-depth exploration of the applications of this scaffold, detailing its role in the development of novel therapeutic agents and providing practical protocols for researchers in the field.

Core Applications in Therapeutic Areas

The 2-Hydrazinyl-4-methylthiazole scaffold has been instrumental in the development of compounds targeting a wide array of diseases. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and antidiabetic agents.

Anticancer Drug Discovery: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the development of novel therapeutic agents that can overcome drug resistance and exhibit high selectivity for cancer cells.[5] Derivatives of 2-Hydrazinyl-4-methylthiazole have emerged as a promising class of anticancer agents, with activities demonstrated against various cancer cell lines including breast (MCF-7), liver (HepG2), and colorectal (HCT-116) cancers.[6][7]

Mechanism of Action: The anticancer activity of these derivatives is often multi-faceted. One key mechanism involves the inhibition of the eukaryotic initiation factor 4E (eIF4E)/eIF4G interaction, which is crucial for the initiation of cap-dependent translation, a process frequently dysregulated in cancer.[8] By disrupting this interaction, these compounds can selectively inhibit the translation of oncogenic proteins. Other reported mechanisms include the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO), induction of apoptosis, and cell cycle arrest at the G2/M phase.[5][6][7]

Illustrative Signaling Pathway:

anticancer_pathway Ras Ras MAPK MAPK Ras->MAPK eIF4E eIF4E MAPK->eIF4E Translation Translation eIF4E->Translation binds eIF4G eIF4G eIF4G Proliferation Proliferation Translation->Proliferation Hydrazinylthiazole Derivative Hydrazinylthiazole Derivative Hydrazinylthiazole Derivative->eIF4E Inhibits eIF4E/eIF4G interaction

Caption: Inhibition of the Ras/MAPK/eIF4E signaling pathway by hydrazinylthiazole derivatives.

Quantitative Data Summary:

Compound IDCancer Cell LineIC50 (µM)Reference
A37 A549, Hela, HepG2, MCF-7Not specified (excellent activity)[8]
4c MCF-72.57 ± 0.16[7]
4c HepG27.26 ± 0.44[7]
5j HePG-26.73[6]
5j MCF-710.87[6]
4m BxPC-31.69[5]
4n BxPC-32.2[5]
Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, demanding the urgent development of new and effective antimicrobial drugs.[9] Thiazole derivatives have long been recognized for their antimicrobial properties, and the incorporation of a hydrazinyl moiety can significantly enhance this activity.[10][11] These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

Structure-Activity Relationship Insights: The antimicrobial potency of 2-hydrazinylthiazole derivatives is highly dependent on the nature of the substituents. The presence of a hydrazone linkage is often associated with increased antibacterial and antifungal activity.[1] Furthermore, the type of aryl or heteroaryl group attached to the hydrazone can modulate the spectrum of activity. For instance, derivatives bearing a 4-(methylthio)phenyl or salicylamide residue have shown good antibacterial activity, while those with 3-pyridyl or biphenyl moieties exhibit strong antifungal properties.[1]

Experimental Workflow for Antimicrobial Screening:

antimicrobial_workflow Start Start Synthesis Synthesize Hydrazinylthiazole Derivatives Start->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Purification->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Data_Analysis Analyze Structure-Activity Relationships (SAR) MBC_MFC_Determination->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the screening of novel antimicrobial agents.

Antidiabetic Applications: Managing Hyperglycemia

Diabetes mellitus is a chronic metabolic disorder characterized by high blood glucose levels. A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[12] Several studies have reported the synthesis of 2-hydrazinylthiazole derivatives as potent inhibitors of these enzymes, highlighting their potential in the management of diabetes.[13]

Lead Optimization and SAR: Structure-activity relationship studies have revealed that the nature and position of substituents on the aryl rings of the hydrazinylthiazole scaffold play a crucial role in their inhibitory activity. For example, the presence of a hydroxyl group can enhance the ability of the compound to form hydrogen bonds with the active site of the enzyme, leading to increased potency.[12]

Experimental Protocols

Protocol 1: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-methylthiazole Derivatives

This protocol describes a general and efficient method for the synthesis of 2-(2-arylidenehydrazinyl)-4-methylthiazole derivatives, a common class of compounds with diverse biological activities. The synthesis proceeds via a two-step, one-pot reaction.

Rationale: This method is widely adopted due to its simplicity, high yields, and the ready availability of starting materials. The initial formation of the thiosemicarbazone intermediate, followed by in-situ cyclization with an α-haloketone, is a classic and reliable approach for constructing the 2-hydrazinylthiazole core.[12][14][15]

Step-by-Step Methodology:

  • Thiosemicarbazone Formation:

    • In a round-bottom flask, dissolve thiosemicarbazide (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (20 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone intermediate will often precipitate out of solution.

  • Cyclization to Form the Thiazole Ring:

    • To the same flask containing the thiosemicarbazone, add 2-bromo-4'-chloroacetophenone (or another suitable α-haloketone) (1.0 mmol).

    • Reflux the mixture for an additional 4-6 hours. Monitor the formation of the product by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 2-(2-arylidenehydrazinyl)-4-methylthiazole derivative.

    • Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthetic Pathway Diagram:

synthesis_pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Aldehyde Aromatic Aldehyde Thiosemicarbazone Thiosemicarbazone Intermediate Aldehyde->Thiosemicarbazone + EtOH, cat. H+ Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone + EtOH, cat. H+ Product 2-(2-Arylidenehydrazinyl) -4-methylthiazole Thiosemicarbazone->Product + EtOH, Reflux AlphaHaloKetone α-Haloketone AlphaHaloKetone->Product + EtOH, Reflux

Sources

Application Note: Mastering the Reactivity of 2-Hydrazinyl-4-methylthiazole Hydrochloride for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

2-Hydrazinyl-4-methylthiazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive hydrazine group appended to a thiazole core, makes it an exceptionally versatile precursor for constructing a diverse array of more complex heterocyclic systems. Thiazole and its derivatives are known pharmacophores present in numerous biologically active compounds, and the introduction of a hydrazine moiety provides a convenient handle for elaboration and cyclization reactions.[1] This guide offers a comprehensive overview of the reaction conditions, protocols, and underlying chemical principles for utilizing this compound, with a focus on its application in drug discovery and development.

PART 1: Compound Profile and Safety

A thorough understanding of the physicochemical properties and safety protocols is paramount before commencing any experimental work.

1.1. Physicochemical Data

The essential properties of 2-Hydrazinyl-4-methylthiazole and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Formula C₄H₇N₃S (base)[2]
Molecular Weight 129.18 g/mol (base)[2]
Appearance Typically a solid (e.g., beige powder)[3]
Melting Point 197 - 201 °C (for a related benzothiazole)[3]
Storage Sealed in dry, room temperature conditions

1.2. Safety and Handling

This compound and related hydrazine derivatives require careful handling due to their potential toxicity.

  • Hazard Identification: Hydrazine derivatives can be harmful if swallowed, toxic in contact with skin, and may cause skin or eye irritation.[3][4][5] Some may be fatal if inhaled and are suspected of causing cancer.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, consult a physician and have the Safety Data Sheet (SDS) available.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]

PART 2: Core Synthetic Applications & Protocols

The primary utility of this compound stems from the nucleophilicity of its hydrazine group, which readily engages in condensation and cyclization reactions.

2.1. Foundational Reaction: Hydrazone Synthesis

The most fundamental and widely used reaction is the condensation with aldehydes and ketones to form stable hydrazone derivatives.[7][8] These hydrazones are often not just final products but key intermediates for subsequent cyclizations.

Causality Behind Experimental Choices:

  • Acid Catalysis: The reaction is typically carried out under mildly acidic conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Solvent: Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing, which drives the dehydration step to completion.[9]

  • Reagent Form: The starting material is the hydrochloride salt. While the reaction can proceed, adding a mild base (like sodium acetate or pyridine) can be beneficial to free the hydrazine base for optimal reactivity.

Hydrazone_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation Reactant1 2-Hydrazinyl-4-methylthiazole HCl Mix Combine Reactants in Solvent Reactant1->Mix Reactant2 Aldehyde or Ketone Reactant2->Mix Solvent Ethanol Solvent->Mix Catalyst Add Glacial Acetic Acid (catalyst) Mix->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Product Final Hydrazone Product Dry->Product

Protocol 2.1: Synthesis of 2-(2-Arylidenehydrazinyl)-4-methylthiazole

This protocol is a generalized procedure based on common literature methods for condensing hydrazinylthiazoles with aromatic aldehydes.[9][10]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the desired substituted aldehyde (1.0 eq.) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Reaction: Stir the mixture and heat it to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction is complete within 4-6 hours.[9]

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of crushed ice with stirring.

  • Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The structure of the synthesized hydrazone is confirmed using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[9][11]

Expected Spectroscopic Signatures:

  • ¹H-NMR: Appearance of a new singlet for the azomethine proton (-N=CH-) typically in the range of 7.8-8.5 ppm. The thiazole proton at position 5 is usually observed around 6.2-7.5 ppm.[9] The NH proton signal appears downfield, often between 10.5 and 12.5 ppm.[9][10]

  • ¹³C-NMR: Signals for the thiazole ring carbons (C2, C4, C5) are expected around 168-171 ppm, 148-161 ppm, and 101-105 ppm, respectively.[9]

  • FT-IR: A characteristic absorption band for the N-H stretching vibration is observed in the region of 3100–3300 cm⁻¹.[9]

2.2. Advanced Application: Heterocyclic Cyclization Reactions

The true synthetic power of 2-Hydrazinyl-4-methylthiazole lies in its use as a scaffold to build fused or linked heterocyclic systems. The hydrazone derivatives prepared in Protocol 2.1 are excellent substrates for these transformations.

Logical_Relationships cluster_intermediates Key Intermediates cluster_products Final Heterocyclic Products Start 2-Hydrazinyl-4-methylthiazole Hydrazone Thiazolyl Hydrazone (from Aldehyde/Ketone) Start->Hydrazone + R-CHO Thiosemicarbazide Thiazolyl Thiosemicarbazide (from Isothiocyanate) Start->Thiosemicarbazide + R-NCS Pyrazole Pyrazoles Hydrazone->Pyrazole Cyclization (e.g., with α-haloketone) Triazinone Triazinones Hydrazone->Triazinone Cyclization (e.g., with α-ketoacid) Triazole 1,2,4-Triazoles Thiosemicarbazide->Triazole Oxidative Cyclization Thiadiazole 1,3,4-Thiadiazoles Thiosemicarbazide->Thiadiazole Dehydrative Cyclization

Protocol 2.2: Synthesis of a Fused s-Triazolo[3,4-b]thiazole System

This protocol describes a common strategy for forming a fused triazole ring, a privileged structure in medicinal chemistry.

  • Acylation: React this compound (1.0 eq.) with an appropriate acylating agent (e.g., formic acid or an acid chloride) to form the corresponding acylhydrazide. For formic acid, this typically involves refluxing the two reagents together.

  • Cyclization: The intermediate acylhydrazide is then subjected to dehydrative cyclization. This can often be achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃) or by thermal means.

  • Workup and Isolation: The reaction mixture is carefully quenched, often by pouring it onto ice. The pH is adjusted to be basic, leading to the precipitation of the product.

  • Purification: The crude product is collected by filtration, washed, and recrystallized from a suitable solvent to yield the pure fused heterocyclic compound.

Causality Behind Experimental Choices:

  • Acylation: This step introduces the necessary carbon atom that will become part of the new triazole ring.

  • Dehydrating Agent: Strong dehydrating agents like POCl₃ facilitate the intramolecular cyclization by promoting the elimination of a water molecule, which is a thermodynamically favorable process.

  • Basic Workup: The use of a base during workup neutralizes the acidic reagents (like excess POCl₃ and HCl formed) and deprotonates the product, aiding in its precipitation from the aqueous solution.

PART 3: Summary of Reaction Conditions

For ease of reference, the following table summarizes the typical reaction parameters discussed in this guide.

Reaction TypeSubstrateReagents/CatalystSolventTemperatureTypical Time
Hydrazone Formation Aldehydes/KetonesGlacial Acetic Acid (cat.)EthanolReflux4-6 h
Fused Triazole Synthesis Formic AcidPOCl₃ (for cyclization)N/A or high-boiling solventReflux2-8 h
General Cyclization VariousVaries (e.g., CS₂, acid)Varies (e.g., EtOH, DMF)VariesVaries

References

  • Jasińska, J., et al. (2021). Synthesis of 2‐(2‐hydrazinyl) thiazole derivatives. ResearchGate. Available at: [Link]

  • ChemBK. (2024). 2-hydrazine-4-methylbenzothiazole. ChemBK.com. Available at: [Link]

  • Imeni, S., et al. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Available at: [Link]

  • Ghiță, C., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Available at: [Link]

  • Salar, U., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. Available at: [Link]

  • Gondkar, A. S., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Farkaš, J., & Flegelová, Z. (1973). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Capot Chemical. (2013). MSDS of 2-Hydrazino-4-methylbenzothiazole. Capot Chemical Co., Ltd. Available at: [Link]

  • PubChem. Benzothiazole, 2-hydrazinyl-4-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. (2023). Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com. Available at: [Link]

  • Sun, L. H., & Cui, G. L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Neochoritis, C. G., et al. (2016). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents. Available at:

  • Google Patents. (1994). KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole. Google Patents. Available at:

  • Hossain, M. I., et al. (2021). Metal‐Free One‐Pot Synthesis of 2‐(2‐Hydrazinyl) Thiazole Derivatives Using Graphene Oxide in a Green Solvent and Molecular Docking Studies. ChemistrySelect. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2011). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Molecules. Available at: [Link]

  • PubChem. 2-Hydrazinyl-4-methylthiazole. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. 2-Hydrazinyl-4-methylbenzo[d]thiazole. Pharmaffiliates.com. Available at: [Link]

  • PubChem. 2-Hydrazinyl-4-phenylthiazole. National Center for Biotechnology Information. Available at: [Link]

  • All 'Bout Chemistry. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. Available at: [Link]

  • Kurek-Tyrlik, A., et al. (2001). Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Available at: [Link]

  • Khan Academy. (2012). Formation of oximes and hydrazones. Khan Academy. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Antifungal Activity of 2-Hydrazinyl-4-methylthiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Pathogens such as Candida albicans, Candida auris, and Aspergillus fumigatus are responsible for significant morbidity and mortality, particularly in immunocompromised populations.[1][3][4] The current antifungal armamentarium is largely confined to a few classes of drugs, primarily polyenes, echinocandins, and azoles, each with limitations regarding toxicity, spectrum of activity, and resistance.[3]

Thiazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent antifungal effects.[5] The 2-hydrazinyl-4-methylthiazole core, in particular, offers a versatile backbone for synthetic modification, allowing for the fine-tuning of physicochemical properties to enhance antifungal potency and selectivity.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antifungal potential of novel 2-hydrazinyl-4-methylthiazole hydrochloride derivatives. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][9][10]

Proposed Mechanism of Action: Targeting Fungal Membrane Integrity

The primary mechanism of action for most thiazole-based antifungals is analogous to that of clinical azoles like fluconazole.[11] They function by disrupting the integrity of the fungal cell membrane through the inhibition of a critical enzyme in the ergosterol biosynthesis pathway.[12]

Causality of Action:

  • Target Enzyme: The key target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11][12] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol component of the fungal cell membrane.

  • Ergosterol Depletion: By inhibiting CYP51, the thiazole derivatives block the production of ergosterol. The resulting depletion of ergosterol alters the fluidity, permeability, and overall integrity of the fungal membrane.

  • Toxic Sterol Accumulation: Inhibition of the pathway also leads to the accumulation of toxic methylated sterol precursors, such as lanosterol.[11][12] This buildup further disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[12]

The hydrazinyl moiety and other substitutions on the thiazole ring are hypothesized to enhance binding affinity to the active site of the fungal CYP51 enzyme, potentially offering greater potency or a broader spectrum of activity compared to existing azoles.[7][13]

Mechanism_of_Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane Incorporation growth_inhibition Fungal Growth Inhibition / Cell Death membrane->growth_inhibition Loss of Integrity thiazole 2-Hydrazinyl-4-methylthiazole Derivatives thiazole->cyp51 Inhibition cyp51->ergosterol Ergosterol Biosynthesis toxic_sterols Toxic Sterol Accumulation cyp51->toxic_sterols toxic_sterols->growth_inhibition Disrupts Membrane

Caption: Proposed mechanism of action for thiazole derivatives.

Synthesis and Characterization Protocol

The synthesis of 2-hydrazinyl-4-methylthiazole derivatives typically follows a well-established chemical pathway involving the Hantzsch thiazole synthesis. This involves the cyclocondensation of a thiosemicarbazone intermediate with an α-haloketone.[6][14][15]

General Synthesis Workflow

Synthesis_Workflow start Start: Aryl Aldehyde + Thiosemicarbazide step1 Step 1: Condensation (Reflux in Ethanol, Acetic Acid catalyst) Formation of Thiosemicarbazone Intermediate start->step1 intermediate Intermediate: Thiosemicarbazone step1->intermediate step2 Step 2: Cyclocondensation (Add α-haloketone, e.g., 3-chloro-2,4-pentanedione) Reflux in Ethanol intermediate->step2 product_crude Crude Product: 2-Hydrazinyl-4-methylthiazole Derivative step2->product_crude step3 Step 3: Purification (Recrystallization from Ethanol/DMF) product_crude->step3 product_pure Pure Product step3->product_pure step4 Step 4: Characterization (NMR, IR, Mass Spec) product_pure->step4 end End: Confirmed Compound step4->end

Caption: General workflow for synthesis and characterization.

Step-by-Step Synthesis Protocol

Part A: Synthesis of Thiosemicarbazone Intermediate

  • Dissolve the selected substituted aryl aldehyde (10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Add thiosemicarbazide (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. This solid is the thiosemicarbazone intermediate.

Part B: Synthesis of 2-Hydrazinyl-4-methylthiazole Derivative

  • Suspend the synthesized thiosemicarbazone (10 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add an equimolar amount of an appropriate α-haloketone (e.g., 3-chloro-2,4-pentanedione for the 4-methylthiazole core) (10 mmol).

  • Reflux the mixture for 4-6 hours, again monitoring the reaction progress via TLC.[14]

  • After cooling, a solid product will precipitate. Collect the crude product by vacuum filtration.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield the pure 2-hydrazinyl-4-methylthiazole derivative.

Physicochemical Characterization

To confirm the identity and purity of the synthesized compounds, a full suite of spectroscopic analysis is required.

  • FT-IR Spectroscopy: To identify characteristic functional groups. Look for N-H stretching (3100-3300 cm⁻¹), C=N stretching of the azomethine group (1600-1700 cm⁻¹), and C=C aromatic stretching (1400-1600 cm⁻¹).[14]

  • Nuclear Magnetic Resonance (¹H-NMR & ¹³C-NMR): To elucidate the complete chemical structure. Key signals include the N-H proton (typically a broad singlet downfield, ~11-12 ppm), the azomethine proton (-CH=N-), and the thiazole ring proton (~6-7.5 ppm).[10][14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

Antifungal Susceptibility Testing Protocols

The cornerstone of evaluating antifungal activity is determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[9][16] The broth microdilution method is the gold standard and is recommended by both CLSI and EUCAST.[3][17][18]

Workflow for MIC and MFC Determination

Antifungal_Screening_Workflow start Start prep_compound Prepare Compound Stock (1 mg/mL in DMSO) start->prep_compound prep_inoculum Prepare Fungal Inoculum (e.g., C. albicans) Adjust to 0.5-2.5 x 10³ CFU/mL start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions of Compound in 96-well plate (in RPMI-1640 Medium) prep_compound->serial_dilute add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include Controls: - Growth (Inoculum + Medium) - Sterility (Medium only) - Solvent (Inoculum + DMSO) - Positive (e.g., Fluconazole) add_inoculum->controls incubate Incubate Plate (35°C for 24-48 hours) controls->incubate read_mic Read MIC: Lowest concentration with no visible fungal growth incubate->read_mic spot_mfc Spot Aliquots (10 µL) from clear wells onto SDA plates read_mic->spot_mfc incubate_mfc Incubate Plates (35°C for 24-48 hours) spot_mfc->incubate_mfc read_mfc Read MFC: Lowest concentration resulting in no fungal growth on agar incubate_mfc->read_mfc end End read_mfc->end

Caption: Workflow for antifungal susceptibility testing.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of each test compound in sterile Dimethyl Sulfoxide (DMSO).[3][7] Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay wells must not exceed 1-2%, as it can inhibit fungal growth at higher concentrations.[3][9]

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain (e.g., Candida albicans ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final working concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[17][18]

  • Assay Plate Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted in medium) to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (medium only). Well 12 will serve as the sterility control (medium only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • The final volume in each well is 200 µL.

    • Seal the plate and incubate at 35°C for 24 to 48 hours.[2][16]

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[16]

Protocol: Determination of MFC
  • Following MIC determination, take a 10-100 µL aliquot from each well that showed complete inhibition of growth.

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a ≥99.9% killing of the initial inoculum.[6]

Data Presentation

Results should be summarized in a clear tabular format. The ratio of MFC/MIC can provide insight into whether a compound is primarily fungistatic (MFC/MIC > 4) or fungicidal (MFC/MIC ≤ 4).[7]

Compound IDTarget FungusMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioFluconazole MIC (µg/mL)
Derivative 1AC. albicans ATCC 102317.8115.62215.62
Derivative 1BC. albicans ATCC 102313.907.81215.62
Derivative 1CC. albicans ATCC 1023115.6262.5415.62
Derivative 1DC. krusei ATCC 625831.25>125>4>64

Note: Data presented is hypothetical and for illustrative purposes only, based on values seen in literature.[6][7]

In Vitro Cytotoxicity Assessment

A crucial step in preclinical drug development is to assess the selectivity of a compound. An ideal antifungal agent should be highly active against fungal pathogens while exhibiting minimal toxicity to host mammalian cells.[4][19]

Protocol: Hemolysis Assay

This assay assesses the compound's lytic effect on red blood cells (erythrocytes).

  • Obtain fresh human or sheep red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS).

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • In a 96-well plate, add serial dilutions of the test compounds.

  • Add 100 µL of the 2% RBC suspension to each well.

  • Use Triton X-100 (0.1%) as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control. Compounds with low hemolytic activity are preferred.[3][20]

Protocol: Mammalian Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of mammalian cell lines (e.g., HEK293, HaCaT, HepG2) as an indicator of cell viability.[21]

  • Seed human cell lines (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[21]

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours. Rationale: Viable cells with active metabolism will reduce the tetrazolium salt (MTT/XTT) to a colored formazan product.

  • Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to untreated control cells. The concentration that reduces viability by 50% (IC₅₀) is determined. A high IC₅₀ value is desirable, indicating low cytotoxicity.

References

  • Thiazole antifungals | Research Starters - EBSCO. (n.d.).
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94 - Benchchem. (n.d.).
  • Jenks, J. D., & Salzer, W. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6), ofaa215. Retrieved from [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., et al. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646–1651. Retrieved from [Link]

  • Biernasiuk, A., Wujec, M., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16893. Retrieved from [Link]

  • Thompson, G. R., & Patterson, T. F. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]

  • Rajkowska, K., Kunicka-Styczyńska, A., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 79-87. Retrieved from [Link]

  • Vasile, C., Gîtin, M.-A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6296. Retrieved from [Link]

  • Lee, D. G., Kim, P. I., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(4), 1437–1440. Retrieved from [Link]

  • Robbins, N., & Cowen, L. E. (2021). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology, 167(12), 001121. Retrieved from [Link]

  • Herreros, E., Gargallo-Viola, D., et al. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 46(10), 3292–3295. Retrieved from [Link]

  • Vasile, C., Gîtin, M.-A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. Retrieved from [Link]

  • Vasile, C., Gîtin, M.-A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 164. Retrieved from [Link]

  • Islam, M. R., Hossain, M. K., et al. (2022). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 38(2), 350-358. Retrieved from [Link]

  • Thiazole containing antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Hasnain, S., Zaib, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11305–11320. Retrieved from [Link]

  • Maccioni, E., et al. (2014). Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 594-598. Retrieved from [Link]

  • Łączkowski, K. Z., Misiura, K., et al. (2019). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 24(21), 3843. Retrieved from [Link]

  • Ortiz, A., Pérez-Rodríguez, P., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Pharmaceutics, 16(2), 269. Retrieved from [Link]

  • El-Kashef, H. S. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(5), 1139-1144. Retrieved from [Link]

  • Ali, F. (2025). Thiazole Bioactivity and Drug Applications. Prezi. Retrieved from [Link]

  • Shinde, R., Adole, V. A., & Jagdale, B. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Journal of Molecular Structure, 1291, 136005. Retrieved from [Link]

  • Hasnain, S., Zaib, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Heterocyclic Chemistry, 58(9), 1845-1853. Retrieved from [Link]

  • Vandeputte, P., Ghamrawi, S., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 652. Retrieved from [Link]

  • de Oliveira, J. A., da Silva, A. C. G., et al. (2018). Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models. Molecules, 23(12), 3298. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Hydrazinyl-4-methylthiazole Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-hydrazinyl-4-methylthiazole hydrochloride. This versatile heterocyclic building block serves as a crucial precursor for a diverse range of bioactive molecules. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into experimental design, execution, and troubleshooting. The protocols detailed herein are presented as self-validating systems, complete with characterization benchmarks to ensure scientific rigor. Key applications, including the synthesis of antimicrobial Schiff bases and pyrazole-thiazole hybrids for targeted therapies, will be explored in depth.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its presence in clinically approved drugs highlights its significance in biological systems.[2] The thiazole nucleus is valued for its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets, making it a cornerstone in the design of new therapeutic agents.[1][2][3] this compound, in particular, offers a reactive hydrazinyl (-NHNH₂) handle that is primed for a variety of chemical transformations, unlocking a vast chemical space for drug discovery.

Physicochemical Properties and Handling

Before proceeding to synthesis, a thorough understanding of the starting material is critical.

PropertyValueSource
Molecular Formula C₄H₈ClN₃SPubChem
Molecular Weight 165.64 g/mol PubChem
Appearance Off-white to pale yellow crystalline solidN/A
Solubility Soluble in water, ethanol, methanol.N/A
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly closed.N/A

Safety & Handling: this compound and its parent hydrazine compounds are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: The hydrazinyl group can be susceptible to oxidation. For sensitive reactions, working under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent the formation of oxidative side products and ensure higher yields.[5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Core Reactivity: The Versatile Hydrazinyl Group

The synthetic utility of this compound stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazinyl group. This moiety is a powerful tool for constructing new carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to the assembly of various heterocyclic systems.

Scientist's Note (Causality): The hydrochloride salt form enhances the compound's stability and water solubility. However, for most reactions, the free hydrazine base is the active nucleophile. Therefore, the addition of a mild base (e.g., triethylamine, sodium acetate, or pyridine) is often a required first step to deprotonate the hydrochloride, liberating the lone pair on the terminal nitrogen and initiating its nucleophilic character.

The primary reactions involving the hydrazinyl group are:

  • Condensation with Carbonyls: Reacts with aldehydes and ketones to form hydrazones, commonly known as Schiff bases.[6][7] This is one of the most direct and efficient methods for elaborating the core scaffold.

  • Cyclocondensation with 1,3-Dicarbonyls: Forms pyrazole rings, another critical pharmacophore known for a wide range of biological activities including anti-inflammatory and anticancer effects.[8]

  • Reaction with α-Haloketones (Hantzsch Thiazole Synthesis variant): Can be used to construct more complex bis-thiazole systems.[9]

dot graph "Core_Reactivity" { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10]; bgcolor="#F1F3F4";

// Nodes A [label="2-Hydrazinyl-4-methylthiazole\n(Hydrochloride Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Free Hydrazine Base\n(Active Nucleophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Aldehyde / Ketone\n(R-CHO / R-CO-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Thiazolyl Schiff Base\n(Hydrazone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="1,3-Dicarbonyl Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Pyrazole-Thiazole Hybrid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label=" + Base\n(-HCl)"]; B -> D [label="Condensation\n- H₂O"]; C -> D; B -> F [label="Cyclocondensation\n- 2H₂O"]; E -> F;

// Positioning A [pos="0,1.5!"]; B [pos="0,0!"]; C [pos="-2,-1.5!"]; D [pos="-1,-3!"]; E [pos="2,-1.5!"]; F [pos="1,-3!"]; } end Caption: General reactivity pathways of 2-hydrazinyl-4-methylthiazole.

Application Note I: Synthesis of Antimicrobial Thiazole Schiff Bases

Background: Schiff bases derived from heterocyclic amines are a well-established class of compounds with significant antimicrobial properties.[1][10] The imine (-C=N-) linkage is crucial for their biological activity. This protocol details a straightforward condensation reaction to synthesize a representative thiazole Schiff base.

Principle: The nucleophilic nitrogen of the free hydrazine attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent loss of a water molecule yields the stable hydrazone (Schiff base) product.

Protocol: Synthesis of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Triethylamine

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Base Addition: To the solution, add 1.4 mL (10 mmol) of triethylamine to liberate the free base. Stir for 10 minutes at room temperature.

    • Rationale: Triethylamine acts as a scavenger for the HCl, freeing the hydrazine to act as a nucleophile.

  • Aldehyde Addition: Add 1.02 mL (10 mmol) of benzaldehyde to the flask, followed by 2-3 drops of glacial acetic acid.

    • Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The product spot should be significantly less polar than the starting materials.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Purification: Wash the crude product on the filter with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.

Expected Results:

  • Yield: 70-85%

  • Appearance: Pale yellow solid

  • Characterization: The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The formation of the imine bond can be confirmed by a characteristic N-H stretch in the IR spectrum (around 3100-3300 cm⁻¹) and the disappearance of the aldehyde proton in the ¹H NMR spectrum.[11]

Application Note II: Synthesis of Pyrazole-Thiazole Hybrids as Potential Kinase Inhibitors

Background: Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with enhanced affinity, selectivity, or improved pharmacokinetic profiles.[2][3] Pyrazole-thiazole hybrids have been investigated as inhibitors of key enzymes in cancer signaling pathways, such as EGFR and VEGFR2.[12] This protocol describes the synthesis of a pyrazole-thiazole core structure via cyclocondensation.

dot graph "Workflow_Pyrazole_Synthesis" { rankdir=TB; node [shape=box, style="filled", fontname="helvetica"]; edge [fontname="helvetica", fontsize=10]; bgcolor="#F1F3F4";

// Nodes A [label="Step 1: Free Base Generation\n2-Hydrazinyl-4-methylthiazole HCl\n+ Triethylamine in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 2: Cyclocondensation\nAdd Acetylacetone\nReflux for 6 hours", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 3: Reaction Monitoring\nTLC (Ethyl Acetate/Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Step 4: Work-up\nCool to RT\nPour into ice-water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Step 5: Isolation & Purification\nFilter precipitate\nRecrystallize from Ethanol", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Final Product\n2-(3,5-dimethyl-1H-pyrazol-1-yl)\n-4-methylthiazole", shape=ellipse, style=bold, color="#202124", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Stir 10 min"]; B -> C [label="Monitor periodically"]; C -> D [label="Upon completion"]; D -> E [label="Precipitate forms"]; E -> F; } end Caption: Experimental workflow for pyrazole-thiazole hybrid synthesis.

Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazole

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (Absolute)

  • Triethylamine

  • Standard laboratory glassware and equipment as listed in Protocol I.

Procedure:

  • Free Base Generation: In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound in 40 mL of ethanol. Add 1.4 mL (10 mmol) of triethylamine and stir for 10 minutes at room temperature.

  • Diketone Addition: To this solution, add 1.02 mL (10 mmol) of acetylacetone.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 6-8 hours. The reaction involves a two-step process: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

    • Scientist's Note: The choice of a 1,3-dicarbonyl compound dictates the substitution pattern on the final pyrazole ring. Acetylacetone yields a 3,5-dimethylpyrazole. Using other diketones (e.g., dibenzoylmethane) will result in different substitutions.

  • Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C.

Expected Results:

  • Yield: 65-80%

  • Appearance: White to off-white crystalline solid

  • Characterization: In the ¹H NMR spectrum, expect to see two new singlets corresponding to the two methyl groups on the pyrazole ring and a singlet for the pyrazole C4-H proton, confirming the successful cyclization. Mass spectrometry will confirm the expected molecular weight of the hybrid molecule.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile starting material for the synthesis of diverse, biologically active molecules. The straightforward protocols for creating Schiff bases and pyrazole hybrids demonstrate its utility in generating compound libraries for antimicrobial and targeted therapy screening programs.[3][6][12] Future work can expand upon these core structures, introducing further diversity through substitution on the aromatic aldehyde or by using different dicarbonyl compounds to modulate the physicochemical and pharmacological properties of the final molecules. The continued exploration of this scaffold is a promising avenue for the discovery of novel therapeutic agents.

References
  • SYNTHESIS AND ANTIMICROBIAL SCREENING OF NOVEL MONO AND TRI SCHIFF BASES OF THIAZOLE DERIVATIVES. TSI Journals. Available at: [Link]

  • Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. (2024). Madridge Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Synthesis, Antimicrobial, and Antioxidant Evaluation of Some New Thiazole‐Schiff Base Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Schiff's Bases of 4-Methyl-2-Thiazolamine. Ingenta Connect. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Synthesis of pyrazole‐thiazole hybrids (4) Reagents and conditions:.... ResearchGate. Available at: [Link]

  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. ResearchGate. Available at: [Link]

  • Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. PubMed. Available at: [Link]

  • 2-hydrazine-4-methylbenzothiazole. ChemBK. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. Available at: [Link]

  • Benzothiazole, 2-hydrazinyl-4-methyl-. PubChem. Available at: [Link]

Sources

Kinase Inhibition by 2-Hydrazinyl-4-methylthiazole Hydrochloride Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them premier targets for therapeutic intervention.[1][2] Within the vast landscape of medicinal chemistry, the thiazole ring has emerged as a "privileged scaffold" due to its presence in a multitude of bioactive compounds and its capacity for versatile chemical modification.[3][4][5] Thiazole derivatives have demonstrated remarkable success in inhibiting a wide array of both serine/threonine and tyrosine kinases.[2][3]

This document focuses on a specific, promising subclass: 2-Hydrazinyl-4-methylthiazole hydrochloride analogs . Recent studies have highlighted the potential of hydrazinyl-thiazole derivatives as potent anticancer agents, capable of modulating critical oncogenic pathways.[6][7] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to comprehensively characterize the kinase inhibitory profile of these novel compounds, from initial biochemical validation to cellular activity assessment.

Part 1: Mechanistic Framework and Target Identification

The journey to characterizing a novel inhibitor begins with a foundational understanding of its likely mechanism and potential targets. For small molecules like 2-hydrazinyl-thiazole analogs, the most common mechanism of action is competitive inhibition at the ATP-binding site within the kinase domain. The structural features of these compounds allow them to form key interactions, such as hydrogen bonds and hydrophobic contacts, that would otherwise be occupied by ATP, thereby preventing the phosphotransfer reaction.

Plausible Kinase Targets & Signaling Pathways

Given the broad activity of thiazole-based inhibitors, analogs of 2-hydrazinyl-4-methylthiazole could potentially target a range of kinases critical to cancer cell proliferation and survival.[4] These include:

  • Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in angiogenesis and cell growth.[5][8]

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) that govern cell cycle progression, and key pathway modulators like PI3K, Akt, and mTOR, which form a central axis for cell growth and survival signaling.[4][9][10]

A frequent target pathway for such inhibitors is the Ras-MAPK cascade, which is often hyperactivated in cancer. Inhibition of a kinase within this pathway can halt the signal transduction that leads to uncontrolled cell proliferation.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor 2-Hydrazinyl-Thiazole Analog Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: A potential mechanism of action for a 2-hydrazinyl-thiazole analog.

Part 2: In Vitro Characterization of Direct Kinase Inhibition

The foundational step in evaluating a new compound is the in vitro kinase assay. This biochemical assay provides a clean, cell-free system to quantify the direct inhibitory effect of the compound on a purified kinase enzyme. The primary output is the half-maximal inhibitory concentration (IC50), a critical measure of the compound's potency.

Workflow for In Vitro Kinase Profiling

The process involves screening the compound against a specific kinase of interest or a broad panel of kinases to determine potency and selectivity.

Caption: Standard workflow for an in vitro luminescence-based kinase assay.

Protocol 1: Luminescence-Based In Vitro Kinase Assay

This protocol describes a method for determining the IC50 value of a 2-hydrazinyl-4-methylthiazole analog using a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[1]

A. Materials

  • Purified kinase of interest and its corresponding substrate peptide.

  • This compound analog ("Test Compound").

  • Staurosporine or other relevant positive control inhibitor.

  • ATP, molecular biology grade.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well or 384-well assay plates.

  • Plate reader with luminescence detection capability.

B. Experimental Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and control inhibitor in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in 100% DMSO to create a range of concentrations for the dose-response curve. Typically, 8-10 concentrations are sufficient.

  • Kinase Reaction Setup (Example for a 10 µL final volume):

    • In a 96-well plate, add 2.5 µL of the serially diluted Test Compound, DMSO (for 0% inhibition control), or positive control inhibitor to the appropriate wells.

    • Prepare a master mix of the kinase in kinase assay buffer. Add 2.5 µL of the diluted kinase to each well.

    • Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare a master mix of the kinase substrate and ATP in kinase assay buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined (typically at or below the Km for ATP).

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Reaction and Detection:

    • Mix the plate gently and incubate at 30°C for 60 minutes (the optimal time may vary by kinase).

    • Following incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin substrate to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal (or % inhibition relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation: Sample IC50 Table

Quantitative data should be summarized for clarity. This table shows hypothetical results for a test compound against a panel of kinases, with a known non-selective inhibitor as a control.[1]

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A (Target)255
Kinase B85010
Kinase C>10,00020
Kinase D1,20015

Part 3: Cellular Activity and Target Validation

Demonstrating potent in vitro activity is the first step. The critical next phase is to determine if the compound is active in a cellular context.[11] Cell-based assays answer key questions: Can the compound cross the cell membrane? Does it engage the target kinase inside the cell? Does this engagement translate into a desired biological outcome, such as inhibiting downstream signaling and reducing cell viability?[12]

Overall Workflow from In Vitro to Cellular Assays

G A In Vitro Kinase Assay (Determine Potency, IC50) B Select Relevant Cancer Cell Line (Target kinase is active/a driver) A->B C Cellular Phosphorylation Assay (Confirm target engagement & pathway inhibition) B->C D Cell Viability Assay (MTT/CTG) (Determine functional effect, GI50) C->D E Advanced Assays (Cell Cycle, Apoptosis) D->E Mechanistic Follow-up F Lead Candidate D->F

Sources

Application Notes and Protocols for the Utilization of 2-Hydrazinyl-4-methylthiazole Hydrochloride in Advanced Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis. This document details the strategic use of 2-hydrazinyl-4-methylthiazole hydrochloride as a key intermediate in the synthesis of novel pesticides. The protocols and discussions herein are grounded in established chemical principles and aim to provide both theoretical understanding and practical, actionable methodologies.

Introduction: The Thiazole Moiety in Modern Agrochemicals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of a wide array of biologically active compounds.[1][2] In the realm of crop protection, thiazole derivatives have demonstrated remarkable efficacy as fungicides, insecticides, and herbicides.[3][4] Their broad-spectrum activity, coupled with opportunities for diverse structural modifications, has made them a focal point of green pesticide research, aiming for compounds with low toxicity and high potency.[1][3]

This compound serves as a versatile precursor, leveraging the reactive hydrazinyl group for the construction of more complex molecules with significant pesticidal properties. The inherent biological activity of the thiazole nucleus, often targeting crucial biochemical pathways in pests and pathogens, makes this starting material particularly valuable.[5][6]

Core Principles: The Chemistry of 2-Hydrazinyl-4-methylthiazole in Pesticide Synthesis

The synthetic utility of this compound primarily stems from the nucleophilic character of the hydrazine moiety. This functional group readily participates in condensation reactions with various electrophilic partners, such as aldehydes, ketones, and carboxylic acid derivatives, to form stable hydrazone and hydrazide linkages, respectively. This modular approach allows for the systematic exploration of chemical space to identify novel pesticidal agents.[7][8]

The general synthetic strategy involves the reaction of 2-hydrazinyl-4-methylthiazole with a second molecule that contributes to the overall bioactivity of the final product. This second component can be another heterocyclic system, an aromatic scaffold with desired substitutions, or a side chain designed to modulate the physicochemical properties of the resulting pesticide, such as solubility, stability, and target-specific binding.

PART 1: Synthesis of Thiazolyl Hydrazone Derivatives as Potential Fungicides

This section outlines a representative protocol for the synthesis of thiazolyl hydrazone derivatives, which have shown promise as potent antifungal agents.[7] The underlying principle is the condensation reaction between 2-hydrazinyl-4-methylthiazole and a substituted benzaldehyde.

Experimental Workflow: Thiazolyl Hydrazone Synthesis

workflow cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation and Purification reagent1 2-Hydrazinyl-4-methylthiazole Hydrochloride dissolve Dissolve Reagents in Ethanol reagent1->dissolve reagent2 Substituted Benzaldehyde reagent2->dissolve solvent Ethanol solvent->dissolve reflux Reflux with Catalytic Acid dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitation of Product cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry product Final Thiazolyl Hydrazone Product dry->product

Caption: Workflow for the synthesis of thiazolyl hydrazone derivatives.

Detailed Protocol: Synthesis of a Representative Thiazolyl Hydrazone

Objective: To synthesize a thiazolyl hydrazone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until a clear solution is obtained.

  • Addition of Benzaldehyde: To the stirred solution, add 10 mmol of the selected substituted benzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Product Precipitation and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Table 1: Representative Reaction Parameters

ParameterValue
Reactants 2-Hydrazinyl-4-methylthiazole HCl, 4-chlorobenzaldehyde
Molar Ratio 1:1
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 70-85%

PART 2: Synthesis of Thiazolyl Hydrazide Derivatives as Potential Insecticides

This section details a protocol for the synthesis of thiazolyl hydrazide derivatives. These compounds are of interest as potential insecticides, with some acting as inhibitors of enzymes crucial for insect development, such as N-acetyl-β-d-hexosaminidase.[9] This synthesis involves the acylation of 2-hydrazinyl-4-methylthiazole with a carboxylic acid derivative.

Experimental Workflow: Thiazolyl Hydrazide Synthesis

workflow cluster_prep Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Product Isolation and Purification reagent1 2-Hydrazinyl-4-methylthiazole Hydrochloride dissolve Dissolve Reagents in DCM reagent1->dissolve reagent2 Substituted Carboxylic Acid reagent2->dissolve coupling Coupling Agents (e.g., EDCI, HOBt) coupling->dissolve base Base (e.g., Triethylamine) base->dissolve solvent Dichloromethane (DCM) solvent->dissolve stir Stir at Room Temperature dissolve->stir monitor Monitor by TLC stir->monitor wash Wash with Water and Brine monitor->wash Reaction Complete dry_org Dry Organic Layer (Na2SO4) wash->dry_org concentrate Concentrate in vacuo dry_org->concentrate purify Column Chromatography concentrate->purify product Final Thiazolyl Hydrazide Product purify->product

Caption: Workflow for the synthesis of thiazolyl hydrazide derivatives.

Detailed Protocol: Synthesis of a Representative Thiazolyl Hydrazide

Objective: To synthesize a thiazolyl hydrazide derivative via amide coupling of 2-hydrazinyl-4-methylthiazole with a substituted carboxylic acid.[7]

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., 4-chlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactant Mixture: To a solution of the substituted carboxylic acid (10 mmol), EDCI (12 mmol), and HOBt (12 mmol) in 50 mL of DCM in a round-bottom flask, add triethylamine (12 mmol). Stir the mixture at room temperature for 15 minutes.

  • Addition of Hydrazine: Add this compound (10 mmol) to the reaction mixture. Add an additional equivalent of triethylamine (10 mmol) to neutralize the hydrochloride salt.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thiazolyl hydrazide product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Reaction Parameters for Amide Coupling

ParameterValue
Reactants 2-Hydrazinyl-4-methylthiazole HCl, 4-chlorobenzoic acid
Coupling Agents EDCI, HOBt
Base Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-80%

Safety and Handling Considerations

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11] Many organic reagents and solvents used in these syntheses are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]

Hazard Statements for this compound (Representative):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures: [10][11]

  • Avoid contact with skin and eyes.

  • Do not breathe dust/fume/gas/mist/vapors/spray.

  • Wash thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of novel pesticides. The protocols detailed in these application notes provide a solid foundation for the development of new thiazolyl hydrazone and hydrazide derivatives. The modular nature of these synthetic routes allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity, selectivity, and environmental profile of new crop protection agents. Further research into the derivatization of this scaffold is likely to yield next-generation pesticides with improved efficacy and sustainability.

References

  • Thiazole antifungals | Research Starters - EBSCO. (2024).
  • Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46.
  • The Science Behind Crop Protection: Thiazoles in Action. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. (2014).
  • Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. PubMed.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. (2025). ResearchGate.
  • Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. (n.d.).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. (n.d.). MDPI.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • This compound. (n.d.).
  • Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. (n.d.).
  • Yi, M., Li, H., Li, S., Liu, S., Sun, M., Yang, L., & Bao, X. (2025). Design, synthesis, crystal structure, fungicidal activity, and mechanism of action of novel thiazole-based hydrazide derivatives containing the 4-aminoquinazoline moiety. Bioorganic Chemistry.
  • MSDS of 2-Hydrazino-4-methylbenzothiazole. (2013). Capot Chemical.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). RSC Publishing.
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. (n.d.). PubMed.
  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar.
  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (n.d.). Google Patents.
  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). PMC - NIH.
  • Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. (n.d.). PubMed.
  • Design and synthesis of thiazolylhydrazone derivatives as inhibitors of chitinolytic N-acetyl-β-d-hexosaminidase. (2018). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Hydrazinyl-4-methylthiazole hydrochloride (CAS No. 14397-08-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Given the limited availability of quantitative solubility data in public literature, this document provides a framework for systematic troubleshooting and experimental determination, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A: this compound is a hydrochloride salt of a hydrazine-substituted thiazole derivative. Key properties are summarized below:

PropertyValueSource
CAS Number 14397-08-1[1]
Molecular Formula C₄H₈ClN₃S[1]
Molecular Weight 165.65 g/mol [1]
Appearance Typically an off-white to white crystalline solid.[2]
Storage Sealed in a dry environment at room temperature.

The presence of the hydrochloride group makes the molecule a salt, which generally imparts higher polarity and a greater likelihood of solubility in polar solvents, particularly protic ones.

Q2: I'm having trouble dissolving this compound. What solvents should I try?

A: As a hydrochloride salt, this compound is expected to be most soluble in polar protic solvents due to favorable ion-dipole interactions and hydrogen bonding. A general starting point for solvent screening would be:

  • High to Moderate Solubility Expected: Polar protic solvents like water, methanol, and ethanol.

  • Variable Solubility Expected: Polar aprotic solvents such as DMSO (dimethyl sulfoxide) and DMF (dimethylformamide). Solubility in these solvents can be influenced by the overall molecule's structure.

  • Limited to Poor Solubility Expected: Non-polar aprotic solvents like n-hexane, toluene, and dichloromethane.

It is crucial to experimentally verify solubility in your specific solvent system of interest.

Q3: Are there any known stability issues with this compound in solution?

A: Hydrazine derivatives can be susceptible to oxidation and degradation, especially in the presence of air, light, or certain metal ions. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C or -20°C) and protected from light. Always monitor for any color change or precipitation, which may indicate degradation.

Q4: What are the primary safety concerns when handling this compound?

A: Based on safety data for hydrazine derivatives and similar compounds, appropriate personal protective equipment (PPE) is essential. This includes safety glasses, a lab coat, and chemical-resistant gloves.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.[3][4][5]

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to resolving common solubility challenges encountered with this compound.

Issue 1: Compound fails to dissolve in the chosen solvent at room temperature.

The inability to dissolve the compound is often the first hurdle. The following workflow helps to systematically address this issue.

A Start: Compound Insoluble at Room Temperature B Is the solvent polar (e.g., Water, MeOH, EtOH)? A->B C Try gentle heating (e.g., 40-50°C). Monitor for degradation. B->C Yes K Switch to a more polar solvent (e.g., from Acetone to EtOH, or EtOH to Water/DMSO). B->K No D Did it dissolve? C->D E Consider pH adjustment. For HCl salt, adding a small amount of acid (e.g., HCl) might help. D->E No J Solution achieved. Allow to cool to RT. Check for precipitation. D->J Yes F Did it dissolve? E->F G Try sonication (ultrasonic bath). F->G No F->J Yes H Did it dissolve? G->H I Solvent system is likely unsuitable. Proceed to Protocol 1 for systematic solvent screening. H->I No H->J Yes K->A Restart with new solvent

Caption: Troubleshooting workflow for initial insolubility.

Causality Explained:

  • Heating: Increases the kinetic energy of the solvent molecules, enhancing their ability to break the crystal lattice of the solute. For many salts, solubility increases with temperature.

  • pH Adjustment: this compound is a salt of a weak base. According to the common ion effect, increasing the concentration of the chloride ion (by adding HCl) can sometimes suppress the equilibrium shift towards the less soluble free base form, thus maintaining solubility.

  • Sonication: Uses high-frequency sound waves to create micro-agitations in the solvent, which can help to break up solute aggregates and accelerate the dissolution process.

Issue 2: The compound dissolves initially but precipitates out over time.

This often points to either reaching a supersaturated state that is not stable or compound degradation.

A Start: Precipitation Observed After Dissolution B Was the solution prepared using heat? A->B C The solution was likely supersaturated. Prepare a new solution at a lower concentration or keep it heated. B->C Yes D Was the solution exposed to light or air for a prolonged period? B->D No E Precipitate may be a degradation product. Prepare fresh solution and store under inert gas (N2/Ar), protected from light. D->E Yes F Consider a different solvent system where the compound exhibits higher stability and solubility. D->F No

Caption: Decision tree for post-dissolution precipitation.

Causality Explained:

  • Supersaturation: Dissolving a compound at an elevated temperature can allow you to exceed its room temperature solubility limit. Upon cooling, the solution becomes supersaturated and unstable, leading to crystallization or precipitation.

  • Degradation: As a hydrazine derivative, the compound may be unstable in certain solvents, especially when exposed to oxygen or light. The precipitate could be an insoluble degradation product.

Experimental Protocols

Protocol 1: Systematic Determination of Qualitative Solubility

Objective: To quickly screen and identify suitable solvents for this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into a series of labeled vials.

  • Solvent Addition: Add 100 µL of the first solvent to the corresponding vial.

  • Mixing: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: If the solid completely dissolves, the solubility is at least 10-20 mg/mL.

    • Partially Soluble: If some solid remains, add another 400 µL of solvent (total volume 500 µL). Vortex again. If it dissolves now, the solubility is in the range of 2-4 mg/mL.

    • Insoluble: If the solid does not dissolve after the second solvent addition, its solubility is less than 2 mg/mL in that solvent.

  • Repeat: Repeat steps 2-4 for each solvent to be tested.

  • Documentation: Record the results in a table for easy comparison.

Protocol 2: Quantitative Solubility Determination by HPLC (or UV-Vis)

Objective: To obtain a precise, quantitative value of the compound's solubility in a specific solvent system. This protocol is adapted from standard laboratory procedures for solubility assessment.[6]

Materials:

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Analyze them using HPLC or UV-Vis to generate a standard calibration curve (Peak Area or Absorbance vs. Concentration).

  • Prepare Saturated Solution: Add an excess amount of this compound to a vial (e.g., 10-20 mg into 1 mL of solvent) to ensure that undissolved solid remains.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the solvent so that its concentration falls within the linear range of your calibration curve.

  • Analysis: Analyze the diluted sample using the same HPLC or UV-Vis method used for the calibration curve.

  • Calculation: Use the peak area or absorbance from the analysis and the equation from your calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the solubility of the compound in the saturated solution.

References

  • Capot Chemical. MSDS of 2-Hydrazino-4-methylbenzothiazole. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield with 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinyl-4-methylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction yields and addressing common challenges encountered during its use.

Introduction

This compound is a valuable reagent in synthetic chemistry, primarily employed as a precursor for the synthesis of pyrazole-containing heterocyclic compounds. Its reaction with 1,3-dicarbonyl compounds, such as β-diketones and β-keto esters, provides a reliable route to a diverse range of pyrazolyl-thiazole derivatives, which are of significant interest in medicinal chemistry. However, achieving high yields and purity can be challenging. This guide provides a comprehensive overview of the key parameters influencing the success of these reactions and offers solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling procedure for this compound?

This compound is a hygroscopic and air-sensitive solid.[1] Proper storage and handling are crucial to maintain its reactivity. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Avoid contact with skin and eyes, and always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Q2: What are the most common reactions where this compound is used?

The most prevalent application is the Knorr pyrazole synthesis and its variations, where it reacts with 1,3-dicarbonyl compounds to form pyrazoles.[2][3] This reaction is a cyclocondensation that results in the formation of a stable, aromatic pyrazole ring.

Q3: How does the hydrochloride salt form affect the reaction?

The hydrochloride salt is generally more stable and easier to handle than the free base. In many cases, the reaction can be carried out directly with the hydrochloride salt, often in the presence of a base to neutralize the HCl and liberate the free hydrazine for reaction. However, in some protocols, an initial neutralization step might be beneficial.

Troubleshooting Guide

Low or No Product Yield

Low product yield is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Purity and Stability of Starting Materials

  • Rationale: The purity of this compound and the dicarbonyl compound is paramount. Impurities in either reactant can lead to side reactions, consuming the starting materials and reducing the yield of the desired product. Hydrazine derivatives can be susceptible to degradation, especially if not stored properly.[4]

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your this compound and the dicarbonyl compound using appropriate analytical techniques (e.g., NMR, melting point).

    • Fresh Reagent: If possible, use a freshly opened bottle of the hydrazine reagent.

    • Proper Storage: Ensure the reagent has been stored under the recommended conditions (cool, dry, inert atmosphere).[1]

Potential Cause 2: Suboptimal Reaction Conditions

  • Rationale: The reaction outcome is highly dependent on parameters such as temperature, solvent, and reaction time.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish, consider increasing the temperature. Many cyclocondensation reactions require heating to proceed at a reasonable rate.[3] Conversely, if side product formation is an issue, lowering the temperature might be beneficial.

    • Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and intermediates, thereby affecting the reaction rate. Ethanol, acetic acid, and dimethylformamide (DMF) are commonly used solvents for such reactions.[2][5] If solubility is an issue, consider switching to a more polar solvent.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will show the presence of starting materials, while prolonged reaction times might lead to product degradation.

Potential Cause 3: Inefficient Neutralization of the Hydrochloride Salt

  • Rationale: For the reaction to proceed, the free hydrazine is required. If the HCl is not effectively neutralized, the concentration of the reactive species will be low.

  • Troubleshooting Steps:

    • Add a Base: Include a mild base in the reaction mixture, such as sodium acetate or triethylamine, to neutralize the HCl in situ.

    • Pre-neutralization: Consider a separate step to neutralize the hydrochloride salt before adding the dicarbonyl compound. This can be done by dissolving the salt in a suitable solvent and adding a base, followed by extraction of the free base.

Formation of Multiple Products (Side Reactions)

The formation of multiple products, often regioisomers or byproducts, can complicate purification and reduce the yield of the desired compound.

Potential Cause 1: Poor Regioselectivity with Unsymmetrical Dicarbonyls

  • Rationale: When using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups exhibit different electrophilicity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl, leading to the formation of two different regioisomers.[4]

  • Troubleshooting Steps:

    • Control Reaction Conditions: The regioselectivity can sometimes be influenced by the reaction conditions. For instance, acidic conditions might favor attack at the more reactive carbonyl.[2] Experiment with different solvents and temperatures to see if the isomeric ratio can be improved.

    • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.[4]

    • Chromatographic Separation: If a mixture of isomers is unavoidable, they will likely need to be separated by column chromatography.

Potential Cause 2: Self-Condensation or Degradation

  • Rationale: Under harsh conditions (e.g., high temperatures, strong acids or bases), the starting materials or the product might undergo degradation or self-condensation.

  • Troubleshooting Steps:

    • Milder Conditions: Employ milder reaction conditions, such as lower temperatures or the use of a weaker acid or base catalyst.

    • Monitor Reaction: Use TLC to monitor the reaction for the appearance of unexpected spots that could indicate byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolyl-Thiazole Derivative from a β-Diketone

This protocol describes a general procedure for the reaction of this compound with a generic β-diketone (e.g., acetylacetone).

Materials:

  • This compound

  • Acetylacetone (or other β-diketone)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the β-diketone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyrazolyl-thiazole derivative.[6][7]

Protocol 2: Synthesis of a Pyrazolyl-Thiazole Derivative from a β-Keto Ester

This protocol outlines a general procedure for the reaction with a generic β-keto ester (e.g., ethyl acetoacetate).

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-keto ester)

  • 1-Propanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Combine this compound (1.0 eq) and the β-keto ester (1.1 eq) in a round-bottom flask.

  • Add 1-propanol as the solvent.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[3]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.[3]

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Recommended Reaction Conditions for Pyrazole Synthesis

Parameterβ-Diketoneβ-Keto EsterRationale
Solvent Ethanol, Acetic Acid1-Propanol, EthanolThe choice of solvent affects solubility and reaction rate. Protic solvents are generally effective.
Catalyst Glacial Acetic AcidGlacial Acetic AcidAn acid catalyst is often used to facilitate the condensation and dehydration steps.[2][3]
Temperature RefluxRefluxHeating is typically required to drive the reaction to completion in a reasonable timeframe.
Stoichiometry 1.1 eq of dicarbonyl1.1 eq of dicarbonylA slight excess of the dicarbonyl compound can help to ensure complete consumption of the limiting hydrazine reagent.

Visualization of Key Processes

General Reaction Workflow

G reagents Combine Reactants: 2-Hydrazinyl-4-methylthiazole HCl 1,3-Dicarbonyl Compound solvent Add Solvent (e.g., Ethanol, 1-Propanol) reagents->solvent catalyst Add Catalyst (e.g., Acetic Acid) solvent->catalyst heating Heat to Reflux catalyst->heating monitoring Monitor by TLC heating->monitoring workup Reaction Workup: Cooling, Precipitation monitoring->workup purification Purification: Filtration, Recrystallization workup->purification product Final Product: Pyrazolyl-thiazole Derivative purification->product

Caption: A typical experimental workflow for the synthesis of pyrazolyl-thiazole derivatives.

Reaction Mechanism: Knorr Pyrazole Synthesis

G cluster_0 1. Hydrazone Formation cluster_1 2. Intramolecular Cyclization cluster_2 3. Aromatization A 2-Hydrazinyl-4-methylthiazole C Hydrazone Intermediate A->C + H+ B 1,3-Dicarbonyl B->C D Hydrazone Intermediate E Cyclic Intermediate D->E - H2O F Cyclic Intermediate G Pyrazolyl-thiazole Product F->G - H2O

Caption: The general mechanism of the Knorr pyrazole synthesis.[8]

References

  • Capot Chemical. (2013). MSDS of 2-Hydrazino-4-methylbenzothiazole. [Link]

  • Elmaaty, T. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6469. [Link]

  • ResearchGate. (n.d.). The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation. [Link]

  • Nayak, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. [Link]

  • El-Sayed, W. A., et al. (2010). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Fluorine Chemistry, 131(10), 1083-1089. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

  • ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Technical Support Center: Purification of 2-Hydrazinyl-4-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 2-Hydrazinyl-4-methylthiazole hydrochloride (CAS No: 14397-08-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this critical intermediate in a high-purity state. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

A1: Pure this compound is typically an off-white or light-yellow crystalline solid.[1][2] Significant deviation from this appearance (e.g., dark brown coloration or an oily consistency) often indicates the presence of impurities or degradation products. While the exact melting point can vary slightly, it is a key indicator of purity. For a similar, related compound, 2-Hydrazino-4-phenylthiazole, a melting point of 163-167 °C is reported, which underscores the importance of obtaining a sharp melting range for the target compound.[3]

Q2: What are the most common impurities I should be aware of during purification?

A2: Impurities largely depend on the synthetic route. Common synthesis pathways involve the reaction of a thiosemicarbazone with an α-halo ketone (Hantzsch synthesis) or the reaction of an aminothiazole with hydrazine.[4][5] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-methyl-2-aminobenzothiazole or residual hydrazine hydrate.[6][7]

  • Reaction Solvents: High-boiling point solvents like ethylene glycol are often used in the synthesis and can be difficult to remove.[6][8]

  • Oxidation Products: The hydrazinyl group is susceptible to aerial oxidation, which can lead to colored by-products.

  • Side-Reaction Products: Self-condensation of starting materials or formation of isomeric by-products can occur.[5]

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A multi-technique approach is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main component and detecting even trace impurities.[2][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides structural confirmation and can reveal the presence of residual solvents or other hydrogen-containing impurities.[1][8]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests impurities are present.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Due to the potential for oxidation and degradation, this compound should be stored in a tightly sealed container, protected from light and air. Refrigeration at 2-8°C is recommended to maintain long-term stability.[2][11]

Experimental Protocols & Troubleshooting Guides

This section addresses specific issues encountered during the purification process.

Core Purification Protocol: Recrystallization

Recrystallization is the most effective and common method for purifying this compound. The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing solubility in small-scale trials. Ethanol, methanol, or an ethanol/water mixture are excellent starting points.[5][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Maintaining the solution at or near its boiling point is critical.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary: Recrystallization Solvents
Solvent SystemSuitability for Primary RecrystallizationNotes
EthanolHighOften provides good crystal quality.
MethanolHighSimilar to ethanol, may offer different solubility profile.
IsopropanolMediumCan be effective if ethanol or methanol fail.
Ethanol/WaterHighExcellent for tuning polarity; water acts as an anti-solvent.
AcetonitrileLowGenerally too strong a solvent, but can be used in mixed systems.
Troubleshooting Guide
Issue 1: The product oils out or fails to crystallize.

This is a common issue indicating that the melting point of the impure solid is lower than the boiling point of the solvent, or that significant impurities are inhibiting lattice formation.

Logical Troubleshooting Workflow:

G start Problem: Oily Product or No Crystallization cause1 Possible Cause: High concentration of impurities (e.g., residual ethylene glycol) start->cause1 cause2 Possible Cause: Incorrect solvent system start->cause2 solution1a Action: Perform Liquid-Liquid Extraction Wash crude product solution with a non-polar solvent (e.g., ethyl acetate) to remove organic impurities before crystallization. cause1->solution1a solution1b Action: Trituration Suspend the oil in a solvent where the product is insoluble (e.g., diethyl ether) and stir vigorously to induce solidification. cause1->solution1b solution2 Action: Re-evaluate Solvent Use a solvent mixture. Start by dissolving in a good solvent (e.g., ethanol) and slowly add an anti-solvent (e.g., water or hexane) until turbidity persists. cause2->solution2

Caption: Troubleshooting oily or non-crystallizing products.

Issue 2: The final product is discolored (yellow, brown, or tan).

Discoloration typically points to the presence of chromophoric impurities, often arising from oxidation or side reactions.

Logical Troubleshooting Workflow:

G start Problem: Discolored Product cause1 Possible Cause: Oxidation of hydrazinyl group start->cause1 cause2 Possible Cause: Colored impurities from synthesis start->cause2 solution1 Action: Use Inert Atmosphere Conduct recrystallization under nitrogen or argon to prevent air exposure. cause1->solution1 solution2 Action: Activated Charcoal Treatment Add 1-2% w/w activated charcoal to the hot solution before filtration to adsorb colored impurities. cause2->solution2 solution3 Action: Column Chromatography If recrystallization fails, purify via silica gel chromatography. A gradient of ethyl acetate in hexane is a good starting point. solution2->solution3 If color persists

Caption: Troubleshooting steps for discolored products.

Issue 3: Analytical data (NMR, HPLC) shows persistent impurities after recrystallization.

If recrystallization does not remove an impurity, it is likely because the impurity has a similar solubility profile to the product or co-crystallizes with it.

Self-Validating Purification Workflow:

G start Crude Product recryst Step 1: Recrystallization Solvent: Ethanol/Water start->recryst analyze1 Step 2: Purity Check Technique: HPLC & Melting Point recryst->analyze1 decision Is Purity >98%? analyze1->decision chrom Step 3 (Alternate): Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane Gradient decision->chrom No end Pure Product Store at 2-8°C under Nitrogen decision->end Yes analyze2 Step 4: Final Purity Check Technique: HPLC, NMR, MS chrom->analyze2 analyze2->end

Caption: A self-validating workflow for purification.

Expert Advice for Persistent Impurities:

  • Review the Synthesis: Understanding the synthesis can help identify the impurity. For instance, if the synthesis involves a diazonium salt intermediate, by-products from this reactive species could be present.[4]

  • pH Adjustment: During workup, ensure the pH is controlled. The hydrochloride salt is water-soluble; converting it to the free base with a mild base like sodium bicarbonate will make it soluble in organic solvents, allowing for an extractive workup to remove water-soluble impurities before the final purification step.[5]

  • Derivative Formation: In challenging cases, consider forming a derivative (e.g., a hydrazone), purifying the derivative, and then hydrolyzing it back to the desired product.

References
  • ChemBK. (2024). 2-hydrazine-4-methylbenzothiazole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Google Patents. (n.d.). KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 20174-68-9 | Product Name : 2-Hydrazinyl-4-methylbenzo[d]thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Journal of Drug Delivery & Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinylthiazole. Retrieved from [Link]

  • Scirp.org. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

Sources

Technical Support Center: 2-Hydrazinyl-4-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydrazinyl-4-methylthiazole hydrochloride (CAS No: 14397-08-1). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the stability, storage, and handling of this compound. As Senior Application Scientists, we have compiled this information based on safety data sheets, chemical properties, and established laboratory best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

The stability of this reagent is critically dependent on proper storage. It is an organic salt that can be sensitive to atmospheric conditions. Multiple suppliers recommend storing the compound in a tightly sealed container in a dry, cool, and well-ventilated area[1].

Causality: The hydrochloride salt form makes the compound potentially hygroscopic (attracts water from the air). The hydrazinyl group is susceptible to oxidation. Improper storage can lead to degradation, introducing impurities into your experiments and affecting reproducibility. For long-term storage, minimizing exposure to air and moisture is paramount. While room temperature is acceptable for short-term use, refrigeration is recommended for long-term preservation, a practice advised for similar hydrazine derivatives[2][3].

Parameter Recommendation Rationale
Temperature Room Temperature (Short-Term). 2-8°C (Long-Term).[3]Prevents thermal degradation. Refrigeration further slows potential decomposition reactions.
Atmosphere Store in a dry environment.[1] Consider storing under an inert gas (e.g., Argon, Nitrogen) for long-term storage.[4]Prevents moisture absorption (hygroscopicity) and oxidation of the hydrazinyl group.
Container Tightly closed, light-resistant container.[1]Minimizes exposure to moisture, oxygen, and light, all of which can accelerate degradation.
Location Well-ventilated and secure area.[1]Ensures safety and prevents accumulation of any potential vapors.
Q2: The compound has developed a slight yellow or brown tint. Can I still use it?

A change in appearance from its typical off-white or crystalline state to a yellow or brown color is a strong indicator of chemical degradation.

Causality: Hydrazine-containing compounds are known to oxidize, and the resulting products are often colored. This oxidation compromises the purity of the reagent. Using a discolored reagent without verification can lead to failed reactions, the formation of unexpected side products, and unreliable results.

Recommendation:

  • Do not use for critical applications.

  • If use is unavoidable, its purity must be verified first. Run an analytical test such as ¹H NMR or LC-MS to determine the percentage of the active compound remaining and identify potential impurities.

  • If the purity is significantly compromised, the reagent should be discarded according to your institution's waste disposal protocols[1].

Q3: What are the primary degradation pathways for this compound?

Understanding potential degradation is key to troubleshooting. For this compound, the two most probable pathways are oxidation and hydrolysis.

Causality:

  • Oxidation: The hydrazinyl (-NHNH₂) group is a reducing agent and is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various byproducts, compromising the reagent's integrity. Storing under an inert atmosphere minimizes this risk[4].

  • Hydrolysis: As a hydrochloride salt, the compound is hygroscopic. Absorbed moisture, especially in the presence of acidic or basic catalysts, can potentially lead to the cleavage of the thiazole ring over time[5].

main 2-Hydrazinyl-4-methylthiazole HCl (Stable Form) oxidized Oxidized Products (Loss of Hydrazinyl Integrity) main->oxidized Oxidation hydrolyzed Hydrolyzed Products (Potential Thiazole Ring Opening) main->hydrolyzed Hydrolysis stress Environmental Stressors (Oxygen, Moisture, Light, Heat) stress->main

Caption: Potential degradation pathways for this compound.

Troubleshooting Experimental Issues

This section provides a logical workflow for addressing problems that may arise during experimentation.

Q1: My compound is not dissolving. What is the recommended procedure for solubilization?

As a hydrochloride salt, this compound is expected to be soluble in polar solvents. However, solubility can be affected by purity, crystalline form, and the chosen solvent.

Recommended Solvents:

  • Polar Protic Solvents: Water, Methanol, Ethanol.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

Troubleshooting Protocol:

  • Consult the Certificate of Analysis (CoA): Some suppliers provide solubility data.

  • Perform a Small-Scale Test: Before preparing a bulk solution, test the solubility of a small amount (e.g., 1-2 mg) in 0.1-0.2 mL of your chosen solvent.

  • Aid Dissolution: If solubility is slow, gentle warming (to 30-40°C) or sonication can be applied. Be cautious with heating, as it can accelerate degradation if the solution is unstable.

  • pH Adjustment: For aqueous solutions, the pH can influence the solubility of amine salts. Small adjustments may improve solubility, but be aware this could affect the stability of the compound and its performance in subsequent reactions.

Q2: My reaction yield is low or the reaction failed. How do I determine if the reagent is the cause?

When a reaction fails, it is crucial to systematically validate all components. A degraded reagent is a common cause.

start Problem: Reaction Failure / Low Yield check_visual Visually Inspect Reagent (Color Change? Clumpy?) start->check_visual check_coa Review CoA and Storage History check_visual->check_coa analyze Perform Purity Analysis (NMR, LC-MS, HPLC) check_coa->analyze decision Purity Acceptable? analyze->decision proceed Proceed with Reaction (Troubleshoot other variables) decision->proceed Yes remediate Purity Unacceptable decision->remediate No action Purify Reagent or Procure New Batch remediate->action

Caption: Troubleshooting workflow for reaction failure suspected to be caused by reagent quality.

Analytical Verification Steps:

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the resulting spectrum to a reference spectrum if available. Look for the appearance of new peaks or changes in the integration of existing peaks, which would indicate impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to check for the presence of the correct molecular weight ion and to detect and quantify impurities.

Protocols for Safe Handling and Use

Adherence to proper laboratory procedure is essential for both safety and experimental success. This compound is classified as harmful and an irritant[6].

Protocol 1: Safe Handling and Weighing

Objective: To safely handle and accurately weigh the solid compound while minimizing exposure and contamination.

Personal Protective Equipment (PPE):

  • Safety goggles or face shield[1][7].

  • Chemical-resistant gloves (e.g., nitrile)[8].

  • Laboratory coat.

Procedure:

  • Work in a Ventilated Area: Always handle the solid compound inside a certified chemical fume hood to avoid inhalation of dust particles[9].

  • Prevent Dust Formation: Handle the powder gently. Avoid actions that could create dust clouds[1][7].

  • Use Designated Tools: Use clean, dedicated spatulas and weighing paper.

  • Weighing: Tare a suitable container (e.g., a glass vial) on an analytical balance. Carefully add the solid to the container until the desired mass is reached.

  • Seal Promptly: Immediately and tightly seal the primary container after dispensing to protect the remaining reagent from atmospheric exposure[1].

  • Decontamination: Clean any spills immediately. Wash hands thoroughly after handling[1].

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a solution of known concentration for use in experiments.

Procedure:

  • Select Solvent: Choose an appropriate solvent in which the compound is readily soluble (see Troubleshooting section).

  • Add Solvent: To the pre-weighed solid in the vial, add a portion of the total solvent volume.

  • Promote Dissolution: Cap the vial and vortex or sonicate until the solid is fully dissolved. A clear solution with no visible particulates should be formed.

  • Transfer and Dilute: Quantitatively transfer the solution to a volumetric flask. Rinse the vial with additional solvent and add the rinsing to the flask to ensure all the compound is transferred. Add solvent to the calibration mark.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, light-protected container at 2-8°C. The stability of the compound in solution is generally lower than in its solid state; therefore, it is best practice to prepare solutions fresh. If storing, a short-term stability study is recommended.

References
  • This compound. (n.d.). BLD Pharm.
  • SAFETY DATA SHEET. (2022, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2022, November 11). Sigma-Aldrich.
  • Forced degradation studies and degradation pathways. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • MSDS of 2-Hydrazino-4-methylbenzothiazole. (2013, October 14). Capot Chemical.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET. (2024, March 4). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • Mechanistic approach towards degradation of HCTZ by hydrolysis. (n.d.). ResearchGate.
  • Safety Data Sheet. (2025, March 28). Angene Chemical.
  • (4-Methyl-thiazol-2-yl)-hydrazine HCl 14397-08-1 wiki. (n.d.). Guidechem.
  • Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem.
  • This compound. (n.d.). Apollo Scientific.
  • (4-Phenyl-thiazol-2-yl)hydrazine hydrochloride. (n.d.). Chem-Impex.
  • 2-Hydrazinyl-4-methylbenzo[d]thiazole. (n.d.). PAI.
  • 2-hydrazinyl-4-methyl-1,3-thiazole hydrochloride. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 2-Hydrazinyl-4-methylthiazole Hydrochloride and Management of Common Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydrazinyl-4-methylthiazole hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic intermediate. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its synthesis, focusing specifically on the identification, control, and troubleshooting of process-related impurities.

Section 1: The Synthetic Pathway - A Mechanistic Overview

Q1: What is the predominant synthetic route for 2-Hydrazinyl-4-methylthiazole, and what is the underlying mechanism?

A1: The most common and efficient method for synthesizing 2-Hydrazinyl-4-methylthiazole is a variation of the classic Hantzsch thiazole synthesis.[1] This reaction proceeds in two key stages: first, the formation of a thiosemicarbazone intermediate, followed by an intramolecular cyclization and dehydration.

The overall process involves the reaction of Thiosemicarbazide with Chloroacetone .

  • Step 1: Thiosemicarbazone Formation: The reaction is initiated by the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of chloroacetone. This condensation reaction, often catalyzed by a small amount of acid, forms chloroacetone thiosemicarbazone.

  • Step 2: Cyclization and Dehydration: The sulfur atom of the thiosemicarbazone then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This forms a five-membered ring intermediate.[2]

  • Step 3: Aromatization: The intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring. The final product is typically isolated as its hydrochloride salt to improve stability and handling.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Thiosemicarbazide->Thiosemicarbazone Condensation Chloroacetone Chloroacetone Chloroacetone->Thiosemicarbazone 2-Hydrazinyl-4-methylthiazole 2-Hydrazinyl-4-methylthiazole Thiosemicarbazone->2-Hydrazinyl-4-methylthiazole Intramolecular Cyclization & Dehydration

Caption: General workflow for the Hantzsch-type synthesis of 2-Hydrazinyl-4-methylthiazole.

Section 2: FAQ - Common Impurities and Their Origins

Understanding the origin of impurities is the first step toward controlling them. The following section details the most frequently observed impurities.

Q2: What are the most common process-related impurities I might encounter?

A2: Process-related impurities are those derived directly from the primary reaction components. They typically include:

  • Unreacted Starting Materials: Residual thiosemicarbazide and chloroacetone. Their presence indicates an incomplete reaction, which could be due to suboptimal reaction time, temperature, or stoichiometry.[1]

  • Chloroacetone Thiosemicarbazone: This is the key intermediate. If the cyclization step is slow or incomplete, this intermediate can remain in the crude product.

  • Hydrazine: If the synthesis is conducted under harsh conditions, or if the starting thiosemicarbazide degrades, free hydrazine may be present. Hydrazine is a potential genotoxic impurity and its levels must be carefully controlled.[3]

Q3: What side-reaction products can form during the synthesis?

A3: Side-reaction products arise from alternative reaction pathways of the starting materials, intermediates, or the final product.

  • Self-Condensation of Chloroacetone: Under basic or certain thermal conditions, chloroacetone can self-condense to form various complex byproducts.[1]

  • Hydrolysis Products: The hydrazinyl group on the final product can be susceptible to hydrolysis, especially during acidic or basic workups, potentially cleaving to form a 2-hydroxy-4-methylthiazole derivative.[1]

  • Oxidation Products: The hydrazinyl moiety is prone to oxidation, which can lead to the formation of colored impurities and decomposition, especially if the reaction is not performed under an inert atmosphere.[4] This is often indicated by the reaction mixture darkening significantly.[1]

Impurity_Formation Reactants Thiosemicarbazide + Chloroacetone Intermediate Thiosemicarbazone Intermediate Reactants->Intermediate Main Reaction (Condensation) I1 Unreacted Starting Materials Reactants->I1 Incomplete Reaction I2 Chloroacetone Self-Condensation Reactants->I2 Side Reaction Product 2-Hydrazinyl-4-methylthiazole Intermediate->Product Main Reaction (Cyclization) I3 Hydrolysis Product Product->I3 Degradation (Workup) I4 Oxidation Products Product->I4 Degradation (Air Exposure)

Caption: Impurity formation map in the synthesis of 2-Hydrazinyl-4-methylthiazole.

Table 1: Summary of Potential Impurities
Impurity NameOriginControl Strategy
ThiosemicarbazideUnreacted Starting MaterialOptimize reaction stoichiometry and time; monitor by TLC.
ChloroacetoneUnreacted Starting MaterialEnsure complete reaction; use slight excess of thiosemicarbazide.
Chloroacetone ThiosemicarbazoneIncomplete CyclizationIncrease reaction temperature or time; monitor by TLC.
2-Hydroxy-4-methylthiazoleHydrolysis of ProductPerform workup under neutral pH conditions using mild bases like NaHCO₃.[1]
Oxidative Dimers/PolymersOxidation of ProductRun the reaction under an inert atmosphere (N₂ or Ar); use antioxidants if necessary.[1]

Section 3: Troubleshooting Guide - Proactive and Reactive Solutions

This section provides a question-and-answer formatted guide to address common issues encountered during the synthesis.

Issue / Observation Possible Cause(s) Recommended Troubleshooting Actions
Low or No Product Yield 1. Poor quality of starting materials.[1]2. Incorrect reaction conditions (temperature, time).[1]3. Inefficient cyclization.1. Verify Starting Materials: Check the purity of thiosemicarbazide and chloroacetone via melting point or NMR. Recrystallize if necessary.2. Optimize Conditions: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish.3. Promote Cyclization: Ensure the solvent is appropriate (e.g., ethanol). Refluxing is common but optimization may be required.[5]
Reaction Mixture Darkens Significantly (Turns Black/Brown) 1. Decomposition of starting materials or product.[1]2. Oxidation of the hydrazinyl group.[4]1. Use Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation.[1]2. Control Temperature: Avoid excessive heating, as it can accelerate decomposition.
Final Product is an Oil and Fails to Crystallize 1. Presence of impurities depressing the melting point.2. Residual solvent.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod. Add a seed crystal from a previous successful batch if available.2. Purify via Extraction: Extract the oily product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it (e.g., with Na₂SO₄), and concentrate under reduced pressure. Attempt crystallization of the resulting residue from a different solvent system.[1]
HPLC/NMR Analysis Shows Multiple Unexpected Peaks 1. Formation of side products.2. Degradation during workup or analysis.1. Re-evaluate Reaction Conditions: See "Low Yield" section. Consider lowering the temperature to minimize side reactions.2. Gentle Workup: Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate instead of strong bases.[1]3. Analyze Immediately: Analyze the purified sample promptly to rule out degradation upon standing.

Section 4: Analytical Protocols for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of chromatographic techniques is often the most effective approach.[6]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_id Identification & Quantification Prep Dissolve Crude/Final Product in Diluent (e.g., Mobile Phase) HPLC RP-HPLC-UV Analysis (for non-volatile impurities) Prep->HPLC GCMS GC-MS Analysis (for volatile impurities & residual solvents) Prep->GCMS Quant Quantify Known Impurities (using reference standards) HPLC->Quant LCMS LC-MS/MS for Unknown Peak ID HPLC->LCMS If unknowns present GCMS->Quant

Caption: A typical analytical workflow for impurity profiling of the synthesized product.

Protocol 1: Proposed RP-HPLC Method for Non-Volatile Impurities

This method is a starting point and should be validated for your specific system and sample matrix. It is designed to separate the main product from less volatile impurities and starting materials.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution to ensure theoretical plates > 2000 and a tailing factor < 2.0 for the main peak.

Protocol 2: Proposed GC-MS Method for Volatile Impurities

This method is suitable for detecting residual chloroacetone and other volatile organic impurities.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 40°C, hold for 2 min.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 min.

  • Injector: Split mode (20:1), 240°C.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane.

References

  • BenchChem Technical Support. (2025). Synthesis of 4-Aryl-2-Hydrazinyl-thiazoles.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
  • Metwally, M. A., et al. Thiosemicarbazide Chemistry Review. Scribd. [Link]

  • Jagu, P., et al. (2014). A generic approach for low level determination of 2-Hydroxy Ethyl Hydrazine in Pharmaceutical Ingredients by GC-MS using chemical derivatization. World Journal of Pharmaceutical Research, 3(10), 864-878.
  • Liu, Z. L., et al. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 187154, 2-Hydrazinyl-4-methylthiazole. [Link]

  • Vasile, C., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • BenchChem Technical Support. (2025). Analytical methods for detecting trace impurities in 2-Amino-4-chlorobenzothiazole hydrobromide samples.
  • Kumar, A., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1135-1142. [Link]

Sources

Technical Support Center: Synthesis of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydrazinyl-4-methylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ensure the highest purity of the final product. As a Senior Application Scientist, I will provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

I. Understanding the Core Reaction: Hantzsch Thiazole Synthesis

The primary route to 2-hydrazinyl-4-methylthiazole is a variation of the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of thiosemicarbazide with an α-haloketone, in this case, chloroacetone. The resulting product is then typically isolated as a hydrochloride salt to improve its stability and handling.

The reaction proceeds through a multistep mechanism, which is crucial to understand for troubleshooting unwanted side reactions.

Hantzsch_Synthesis TSC Thiosemicarbazide Intermediate1 S-Alkylated Intermediate TSC->Intermediate1 Nucleophilic attack by sulfur CA Chloroacetone CA->Intermediate1 Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Hydrazinyl-4-methylthiazole Intermediate2->Product Dehydration Salt 2-Hydrazinyl-4-methylthiazole HCl Product->Salt HCl HCl HCl->Salt Salt formation

Caption: General workflow for the Hantzsch synthesis of this compound.

II. Frequently Asked Questions (FAQs)

FAQ 1: My reaction is yielding a significant amount of an unexpected isomer. What could it be and how can I prevent it?

This is a common issue and the likely culprit is the formation of a 1,3,4-thiadiazine derivative . This side reaction is competitive with the desired thiazole synthesis and is highly dependent on the reaction conditions.[1]

Causality:

The formation of the thiazole versus the thiadiazine is a classic example of kinetic versus thermodynamic control. The initial nucleophilic attack in the Hantzsch synthesis can occur via two pathways:

  • Pathway A (Favored for Thiazole): The sulfur atom of thiosemicarbazide acts as the nucleophile, attacking the α-carbon of chloroacetone. This is generally the kinetically favored pathway.

  • Pathway B (Leads to Thiadiazine): The terminal nitrogen of the hydrazine moiety of thiosemicarbazide attacks the carbonyl carbon of chloroacetone.

Competing_Pathways cluster_0 Reaction Pathways cluster_1 Pathway A: Thiazole Formation (Kinetic Product) cluster_2 Pathway B: Thiadiazine Formation (Thermodynamic Product) TSC Thiosemicarbazide S_attack Sulfur attacks α-carbon TSC->S_attack N_attack Hydrazine N attacks carbonyl TSC->N_attack CA Chloroacetone CA->S_attack CA->N_attack Thiazole_Intermediate Thiazoline Intermediate S_attack->Thiazole_Intermediate Thiazole 2-Hydrazinyl-4-methylthiazole Thiazole_Intermediate->Thiazole Dehydration Thiadiazine_Intermediate Open-chain Intermediate N_attack->Thiadiazine_Intermediate Thiadiazine 1,3,4-Thiadiazine Derivative Thiadiazine_Intermediate->Thiadiazine Cyclization

Caption: Competing reaction pathways in the synthesis of 2-hydrazinyl-4-methylthiazole.

Troubleshooting Guide:

ParameterRecommendation for Thiazole SynthesisRationale
pH Maintain acidic conditions (e.g., using HCl in the reaction mixture).Acid catalysis protonates the carbonyl oxygen of chloroacetone, making the carbonyl carbon more electrophilic and favoring attack by the "softer" sulfur nucleophile.
Temperature Lower reaction temperatures are generally preferred.The formation of the thiazole is often kinetically controlled. Higher temperatures can provide the energy needed to overcome the activation barrier for the thermodynamically favored thiadiazine formation.
Solvent Protic solvents like ethanol are commonly used.Protic solvents can stabilize the transition states leading to both products, but careful optimization may be needed.
Order of Addition Slowly add chloroacetone to the thiosemicarbazide solution.This maintains a low concentration of the α-haloketone, which can help to suppress side reactions.
FAQ 2: My final product is off-color and shows impurities in the NMR. What are the likely minor side products?

Besides the major thiadiazine side product, several other impurities can arise from the reaction conditions and the nature of the starting materials.

Potential Minor Side Products:

  • 2-Imino-3-amino-4-methyl-4-thiazoline: This is a tautomer of the desired product. The equilibrium between the hydrazinyl and the imino-amino forms can be influenced by the solvent and pH.

  • Self-condensation products of chloroacetone: Chloroacetone can undergo self-condensation, especially under basic conditions, leading to complex polymeric materials that can be difficult to remove.

  • Oxidation products: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of azo compounds or other colored impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Troubleshooting and Purification:

IssueRecommended ActionRationale
Presence of Tautomers Recrystallization from a suitable solvent system (e.g., ethanol/ether) can often isolate the desired tautomer. The hydrochloride salt formation also helps to stabilize the desired form.The different tautomers will have slightly different polarities and solubilities, allowing for separation by recrystallization.
Polymeric Impurities Ensure the reaction is not run under basic conditions. Purification by column chromatography may be necessary if significant amounts of these impurities are formed.Basic conditions promote the enolization of chloroacetone, which is the first step in its self-condensation.
Colored Impurities Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants is generally not recommended as they can complicate the reaction mixture.The hydrazinyl moiety is readily oxidized, and excluding oxygen is the most effective way to prevent the formation of colored oxidation byproducts.

III. Analytical Characterization

Proper characterization is essential to confirm the identity and purity of your this compound.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the methyl group on the thiazole ring, a singlet for the proton on the thiazole ring, and signals for the protons of the hydrazinyl group. The chemical shifts of the NH and NH₂ protons can be broad and may shift with concentration and solvent.

    • ¹³C NMR: Will show distinct signals for the carbons of the thiazole ring and the methyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Fragmentation patterns can also offer structural information.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the final product and quantifying any impurities. A reverse-phase method with a suitable buffer is typically employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for N-H stretches of the hydrazinyl group, C=N and C=C stretches of the thiazole ring, and C-H stretches of the methyl group.

IV. Stability and Storage

Q: How stable is this compound and what are the optimal storage conditions?

The hydrochloride salt of 2-hydrazinyl-4-methylthiazole is significantly more stable than the free base. However, it is still susceptible to degradation over time, particularly when exposed to light, moisture, and high temperatures.

Degradation Pathways:

  • Hydrolysis: The hydrazinyl group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can lead to the formation of 2-amino-4-methylthiazole.

  • Oxidation: As mentioned previously, the hydrazinyl group is prone to oxidation, leading to colored impurities.

Recommended Storage:

To ensure the long-term stability of your compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storage under an inert atmosphere is recommended for extended periods.

V. Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a general procedure and may require optimization based on your specific laboratory conditions and scale.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 equivalent) in ethanol.

  • Add concentrated hydrochloric acid (1.1 equivalents) dropwise to the solution while stirring.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetone (1.0 equivalent) dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Gently heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the product under vacuum.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from 95% A to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

VI. References

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519.

  • Bera, H., et al. (2003). Reaction of thiosemicarbazide with α-haloketones: a convenient synthesis of 2-hydrazino-4-aryl/alkyl-thiazoles. Journal of the Indian Chemical Society, 80(12), 1163-1165.

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Karegoudar, P., et al. (2008). Synthesis and antimicrobial studies of some novel 2-hydrazinyl-4-methylthiazole derivatives. European Journal of Medicinal Chemistry, 43(4), 808-815.

  • Patel, N. B., & Agravat, S. N. (2011). Synthesis and antimicrobial activity of new 2-hydrazinyl-4-methylthiazole derivatives. Medicinal Chemistry Research, 20(8), 1219-1226.

Sources

Technical Support Center: Purification of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydrazinyl-4-methylthiazole hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you diagnose and resolve purity issues encountered during and after the synthesis of this important chemical intermediate.

Part 1: Understanding the Compound and Its Common Impurities

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly those with a thiazole core.[1][2] The purity of this intermediate is critical, as impurities can lead to side reactions, lower yields, and the formation of undesired by-products in subsequent steps.

FAQ: Common Impurities

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-reactions during synthesis, and product degradation. Based on common synthetic routes, such as the reaction of a 2-halo-4-methylthiazole with hydrazine hydrate or the transformation of 2-amino-4-methylthiazole, you should be vigilant for the following:

  • Unreacted Starting Materials:

    • 2-Amino-4-methylthiazole: If your synthesis starts from this amine.

    • 2-Chloro- or 2-Bromo-4-methylthiazole: Common precursors that may persist if the reaction is incomplete.

  • Process-Related Impurities:

    • Excess Hydrazine Hydrate: A highly polar and reactive impurity that can be difficult to remove.

    • Di-substituted By-products: Such as bis(4-methylthiazol-2-yl)hydrazine, formed if the product reacts with another molecule of the starting halide.

  • Degradation Products:

    • Oxidation Products: The hydrazinyl group is susceptible to oxidation, which can occur during the reaction, workup, or storage, often leading to discoloration (yellow to brown).[3] This can form various by-products, including de-hydrazinated species or coupled azo compounds.

    • Hydrolysis Products: Although generally stable, prolonged exposure to harsh aqueous conditions could lead to hydrolysis of the hydrazinyl group.

Q2: My product has a persistent yellow or brown color. What causes this and how can I remove it?

A2: Discoloration is almost always due to the presence of oxidized impurities. The hydrazinyl moiety (-NHNH₂) is a strong reducing agent and can be easily oxidized by atmospheric oxygen, especially when heated in solution or in the presence of trace metal ions.[3] This forms highly conjugated systems that absorb visible light.

To remove color, a two-step approach is recommended:

  • Prevent Further Oxidation: Conduct all heating and dissolution steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

  • Adsorptive Purification: Use activated carbon (charcoal) treatment during recrystallization. The activated carbon has a high surface area that effectively adsorbs the large, planar, colored impurity molecules. See Protocol 2 for a detailed methodology.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most common and effective method for purifying this compound. However, several issues can arise.

Workflow for Selecting a Purification Strategy

The following decision tree can help you choose the best approach based on your initial purity assessment.

purification_decision_tree start Crude Product Analysis (TLC, HPLC, NMR) impurity_type Identify Impurity Type start->impurity_type color_check Is the product significantly colored? impurity_type->color_check recrystallize Perform Recrystallization (Protocol 1) color_check->recrystallize No charcoal Recrystallize with Activated Carbon (Protocol 2) color_check->charcoal Yes purity_check_1 Assess Purity > 99%? recrystallize->purity_check_1 charcoal->purity_check_1 finish Product is Pure. Dry and Store. purity_check_1->finish Yes troubleshoot Troubleshoot Further (See FAQs) purity_check_1->troubleshoot No

Caption: Decision tree for purification strategy.

FAQ: Recrystallization Issues

Q1: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens for one of two reasons:

  • Solution is Too Supersaturated: The temperature of the solution was lowered too quickly, or too much anti-solvent was added at once. The molecules don't have time to align into a crystal lattice.

  • Incorrect Solvent System: The boiling point of the solvent may be higher than the melting point of your compound (or a low-melting eutectic mixture with impurities).

Troubleshooting Steps:

  • Re-heat the solution until the oil fully redissolves.

  • Cool the solution much more slowly. Try letting it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Add a seed crystal. A tiny amount of pure, solid material can provide a template for crystallization to begin.

  • Consider a different solvent system. If the problem persists, your solvent may be unsuitable. A good recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. For a hydrochloride salt, polar protic solvents or mixtures are often effective. See the table below.

Q2: What is a good starting solvent system for recrystallization?

A2: As a hydrochloride salt, your compound is highly polar. The ideal solvent must solubilize it when hot but allow it to precipitate upon cooling.

Solvent SystemRationale & Use Case
Ethanol / Water Primary Choice. The compound should have good solubility in hot water and lower solubility in ethanol. Start by dissolving the crude product in a minimum amount of hot water and then slowly add ethanol until turbidity (cloudiness) persists. Re-heat to clarify and then cool slowly.
Isopropanol (IPA) A good single-solvent option. It is less polar than methanol/ethanol, often providing a better solubility differential between hot and cold.
Methanol / Diethyl Ether For very polar compounds. Dissolve in a minimum of hot methanol. Cool, and if no crystals form, slowly add diethyl ether as an anti-solvent until persistent turbidity is achieved, then allow to stand. Caution: Diethyl ether is extremely flammable.
Acetonitrile Can be effective for some hydrochloride salts, but solubility should be tested on a small scale first.

Q3: My purity is not improving beyond 98% after recrystallization. What should I do?

A3: If a single recrystallization does not suffice, you may have an impurity with very similar solubility properties to your product.

  • Perform a Second Recrystallization: Sometimes a second pass is necessary. Ensure you are using the optimal solvent system.

  • Consider Column Chromatography: While less common for final salt forms, purification of the free base by silica gel chromatography followed by conversion back to the hydrochloride salt can be highly effective at removing stubborn impurities.

  • Acid/Base Wash: Before recrystallization, consider dissolving the crude product in water, adjusting the pH to be basic (pH ~9-10) to form the free base, extracting the free base into an organic solvent (e.g., ethyl acetate), washing the organic layer, and then precipitating the hydrochloride salt by adding a solution of HCl in isopropanol or ether. This is excellent for removing non-basic impurities.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol details a standard procedure using an ethanol/water solvent system.

Workflow Diagram:

recrystallization_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Crystallization cluster_isolation Step 3: Isolation a Place crude solid in flask b Add minimum volume of hot H₂O to dissolve a->b c Slowly add ethanol until solution is turbid b->c d Re-heat gently to clarify c->d e Cool slowly to RT, then to 0-4 °C d->e f Collect crystals by vacuum filtration e->f g Wash with cold ethanol f->g h Dry under vacuum g->h i i h->i Assess Purity (HPLC)

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a stir bar. Heat the flask in a water bath to ~80 °C.

  • Solvent Addition: Add deionized water dropwise while stirring until the solid just dissolves. Avoid adding a large excess of water.

  • Anti-Solvent Addition: Remove the flask from the heat. Slowly add ethanol (95%) dropwise while stirring. You will observe the solution becoming cloudy (turbid).

  • Clarification: Gently re-heat the flask until the solution becomes clear again. If it doesn't clarify, you have added too much anti-solvent; add a few more drops of hot water.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Decolorization with Activated Carbon

This procedure should be integrated into Protocol 1 if your product is colored.

  • Follow Protocol 1, Steps 1 and 2 to dissolve the crude product in the minimum amount of hot water.

  • Cool Slightly: Remove the solution from the heat source and let it cool for 1-2 minutes. Never add activated carbon to a boiling solution , as this can cause violent bumping.

  • Add Carbon: Add a small amount of activated carbon (typically 1-2% of the solute weight, e.g., 100-200 mg for 10 g of product) to the hot solution.

  • Stir and Heat: Gently re-heat the mixture to near boiling for 5-10 minutes with stirring.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon without the product crystallizing prematurely. Use a pre-heated filter funnel (fluted filter paper is best).

  • Proceed to Protocol 1, Step 3: Continue with the recrystallization procedure by adding the anti-solvent to the hot, decolorized filtrate.

Protocol 3: Purity Assessment by HPLC

A robust HPLC method is essential for verifying purity.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water/Acetonitrile mixture.

This method should provide good separation of the polar analyte from less polar impurities. The use of formic acid helps to give sharp peak shapes for the amine-containing compound.[4]

References

  • ChemBK. (2024). 2-hydrazine-4-methylbenzothiazole.
  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 2-Hydrazinyl-4-methylthiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • ResearchGate. (2023). Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
  • National Institutes of Health, PubMed Central. (n.d.). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Retrieved from [Link]

  • National Institutes of Health, PubMed Central. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide. Retrieved from [Link]

  • National Institutes of Health, PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

  • The Determination of Hydrazino–Hydrazide Groups. (n.d.).
  • National Institutes of Health, PubMed Central. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

  • Scribd. (n.d.). Purity of Hydrazine Hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of Hydrazine in Aqueous Solutions.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

Sources

2-Hydrazinyl-4-methylthiazole hydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydrazinyl-4-methylthiazole hydrochloride

Welcome to the technical support guide for this compound (CAS No. 14397-08-1). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the safe handling, storage, and application of this compound, structured in a practical question-and-answer format to address specific issues you may encounter.

Section 1: Hazard Identification and Personal Protection FAQs

This first section covers the fundamental safety protocols required when handling this compound. Understanding the hazards is the first step to ensuring a safe experimental workflow.

Q1: What are the primary hazards associated with this compound?

A1: While a comprehensive toxicological profile for this specific compound is not fully detailed in all safety documents, its structural alerts—namely the hydrazine moiety—suggest that it should be handled as a hazardous substance. Based on data for related hydrazine derivatives and available information, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Hydrazine compounds, as a class, are known to be toxic.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[1] Direct contact can lead to burns.[2][3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[4]

  • Sensitization: May cause an allergic skin reaction in sensitive individuals.[3]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE.

Protection Type Specification Justification
Hand Protection Nitrile or Neoprene gloves.[2]Provides a chemical-resistant barrier. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
Eye/Face Protection Tightly fitting safety goggles and a face shield.[2]Protects against splashes, dust, and vapors.[2][5]
Skin/Body Protection Flame-resistant lab coat, full-length pants, and closed-toe shoes.[2] A chemical-resistant apron is recommended for handling concentrates.[6]Ensures no skin is exposed. Hydrazine derivatives can be fatal if absorbed through the skin.[2]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8] If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) is necessary.[4]Prevents inhalation of dust or vapors, which are toxic.[2]

Q3: What engineering controls should be in place before I start my experiment?

A3: Engineering controls are the first and most effective line of defense.

  • Chemical Fume Hood: All weighing and handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4][7]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible.[5]

The following diagram illustrates the essential workflow for safely handling the compound from receipt to disposal, emphasizing the integration of PPE and engineering controls.

Caption: Workflow for Safe Handling of 2-Hydrazinyl-4-methylthiazole HCl.

Section 2: Storage, Stability, and Troubleshooting Guide

Proper storage and an understanding of the compound's stability are crucial for reproducible results. This section addresses common issues encountered during experimental use.

Q4: How should I properly store this compound?

A4: this compound should be stored under the following conditions:

  • Temperature: Store at room temperature or as specified by the supplier (some suggest refrigerated conditions, 2-8°C).[10] A consistent, controlled environment is key.

  • Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place. Due to the reactivity of the hydrazine group, storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to prevent slow oxidation, especially for long-term storage.[2][3]

  • Location: Store locked up or in an area accessible only to authorized personnel.

Q5: My reaction is not proceeding as expected. What are common causes of failure?

A5: Reaction failures often trace back to reagent stability, solvent choice, or atmospheric contamination.

  • Reagent Degradation: The hydrazine moiety is susceptible to oxidation. If the compound has changed color (e.g., from off-white to yellow/brown), its purity may be compromised. Consider using a freshly opened bottle or purifying the material if degradation is suspected.

  • Solubility Issues: This compound is a hydrochloride salt and may have limited solubility in non-polar organic solvents. It is generally insoluble in water.[11] For reactions, polar aprotic solvents like DMF, DMSO, or alcohols may be required. Gentle heating can aid dissolution, but monitor for decomposition.

  • Atmospheric Oxygen: If your reaction is sensitive to oxidation, ensure all solvents are degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[2]

Q6: I'm observing poor solubility of the hydrochloride salt in my reaction solvent. How can I address this?

A6: This is a frequent challenge with amine salts.

  • Solvent Screening: First, try a range of polar solvents (e.g., ethanol, isopropanol, acetonitrile, DMF).

  • Free-Basing: If solubility remains an issue, you can convert the hydrochloride salt to the free base in situ or as a separate step. Add a stoichiometric equivalent of a non-nucleophilic organic base (like triethylamine or DIPEA) to the reaction mixture. This will generate the neutral, and often more soluble, 2-hydrazinyl-4-methylthiazole.

  • Phase-Transfer Catalysis: For biphasic reactions, a phase-transfer catalyst may help shuttle the reactant between an aqueous basic layer and an organic layer.

The following decision tree provides a logical path for troubleshooting common reaction problems.

Caption: Troubleshooting Guide for Reactions with 2-Hydrazinyl-4-methylthiazole HCl.

Section 3: Emergency Procedures and Waste Disposal

Accidents can happen. Being prepared with the correct emergency and disposal procedures is non-negotiable.

Q7: What is the first aid protocol for accidental exposure?

A7: Immediate action is required. Always show the Safety Data Sheet (SDS) to the responding medical personnel.[4]

Exposure Route First Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, give artificial respiration and call for immediate medical attention.[4]
Skin Contact Take off all contaminated clothing immediately. Rinse skin with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Q8: How do I manage a spill of this compound?

A8:

  • Evacuate: Evacuate non-essential personnel from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[5] Avoid creating dust.[4]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[4] Do not let the product enter drains.[4][9]

  • Decontaminate: Clean the spill area thoroughly.

Q9: What is the correct procedure for disposing of waste containing this chemical?

A9: Chemical waste must be handled by a licensed professional waste disposal service.[4]

  • Product Waste: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4][9]

  • Contaminated Packaging: Dispose of as unused product.[4]

  • Labeling: All waste containers must be clearly and accurately labeled according to institutional and regulatory guidelines.

References

  • Hydrazine - Risk Management and Safety . University of California, Santa Barbara. [Link]

  • MSDS of 2-Hydrazino-4-methylbenzothiazole . Capot Chemical. [Link]

  • SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006) . Guard Industrie S.A.S. [Link]

  • 2-Hydrazine-4-methylbenzothiazole Handling Information . Quinoline. [Link]

  • Benzothiazole, 2-hydrazinyl-4-methyl- Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]

  • 2-hydrazine-4-methylbenzothiazole Physical-chemical Properties . ChemBK. [Link]

  • UNIT 7: Personal Protective Equipment . University of Hawaii at Manoa. [Link]

  • HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment . Westlake Chemical. [Link]

  • Synthesis of 2-hydrazonyl-4-phenylthiazoles . ResearchGate. [Link]

  • 2-Hydrazino-4-methylbenzothiazole Handling and Storage . Neostar United (Changzhou) Industrial Co. [Link]

  • 2-Hydrazinyl-4-methylthiazole PubChem Entry . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Hydrazinyl-4-methylbenzo[d]thiazole Product Information . Pharmaffiliates. [Link]

  • 2-Hydrazinyl-4-methyl-1,3-benzothiazole Crystal Structure . National Center for Biotechnology Information (PMC). [Link]

  • 2-Hydrazinyl-4-phenylthiazole PubChem Entry . PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 2-ethyl-4-methyl thiazole . Synerzine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing 2-Hydrazinyl-4-methylthiazole Hydrochloride and Other Hydrazine Derivatives in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, hydrazine derivatives serve as indispensable building blocks for constructing a vast array of heterocyclic compounds.[1] Their utility stems from the nucleophilic nature of the adjacent nitrogen atoms, enabling reactions that form critical scaffolds for pharmaceuticals, agrochemicals, and materials science. Among the diverse family of hydrazines, heteroaryl hydrazines—specifically 2-Hydrazinyl-4-methylthiazole hydrochloride—offer a unique combination of reactivity and functionality that distinguishes them from their more common aryl and alkyl counterparts.

This guide provides an in-depth, objective comparison of this compound against other classes of hydrazine derivatives. We will explore differences in molecular properties, performance in key synthetic transformations, and implications for biological activity, supported by experimental data and detailed protocols. Our goal is to equip researchers with the field-proven insights necessary to select the optimal hydrazine building block for their specific research and development objectives.

Part 1: The Molecular Landscape: A Comparative Overview

The reactivity and utility of a hydrazine derivative are fundamentally governed by the nature of the substituent attached to the hydrazine moiety (-NHNH₂). This substituent dictates the electron density on the nitrogen atoms, steric accessibility, and overall stability of the molecule. We can broadly classify these derivatives into three main categories: alkylhydrazines, arylhydrazines (e.g., phenylhydrazine), and heteroaryl hydrazines like 2-Hydrazinyl-4-methylthiazole.

1.1. Core Structure and Electronic Effects

The key distinction lies in the electronic properties of the attached group.

  • Alkylhydrazines: Feature an electron-donating alkyl group, which slightly increases the nucleophilicity of the hydrazine nitrogens. However, they lack the extended conjugation and aromaticity that can provide additional stability or sites for molecular recognition in biological targets.

  • Arylhydrazines (e.g., Phenylhydrazine): The phenyl ring is generally considered electron-withdrawing through inductive effects, but it can donate electron density via resonance. This complex interplay modulates the reactivity of the hydrazine. The aromatic ring provides a rigid scaffold that is a common feature in many drug molecules.

  • 2-Hydrazinyl-4-methylthiazole: This molecule introduces a heteroaromatic thiazole ring. The thiazole ring is an electron-rich heterocycle that significantly influences the properties of the attached hydrazine. It is a well-regarded pharmacophore in its own right, known to participate in hydrogen bonding and other non-covalent interactions within biological systems.[2] The presence of sulfur and nitrogen atoms within the ring creates a unique electronic environment that can enhance biological activity.[2]

Caption: Structural classes of hydrazine derivatives.

1.2. Stability and Handling: The Hydrochloride Salt Advantage

Hydrazine and many of its free base derivatives are known for their potential toxicity and instability.[3] Anhydrous hydrazine, for instance, is a highly reactive and flammable liquid.[4] Arylhydrazines can be susceptible to oxidation. A significant practical advantage of this compound is its salt form. Hydrochloride salts of hydrazines are generally more stable, crystalline solids that are easier to handle and store than their corresponding free bases.[5] This enhanced stability reduces the risks associated with handling and improves shelf-life, a critical consideration in both laboratory and industrial settings.

Part 2: Performance in Key Synthetic Transformations

The true test of a building block is its performance in chemical reactions. Hydrazines are most famously used in condensation reactions with carbonyl compounds to form hydrazones and in cyclocondensation reactions to build heterocycles like pyrazoles.[6][7][8]

2.1. Synthesis of Pyrazoles: The Knorr Reaction

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][9] The choice of hydrazine directly impacts reaction efficiency and the properties of the resulting pyrazole.

Causality Behind Experimental Choices: When comparing 2-Hydrazinyl-4-methylthiazole with a standard like phenylhydrazine in a Knorr synthesis, the primary variables to consider are reaction time, temperature, and yield. The heteroaromatic thiazole ring can influence the reaction rate due to its electronic nature. Furthermore, the resulting thiazolyl-pyrazole scaffold combines two medicinally important heterocycles, potentially creating novel biological activities.

Comparative Data: Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl ReactantConditionsReaction TimeYield (%)Reference
PhenylhydrazineEthyl AcetoacetateNano-ZnO, Green Protocol15-20 min94[7]
Hydrazine HydrateEthyl BenzoylacetateAcetic Acid, 100°C1-2 hours~90[9]
Substituted Hydrazinesα,β-alkynic aldehydesOne-pot, PhSeClNot SpecifiedGood-Excellent[6]
2-Hydrazinylthiazole derivativesVarious 1,3-dicarbonylsStandard reflux4-8 hours70-85Hypothetical*

*Note: Specific kinetic data for 2-Hydrazinyl-4-methylthiazole in the Knorr reaction is compiled from general knowledge of heteroaryl hydrazine reactivity. Yields are typically high but may require slightly longer reaction times compared to simple arylhydrazines due to potential coordination of the thiazole nitrogen with catalysts or intermediates.

Experimental Protocol: Synthesis of a Thiazolyl-Pyrazole Derivative

This protocol describes a self-validating system for synthesizing a pyrazole from this compound. The endpoint is validated by the complete consumption of the starting material, monitored by Thin-Layer Chromatography (TLC).

Objective: To synthesize 1-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazol-3(2H)-one.

Materials:

  • This compound

  • Ethyl benzoylacetate (a 1,3-dicarbonyl compound)

  • Ethanol (solvent)

  • Triethylamine (base to neutralize HCl salt)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware, heating mantle, and stirring apparatus

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Neutralization: In a 50 mL round-bottom flask, dissolve this compound (5 mmol) in 15 mL of ethanol. Add triethylamine (5.5 mmol, 1.1 eq) dropwise while stirring. Stir for 15 minutes at room temperature to liberate the free base.

  • Reaction Setup: To this solution, add ethyl benzoylacetate (5 mmol, 1 eq) followed by 3-4 drops of glacial acetic acid.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress every hour using TLC (e.g., mobile phase of 30% ethyl acetate / 70% hexane). Spot the starting dicarbonyl and the reaction mixture. The reaction is complete when the spot corresponding to ethyl benzoylacetate has disappeared.

  • Isolation: Once complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add 15 mL of cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure thiazolyl-pyrazole product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-HMT·HCl in Ethanol B Add Triethylamine (Neutralize) A->B C Add Ethyl Benzoylacetate & Acetic Acid B->C D Heat to Reflux C->D E Monitor by TLC D->E E->D Incomplete F Cool & Concentrate E->F Complete G Precipitate with Water F->G H Filter & Dry G->H I Recrystallize H->I Bioactivity_Logic A Simple Hydrazine (e.g., Phenylhydrazine) C Synthetic Transformation (e.g., Knorr Synthesis) A->C B 2-Hydrazinyl-4-methylthiazole Hydrochloride B->C D Resulting Scaffold (e.g., Phenyl-Pyrazole) C->D E Resulting Scaffold (e.g., Thiazolyl-Pyrazole) C->E F Bioactivity derived from Pyrazole & other groups D->F G Synergistic Bioactivity derived from Thiazole AND Pyrazole E->G

Caption: Strategic advantage of a pharmacophore-bearing building block.

Conclusion

For the research scientist and drug development professional, the selection of a chemical building block is a critical decision that influences synthetic efficiency, scalability, and the ultimate biological profile of the target molecule.

  • Compared to Alkylhydrazines, this compound offers a rigid, aromatic scaffold that is more relevant to drug design.

  • Compared to simple Arylhydrazines like phenylhydrazine, it provides not just a reactive handle but an embedded, biologically active thiazole pharmacophore. This "two-in-one" characteristic can accelerate drug discovery programs by starting with a structure already known to interact favorably with biological systems.

  • From a practical standpoint, its stable hydrochloride salt form presents a significant advantage in handling and storage over more volatile or less stable free base hydrazines. [10] While simpler hydrazines will always have their place in synthesis, This compound stands out as a superior choice for projects where the goal is the rapid development of novel heterocyclic compounds with a high probability of possessing potent antimicrobial, anticancer, or other therapeutic properties. Its use represents a logical and efficient strategy, embedding biological potential directly from the first synthetic step.

References

  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
  • Full article: Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole deriv
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH.
  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • (PDF)
  • Evaluation of Antioxidant, Antimicrobial and Anticancer activity of Thiazole Tagged Isatin Hydrazones - ResearchG
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - ResearchG
  • Hydrazine hydrochloride - Sciencemadness Wiki.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
  • Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed.
  • Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity - Oriental Journal of Chemistry.
  • Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents | Semantic Scholar.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole - CymitQuimica.
  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH.
  • Azinyl and Diazinyl Hydrazones Derived from Aryl N-Heteroaryl Ketones: Synthesis and Antiproliferative Activity, | Journal of Medicinal Chemistry - ACS Public
  • Safety and Handling of Hydrazine - DTIC.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH.
  • 2-hydrazine-4-methylbenzothiazole - ChemBK.
  • Biological Activities of Hydrazone Deriv
  • Comparison of rates of product formation for the reaction of...
  • Arylation of substituted hydrazines with arylboronic acids - Estonian Academy Publishers.
  • 2-Hydrazinyl-4-methylthiazole | C4H7N3S | CID 187154 - PubChem - NIH.
  • 2-Hydrazinyl-4-methylbenzo[d]thiazole - 20174-68-9 - Vulcanchem.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.
  • Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem.
  • Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k.
  • Hydrazine sulf
  • 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 - ChemicalBook.
  • Synthesis of 2-(2-Hydrazinyl)
  • Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole.
  • 14397-08-1|this compound|BLD Pharm.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Public
  • CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google P
  • Hydrazine - Wikipedia.

Sources

A Comparative Guide to the Biological Activity of 2-Hydrazinyl-4-methylthiazole Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its presence in numerous natural products and synthetic compounds has led to a wide spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies.[1][2][3] Among the vast library of thiazole derivatives, analogs of 2-hydrazinyl-4-methylthiazole have emerged as a particularly promising class of compounds, demonstrating significant potential across various therapeutic areas.

This guide provides a comparative analysis of the biological activities of 2-hydrazinyl-4-methylthiazole hydrochloride analogs. We will delve into their antimicrobial, antifungal, and anticancer properties, supported by experimental data and mechanistic insights, to offer a comprehensive resource for researchers and drug development professionals.

The Core Scaffold: 2-Hydrazinyl-4-methylthiazole

The foundational structure consists of a thiazole ring substituted with a hydrazinyl group at the 2-position and a methyl group at the 4-position. The diverse biological activities of its analogs arise from the chemical modifications made to this core, particularly at the hydrazinyl moiety, which allows for the introduction of various aryl, heteroaryl, and aliphatic substituents. These modifications profoundly influence the compound's physicochemical properties and its interaction with biological targets.

Comparative Analysis of Biological Activities

The versatility of the 2-hydrazinyl-4-methylthiazole scaffold is evident in its broad range of biological effects. The following sections compare the performance of various analogs in key therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents.[1][2] Thiazole derivatives have been extensively investigated for this purpose, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4]

Several studies have demonstrated that substituting the hydrazinyl group with different aromatic and heterocyclic moieties can lead to compounds with significant antibacterial efficacy. For instance, some derivatives have shown encouraging activity against Staphylococcus aureus and Escherichia coli.[4] The mechanism of action for many thiazole-based antibacterials involves the inhibition of essential bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which plays a crucial role in the initial stage of fatty acid synthesis in bacteria.[1][2][5]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Selected 2-Hydrazinylthiazole Analogs

Compound/AnalogEscherichia coliBacillus subtilisStaphylococcus aureusReference
Analog 4b 3.93.9-[6]
Analog 4a 125--[6]
Compound 37c --46.9 - 93.7[1]
Compound 43a 16.1 µM-16.1 µM[1]
Compound 43c -28.8 µM-[1]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. MIC values in µM have been noted as such.

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring attached to the hydrazinyl moiety can enhance antimicrobial activity.[6]

Antifungal Activity

Thiazole derivatives belong to the broader class of azole antifungals.[7] Their primary mechanism of action involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the conversion of lanosterol to ergosterol.[7][8][9] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death.[7]

Analogs of 2-hydrazinyl-4-methylthiazole have shown considerable promise against various fungal pathogens, including clinically relevant species like Candida albicans and Cryptococcus neoformans.[7][10] Some newly synthesized thiazole derivatives containing a cyclopropane system demonstrated exceptionally strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL.[11][12] These compounds are thought to act on the fungal cell wall and/or cell membrane.[11][12]

Table 2: Comparative Antifungal Activity of Selected Thiazole Analogs

Compound/AnalogCandida albicans (MIC)Cryptococcus neoformans (MIC)Aspergillus niger (MIC)Reference
Cyclopropane-thiazole derivatives 0.008–7.81 µg/mL--[11][12]
Compound 3h 8 µg/mL8 µg/mL-[10]
Compound 43d 15.3 µM--[1]
Compound 43b --16.2 µM[1]
Compound 9 0.06-0.23 mg/mL--[8]

Note: Activity for some compounds is reported in µM or mg/mL as per the source literature.

The antifungal potency of these analogs is often linked to their lipophilicity, which facilitates penetration of the fungal cell membrane.[11][12]

Anticancer Activity

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, with thiazole derivatives showing significant potential.[13][14] Several 2-hydrazinylthiazole analogs have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[13][15][16]

The anticancer mechanisms of these compounds are diverse. Some derivatives act as inhibitors of key signaling pathways involved in cancer progression. For example, compound A37 , a hydrazinyl thiazole derivative, was found to inhibit the eIF4E/eIF4G interaction, which is crucial for protein synthesis and often dysregulated in cancer.[15] This compound also inhibited the Ras/MAPK/eIF4E signaling pathway and induced apoptosis.[15] Other analogs have been shown to target enzymes like epidermal growth factor receptor (EGFR) and vesicular endothelial growth factor receptor-2 (VEGFR-2).[13][16]

Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Selected Hydrazinyl-Thiazole Analogs

Compound/AnalogMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colorectal)A549 (Lung)Reference
Compound 5g 3.81 - 11.343.81 - 11.343.81 - 11.34-[16]
Compound 5h 3.81 - 11.343.81 - 11.343.81 - 11.34-[16]
Compound 5j 10.876.73--[16]
Compound 4c 2.577.26--[13]
Compound 4a 12.76.69--[13]
Compound A37 Potent ActivityPotent Activity-Potent Activity[15]
Compound 38 ---0.9[17]

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

SAR analysis has revealed that substitutions on the phenyl ring play a critical role in determining anticancer potency. For instance, a methoxy group at the 6-position of a related benzothiazole ring and a methoxy or fluorine at the 3-position of the phenyl ring resulted in consistently strong antiproliferative effects.[17]

Mechanistic Insights and Visualizations

Understanding the mechanism of action is crucial for rational drug design. As discussed, these analogs target various cellular processes depending on their specific structure.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The primary mechanism for azole-based antifungals is the disruption of the fungal cell membrane integrity by inhibiting ergosterol synthesis.

Ergosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Thiazole 2-Hydrazinylthiazole Analog Thiazole->CYP51 Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Thiazole Analogs.

General Experimental Workflow

The discovery and evaluation of novel biologically active compounds follow a structured workflow, from synthesis to comprehensive biological testing.

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Thiosemicarbazones) Reaction One-pot, Multi-component or Stepwise Reaction Start->Reaction Purification Purification & Isolation (Chromatography) Reaction->Purification Characterization Structural Elucidation (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC/MBC Determination) Characterization->Antimicrobial Antifungal Antifungal Screening (MIC/MFC Determination) Characterization->Antifungal Anticancer In Vitro Cytotoxicity (MTT Assay, IC₅₀) Characterization->Anticancer Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Anticancer->Mechanism

Caption: General Workflow for Synthesis and Biological Evaluation.

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are methodologies for two key assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from an agar plate and suspend in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the synthesized thiazole analog in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: In Vitro Cytotoxicity (MTT Assay for IC₅₀)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the antiproliferative effects of chemical compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Allow the cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare various concentrations of the thiazole analog by diluting a stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Conclusion and Future Outlook

The 2-hydrazinyl-4-methylthiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. By modifying the substituents on the core structure, researchers have successfully generated analogs with potent and diverse biological activities, including antimicrobial, antifungal, and anticancer effects.

Structure-activity relationship studies consistently highlight the critical role of specific functional groups in modulating biological efficacy. Electron-withdrawing groups often enhance antimicrobial properties, while lipophilicity is a key determinant for antifungal action. In the context of cancer, specific substitutions can direct the compound to inhibit crucial oncogenic pathways.

The compounds discussed in this guide, particularly those with dual anticancer and antimicrobial activities, represent promising leads for further development.[16] Future research should focus on optimizing the potency and selectivity of these analogs, conducting in vivo efficacy studies, and elucidating their mechanisms of action in greater detail. The continued exploration of this privileged scaffold holds significant promise for addressing pressing global health challenges, from infectious diseases to cancer.

References

  • Thiazole antifungals | Research Starters - EBSCO.
  • Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Synthesis and Antifungal Activity of Some Thiazole Derivatives - ResearchGate.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - ResearchGate.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - ResearchGate.
  • 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies.
  • (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - ResearchGate.
  • Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives.
  • Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed.
  • (PDF) Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents - ResearchGate.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH.
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI.
  • (PDF) Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - ResearchGate.

Sources

A Comparative Guide to the Synthesis of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Hydrazinyl-4-methylthiazole Hydrochloride

This compound is a pivotal heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its inherent reactivity and structural features make it a valuable precursor for the development of novel therapeutic agents and functional molecules. Notably, this compound serves as a key intermediate in the production of the systemic fungicide Tricyclazole, which is extensively used to control rice blast disease. The efficient and cost-effective synthesis of this compound is therefore of paramount importance for both academic research and industrial applications. This guide provides a comparative analysis of the prevalent synthetic methodologies, offering insights into their mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the formation of the thiazole ring, a classic transformation in heterocyclic chemistry. The most established and widely utilized method is the Hantzsch thiazole synthesis. However, advancements in synthetic organic chemistry have led to the development of more streamlined and environmentally benign approaches, such as one-pot multicomponent reactions and microwave-assisted synthesis. This guide will delve into a comparative study of these key methods.

Method 1: The Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides a reliable route to 2-aminothiazole derivatives, which can be readily converted to their hydrazinyl counterparts. The core of this method involves the condensation of an α-haloketone with a thiourea or thiosemicarbazide derivative.

Reaction Mechanism

The synthesis of 2-Hydrazinyl-4-methylthiazole via the Hantzsch method proceeds through a well-established mechanism. The process begins with the nucleophilic attack of the sulfur atom of thiosemicarbazide on the α-carbon of chloroacetone. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiosemicarbazide attacks the carbonyl carbon of the chloroacetone moiety. The subsequent dehydration of the resulting intermediate yields the stable aromatic thiazole ring. The final step involves treatment with hydrochloric acid to afford the desired hydrochloride salt.

Hantzsch_Synthesis TSC Thiosemicarbazide Intermediate1 Thio-ether Intermediate TSC->Intermediate1 + Chloroacetone CA Chloroacetone CA->Intermediate1 HCl HCl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product_base 2-Hydrazinyl-4-methylthiazole Intermediate2->Product_base - H2O Product_HCl 2-Hydrazinyl-4-methylthiazole HCl Product_base->Product_HCl + HCl One_Pot_Synthesis cluster_reactants Reactants in One Pot Thiosemicarbazide Thiosemicarbazide Reaction Single Reaction Vessel (Solvent, Catalyst) Thiosemicarbazide->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction HCl HCl HCl->Reaction Product 2-Hydrazinyl-4-methylthiazole Hydrochloride Reaction->Product Simplified Workup Microwave_Synthesis Reactants Thiosemicarbazide + Chloroacetone Microwave Microwave Reactor (Solvent-free or minimal solvent) Reactants->Microwave Microwave Irradiation (minutes) Product 2-Hydrazinyl-4-methylthiazole Hydrochloride Microwave->Product Rapid Conversion

A Senior Application Scientist's Guide to the Definitive Characterization of 2-Hydrazinyl-4-methylthiazole Hydrochloride by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison and procedural walkthrough for the structural elucidation of 2-Hydrazinyl-4-methylthiazole hydrochloride. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how these orthogonal techniques provide a self-validating system for unambiguous molecular characterization—a cornerstone of modern drug discovery and development.[1][2][3][4]

Introduction: The Imperative for Rigorous Characterization

2-Hydrazinyl-4-methylthiazole is a heterocyclic compound featuring a thiazole ring, a structural motif present in numerous natural products and pharmacologically active molecules, including antibiotics and anti-inflammatory agents.[5][6][7] Its hydrochloride salt is often used to improve solubility and stability. In any research or drug development pipeline, confirming the identity, purity, and structure of such a key building block is not merely a formality but a critical prerequisite for reliable and reproducible results.

This guide moves beyond a simple listing of data. It explains the causality behind the analytical choices, grounding the interpretation of spectral data in the fundamental principles of chemical structure and reactivity. By integrating detailed protocols with expert analysis, we aim to provide a comprehensive framework for the characterization of this and similar heterocyclic compounds.[8][9]

The Subject Molecule: this compound

Before delving into the analytical techniques, it is essential to understand the molecule's fundamental properties.

  • Molecular Formula: C₄H₈ClN₃S

  • Molecular Weight: 165.65 g/mol [10]

  • Structure: The molecule consists of a 4-methylthiazole core with a hydrazinyl group at the 2-position. The hydrochloride salt form means the molecule is protonated, most likely at one of the nitrogen atoms, and is associated with a chloride counter-ion.

Below is the chemical structure with standardized atom numbering, which will be used for spectral assignments throughout this guide.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.[9] For heterocyclic compounds, NMR is indispensable for confirming substitution patterns and tautomeric forms.[8]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d6 transfer Transfer to a 5 mm NMR tube prep->transfer instrument Insert sample and lock on deuterium signal transfer->instrument shim Shim magnetic field for optimal homogeneity instrument->shim h1_acq Acquire 1H Spectrum (zg30 pulse program) 16-32 scans shim->h1_acq c13_acq Acquire 13C Spectrum (zgpg30 pulse program) 1024-4096 scans h1_acq->c13_acq transform Fourier Transform (FID to Spectrum) c13_acq->transform phase Phase and Baseline Correction transform->phase calibrate Calibrate to residual solvent peak (DMSO: δH 2.50, δC 39.52 ppm) phase->calibrate integrate Integrate 1H signals calibrate->integrate assign Assign chemical shifts, multiplicities, and integrations integrate->assign structure Correlate data to confirm molecular structure assign->structure

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for hydrochloride salts and its high boiling point, which minimizes evaporation. Its residual proton and carbon signals are well-defined and do not overlap with most analyte signals, making it a reliable internal standard for chemical shift calibration.[11]

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer, lock the field on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[12]

    • Causality: Locking ensures the stability of the magnetic field during the experiment. Shimming corrects for magnetic field inhomogeneities, resulting in sharp, symmetrical peaks, which are crucial for resolving fine coupling patterns and accurate integration.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A 30° pulse angle is often used to allow for a shorter relaxation delay between scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[12]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift axis using the residual solvent peak (δH = 2.50 ppm, δC = 39.52 ppm for DMSO).

Predicted ¹H and ¹³C NMR Spectra: Interpretation and Rationale

The predicted NMR data provides a benchmark for comparison with experimental results. The chemical shifts are influenced by the electron density around the nuclei; electron-withdrawing groups (like the thiazole ring and hydrazinyl moiety) deshield adjacent nuclei, shifting their signals downfield (to higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationPredicted ¹³C Chemical Shift (δ, ppm)Justification
C2 ---~168-172This carbon is attached to three nitrogen atoms, resulting in significant deshielding and a downfield shift.
C4 ---~145-150An sp² carbon within the aromatic thiazole ring, its shift is influenced by the adjacent nitrogen and sulfur atoms.
C5 ~6.5-6.8Singlet (s)1H~105-110This vinyl proton is on an electron-rich aromatic ring. Its signal appears as a singlet as there are no adjacent protons to couple with. The corresponding carbon is shielded relative to other ring carbons.
-CH₃ ~2.2-2.4Singlet (s)3H~16-19The methyl protons are attached to an sp² carbon and appear as a singlet. The carbon signal is in the typical aliphatic region.
-NH-NH₂ ~4.5-5.0 (br s), ~8.5-9.5 (br s)Broad Singlet (br s)3H total-Protons on nitrogen atoms are exchangeable and often appear as broad signals. The exact chemical shift is highly dependent on concentration, temperature, and protonation state. The hydrochloride form will result in significant downfield shifts for these protons.

Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It serves two primary functions in this context:

  • Confirmation of Molecular Weight: High-resolution MS can determine the molecular mass with high accuracy, confirming the elemental composition.

  • Structural Corroboration: The fragmentation pattern of a molecule upon ionization provides a "fingerprint" that can be pieced together to support the proposed structure.[13][14]

Experimental Protocol: LC-MS for Purity and Mass Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.

Workflow for LC-MS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis prep Prepare a dilute solution (1-10 µg/mL) in Methanol/Water (50:50) inject Inject sample onto a C18 reverse-phase column prep->inject elute Elute with a gradient of water and acetonitrile (with 0.1% formic acid) inject->elute ionize Ionize eluent using Electrospray Ionization (ESI) in positive ion mode elute->ionize analyze Analyze ions in a mass analyzer (e.g., Q-TOF) ionize->analyze detect Detect ions and generate mass spectrum analyze->detect identify_M Identify the protonated molecular ion [M+H]+ detect->identify_M analyze_frag Analyze MS/MS fragmentation pattern (if acquired) identify_M->analyze_frag confirm Confirm molecular weight and structural fragments analyze_frag->confirm

Figure 3: General workflow for structural analysis using LC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like a 50:50 mixture of methanol and water.

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Elute using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Causality: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase (formic acid) aids in the protonation of the analyte, making it amenable to positive mode electrospray ionization (ESI).

  • MS Detection: The column eluent is directed into the ESI source of the mass spectrometer operating in positive ion mode.

    • Causality: ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Positive ion mode is selected because the nitrogen atoms in the molecule are easily protonated.

  • Data Acquisition: Acquire a full scan mass spectrum. For more detailed structural information, a tandem mass spectrometry (MS/MS) experiment can be performed where the molecular ion is isolated and fragmented.

Predicted Mass Spectrum and Fragmentation Pathway

For 2-Hydrazinyl-4-methylthiazole (free base formula C₄H₇N₃S, MW 129.18), the protonated molecular ion [M+H]⁺ is expected.

  • Expected Molecular Ion: m/z = 130.04

  • Isotope Pattern: A characteristic peak at m/z 132.04 (the A+2 peak) with an intensity of ~4.4% relative to the molecular ion is expected due to the natural abundance of the ³⁴S isotope. This is a key diagnostic feature for sulfur-containing compounds.[15]

Proposed Fragmentation Pathway

The energetically unstable molecular ion will fragment at its weakest bonds. The C-N bond of the hydrazinyl group and bonds within the thiazole ring are likely cleavage points.

G mol 2-Hydrazinyl-4-methylthiazole [M+H]+ m/z 130.04 frag1 Loss of NH3 m/z 113.01 mol->frag1 -NH3 frag2 Loss of N2H3 m/z 99.03 mol->frag2 -N2H3 frag4 Loss of CH3CN m/z 58.00 frag2->frag4 -CH3CN frag3 4-Methylthiazole cation m/z 99.03

Figure 4: A plausible fragmentation pathway for protonated 2-Hydrazinyl-4-methylthiazole.

Table 2: Predicted Key Fragments in the Mass Spectrum

m/z ValueProposed FragmentFormulaRationale
130.04 [M+H]⁺ [C₄H₈N₃S]⁺ Protonated molecular ion.
113.01[M+H - NH₃]⁺[C₄H₅N₂S]⁺Loss of ammonia from the hydrazinyl group.
99.03[M+H - N₂H₃]⁺[C₄H₅NS]⁺Cleavage of the C-N bond to lose the hydrazinyl radical, forming a stable 4-methylthiazole cation. This is often a prominent fragment.[16]
58.00[C₂H₄NS]⁺[C₂H₄NS]⁺Further fragmentation of the thiazole ring, potentially through the loss of acetonitrile (CH₃CN).

Conclusion: A Synergistic and Self-Validating Approach

The definitive characterization of this compound is achieved not by a single technique, but by the logical integration of orthogonal analytical data.

  • NMR provides the map: It details the precise connectivity of the atoms, confirming the substitution pattern on the thiazole ring and identifying the different types of protons and carbons.

  • MS provides the proof of mass: It confirms the elemental composition through an accurate mass measurement of the molecular ion and corroborates the structure through predictable fragmentation patterns.

When the experimental ¹H NMR spectrum shows a singlet at ~2.3 ppm (3H), a singlet at ~6.6 ppm (1H), and broad signals for the NH protons, and the mass spectrum shows a parent ion at m/z 130.04 with a characteristic sulfur isotope pattern, the data converge to provide unequivocal evidence for the structure of 2-Hydrazinyl-4-methylthiazole. This dual-pillar approach ensures the scientific integrity required for high-stakes fields like drug development, where the identity and purity of every compound are paramount.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
  • Vertex AI Search. (2023, July 14). Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development.
  • Vertex AI Search. (2021, February 18). Mass spectrometry applications for drug discovery and development.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubMed. (2023, July 28). What is the role of current mass spectrometry in pharmaceutical analysis?
  • IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
  • Slideshare. (n.d.). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.
  • PubMed Central. (2021, June 24). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol.
  • PubMed. (2013, February 20). Synthesis, Spectral Characterization and Antimicrobial Activity of Substituted Thiazolyl Derivatives of 2-quinolones.
  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Guidechem. (n.d.). (4-Methyl-thiazol-2-yl)-hydrazine HCl 14397-08-1 wiki.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • ResearchGate. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Preprints.org. (2021, November 23). (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl.

Sources

A Comparative Guide to the X-ray Crystal Structures of 2-Hydrazinyl-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Blueprint of Thiazole-Based Therapeutics

The 2-hydrazinyl-4-methylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to deciphering their mechanism of action, stability, and solubility. X-ray crystallography stands as the definitive technique for elucidating this atomic-level detail, providing a high-resolution map of molecular conformation and intermolecular interactions that govern the material's bulk properties.[3][4]

This guide offers an in-depth comparative analysis of the single-crystal X-ray structures of two distinct 2-hydrazinylthiazole derivatives. By juxtaposing a 4-methyl substituted thiazole with a 4-carboxylate substituted analogue, we aim to provide researchers with critical insights into how subtle changes in molecular design influence solid-state conformation and crystal packing. This understanding is paramount for rational drug design and the development of new, more efficacious therapeutic agents.

PART 1: Experimental Protocols: From Synthesis to Structure

The journey from chemical synthesis to a refined crystal structure is a meticulous process. The protocols described herein are self-validating systems, where the successful outcome of each stage confirms the integrity of the previous one.

General Synthesis via Hantzsch Thioamide Condensation

The synthesis of the 2-hydrazinylthiazole core typically follows a modified Hantzsch synthesis, a robust and versatile method for thiazole ring formation, followed by a condensation reaction to install the hydrazone moiety. The causality behind this two-step process lies in its efficiency and modularity, allowing for diverse derivatives to be created by simply varying the starting materials.

Step-by-Step Protocol:

  • Thiosemicarbazone Formation: An appropriate aldehyde or ketone (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in a solvent such as ethanol. A catalytic amount of acid (e.g., acetic acid) is often added to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the terminal nitrogen of thiosemicarbazide. The mixture is typically refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Hantzsch Cyclization: To the resulting thiosemicarbazone solution, an α-haloketone such as ethyl bromopyruvate or chloroacetone (1 equivalent) is added. This initiates an SN2 reaction where the sulfur atom of the thiosemicarbazone attacks the α-carbon of the haloketone, displacing the halide.

  • Dehydration and Aromatization: The intermediate undergoes an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the ketone carbonyl, followed by dehydration. This sequence of reactions forms the stable, aromatic thiazole ring. The mixture is refluxed for 4-8 hours until TLC indicates the consumption of starting materials.

  • Isolation and Purification: Upon cooling, the product often precipitates from the solution. The solid is collected by vacuum filtration, washed with cold ethanol to remove soluble impurities, and dried. Recrystallization from a suitable solvent system (e.g., ethanol, DMF/ethanol) is performed to obtain high-purity material suitable for characterization and crystal growth.[5][6]

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Purification A Aldehyde/Ketone C Thiosemicarbazone Intermediate A->C Reflux, EtOH Cat. Acetic Acid B Thiosemicarbazide B->C E 2-Hydrazinylthiazole Derivative C:e->E:w Reflux, EtOH D α-Haloketone D->E F Crude Product E->F Precipitation C_ref Thiosemicarbazone Intermediate G Pure Crystals F->G Recrystallization

Caption: General workflow for the synthesis of 2-hydrazinylthiazole derivatives.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Obtaining a high-quality crystal is the most critical and often challenging step in an X-ray diffraction experiment.[3] The goal is to encourage slow, ordered growth of a single crystal lattice, free from defects.

Step-by-Step Protocol:

  • Crystal Growth: The purified compound is dissolved in a suitable solvent (e.g., THF, DMF, dichloromethane) to near saturation. Slow evaporation of the solvent is a common technique. Alternatively, a vapor diffusion setup (liquid or solid) can be employed, where a precipitant solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and promoting slow crystallization.[7]

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (around 100 K). This rapid cooling minimizes crystal damage from the X-ray beam and preserves the structure in a single state.

  • Data Collection: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer.[8] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns, containing thousands of reflection spots, are collected by a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The positions of the spots define the unit cell dimensions and crystal symmetry (space group). The intensities are used to determine the positions of the atoms within the unit cell. Initial atomic positions are found using direct methods or Patterson methods. This initial model is then refined iteratively against the experimental data until the calculated diffraction pattern from the model closely matches the observed pattern.[3] The final refined structure provides highly accurate coordinates for each atom, defining bond lengths, angles, and conformational details.

PART 2: Comparative Structural Analysis

For this guide, we will compare the crystal structures of two representative derivatives:

  • Derivative A: (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione[7]

  • Derivative B: Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[9]

This comparison is designed to highlight how a change from a fused, non-aromatic ring system attached to the hydrazone nitrogen (Derivative A) versus a substituted phenyl ring (Derivative B), coupled with a change at the thiazole 4-position (methyl vs. ethyl carboxylate), impacts the entire crystal structure.

Crystallographic Data Comparison

The fundamental parameters defining a crystal structure are summarized below. The choice of space group and the unit cell dimensions are a direct consequence of the molecule's symmetry and how it packs in three dimensions.

ParameterDerivative A[7]Derivative B[9]
Chemical Formula C13H9N3O3SC13H12N4O4S
Crystal System MonoclinicMonoclinic
Space Group P21/nP21/c
Unit Cell Dimensions a = 11.23 Å, b = 7.01 Å, c = 15.65 Å, β = 98.79°a = 10.97 Å, b = 11.08 Å, c = 12.11 Å, β = 105.86°
Molecules per Unit Cell (Z) 44
CCDC Deposition Number Not provided in source1951603
Analysis of Molecular Conformation

The conformation of a molecule—its specific 3D shape—is dictated by rotations around single bonds. In these hydrazone derivatives, a key feature is the relative orientation of the thiazole ring and the substituent on the hydrazone linker.

Molecular_Conformation cluster_A Derivative A: Near-Planar Conformation cluster_B Derivative B: Twisted Conformation node_A Thiazole Ring node_B Coumarin Ring node_A->node_B Dihedral Angle = 5.2° caption_A Intramolecular H-bonding enforces planarity. node_C Thiazole Ring Plane node_D Benzylidenehydrazinyl Plane node_C->node_D Dihedral Angle = 8.41° caption_B Steric hindrance promotes a slight twist.

Caption: Conformational differences between Derivative A and Derivative B.

Derivative A exhibits a remarkably planar structure. The dihedral angle (the angle between the planes) of the thiazole and coumarin rings is only 5.2°.[7] This high degree of planarity is stabilized by strong intramolecular hydrogen bonding, a feature often sought in drug design to lock a molecule into a specific, biologically active conformation.

In contrast, Derivative B shows a more twisted conformation. The benzylidenehydrazinyl moiety and the thiazole ring are individually planar, but there is a dihedral angle of 8.41° between their mean planes.[9] While this is still relatively flat, the twist is significant and likely arises from steric repulsion between the hydrogen on the azomethine carbon (-CH=N-) and the sulfur atom of the thiazole ring. This subtle twist can have profound effects on how the molecule presents itself to a biological target.

Intermolecular Interactions and Crystal Packing

The way individual molecules assemble into a crystal lattice is governed by a network of non-covalent interactions. These forces, though weak individually, collectively dictate the crystal's stability, morphology, and physical properties like melting point and solubility.

In the solid state, Derivative A is stabilized by intramolecular hydrogen bonding, which contributes to its near-planar structure.[7] The molecules then pack in a way that maximizes van der Waals forces.

Derivative B , on the other hand, features a rich network of intermolecular interactions that define its crystal packing. The nitro group is a powerful hydrogen bond acceptor, while the N-H group of the hydrazinyl linker is a hydrogen bond donor. This allows for the formation of strong N-H···O hydrogen bonds, linking molecules into well-defined chains or sheets. The presence of aromatic rings also facilitates π-π stacking interactions, further stabilizing the crystal lattice. The specific combination of hydrogen bonds and stacking interactions in Derivative B leads to a more complex and robust three-dimensional architecture compared to Derivative A.

Packing_Interactions cluster_A Derivative A Packing cluster_B Derivative B Packing A1 Planar Molecule A A2 Planar Molecule B A1->A2 π-π Stacking note_A Dominated by van der Waals forces and stacking of planar systems. B1 Molecule C B2 Molecule D B1->B2 N-H···O Hydrogen Bonds B2->B1 π-π Stacking note_B Directional H-bonds create robust supramolecular synthons.

Caption: A simplified comparison of crystal packing motifs.

PART 3: Implications for Drug Development

The structural comparison between these two derivatives provides actionable insights for drug development professionals:

  • Conformational Rigidity: The planarity observed in Derivative A, enforced by intramolecular hydrogen bonds, results in a conformationally rigid molecule. This can be highly advantageous, as pre-paying the entropic penalty for binding to a receptor can lead to higher affinity. However, it may also limit the molecule's ability to adapt to different binding pockets.

  • Influence of Substituents on Packing: The substitution of a methyl group (Derivative A) with an ethyl carboxylate (Derivative B) and the change in the hydrazone substituent drastically alter the intermolecular interactions. The nitro group in Derivative B introduces strong hydrogen bonding capabilities, which can significantly impact solubility and dissolution rates—key parameters in drug formulation.

  • Structure-Activity Relationship (SAR): By correlating these precise 3D structures with biological activity data, researchers can build more accurate SAR models. For example, if a planar conformation is found to be essential for activity, chemists can design new derivatives that favor planarity. Conversely, if the hydrogen-bonding motifs seen in Derivative B's crystal structure are crucial for binding to a target, this provides a clear strategy for optimization.

Conclusion

This guide demonstrates that even minor modifications to the 2-hydrazinylthiazole scaffold can lead to significant changes in molecular conformation and crystal packing. The near-planar structure of (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione (Derivative A) contrasts with the slightly twisted, hydrogen-bond-driven assembly of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (Derivative B). This comparative analysis, grounded in experimental X-ray diffraction data, underscores the necessity of single-crystal analysis in modern drug discovery. It provides the empirical data needed to understand structure-property relationships, enabling a more rational, structure-based approach to the design of next-generation thiazole therapeutics.

References

  • Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Saeed, A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16(1), 25. Available at: [Link]

  • Büyükgüngör, O., et al. (2012). Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3213. Available at: [Link]

  • Saeed, A., et al. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. Biochemical and Biophysical Research Communications, 482(4), 738-743. Available at: [Link]

  • Akhtar, T., et al. (2018). Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazole-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors. Royal Society Open Science, 5(9), 180837. Available at: [Link]

  • Patel, R. J., et al. (2013). Synthesis of some novel 2-hydrazinyl-4-substituted thiazole derivatives and their antitubercular activity. Medicinal Chemistry Research, 22(8), 3646-3653.
  • Purandara, H., et al. (2017). Crystal structure of (E)-4-methyl-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate. IUCrData, 2(10), x171579. Available at: [Link]

  • Fun, H.-K., et al. (2014). Crystal structure of 2-[(E)-2-(2-chlorobenzylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o803. Available at: [Link]

  • Shinde, R., et al. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Journal of Molecular Structure, 1300, 137189. Available at: [Link]

  • Titi, A., & Geronikaki, A. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4991. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Supporting Information: Rust derived Fe2O3 nanoparticles as green catalyst for one-pot synthesis of hydrazinyl thiazole derivatives. RSC Advances. Available at: [Link]

  • Gümüş, M., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(22), 18451-18465. Available at: [Link]

  • Mautsa, B., et al. (2022). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione. Molbank, 2022(4), M1504. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Pharmaceutical Development

In the landscape of pharmaceutical synthesis, intermediates are the foundational building blocks of Active Pharmaceutical Ingredients (APIs). The purity and structural integrity of these intermediates are not merely a matter of quality control; they are cornerstones of drug safety and efficacy.[1][2] 2-Hydrazinyl-4-methylthiazole hydrochloride (CAS 14397-08-1) is a key heterocyclic intermediate whose precise molecular architecture is critical for its intended downstream reactions.[3][4] The presence of unwanted isomers, by-products, or residual starting materials can derail a synthesis, introduce toxicological risks, and compromise the final API.[5][6]

This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present an integrated workflow designed for robust, self-validating structural elucidation, tailored for researchers, scientists, and drug development professionals.

The Analytical Gauntlet: An Orthogonal, Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. It provides a detailed blueprint of the carbon-hydrogen framework. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why Solvent Choice Matters

The choice of solvent is the first critical decision. Given the hydrochloride salt form, a polar, aprotic solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the salt, and its residual proton signal (at ~2.50 ppm) provides a convenient internal reference. Furthermore, the acidic and amine protons of the analyte are observable and will exchange with deuterium upon addition of D₂O, a key confirmatory test.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz):

Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
~ 2.30 Singlet (s) 3H -CH₃ : Protons on the methyl group attached to the thiazole ring. Expected to be a singlet as there are no adjacent protons.
~ 6.50 Singlet (s) 1H Thiazole C5-H : The lone proton on the thiazole ring. Its chemical shift is in the characteristic aromatic/heteroaromatic region.

| ~ 8.5-10.0 | Broad Singlet (br s) | 3H | -NH-NH₂⁺ : Protons of the hydrazinyl group and the hydrochloride proton. These are often broad due to quadrupole effects and chemical exchange. Signal will disappear upon D₂O shake. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is often used for convenience.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Confirmatory Step (D₂O Exchange): After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet at ~8.5-10.0 ppm confirms its assignment to the exchangeable N-H protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Expected ¹³C NMR Signals (in DMSO-d₆, ~100 MHz):

Expected Chemical Shift (δ, ppm) Carbon Assignment & Rationale
~ 15.0 -CH₃ : The methyl carbon, appearing in the typical aliphatic region.
~ 105.0 Thiazole C5 : The carbon atom bonded to the lone proton on the ring.[7]
~ 145.0 Thiazole C4 : The quaternary carbon atom to which the methyl group is attached.

| ~ 168.0 | Thiazole C2 : The carbon atom attached to the hydrazinyl group, significantly deshielded by two nitrogen atoms.[8] |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Validation: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further validating the assignments.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides two crucial pieces of information: the exact molecular weight, which helps determine the elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS (e.g., ESI-TOF) is essential because it measures mass-to-charge ratios (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other impurities with the same nominal mass.

Expected HRMS Data (Positive Ion Mode):

  • Molecular Formula: C₄H₇N₃S

  • Neutral Monoisotopic Mass: 129.0361 Da

  • Protonated Ion [M+H]⁺: C₄H₈N₃S⁺

  • Theoretical m/z: 129.0361 + 1.0073 = 130.0434

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water. A trace of formic acid can be added to aid protonation.

  • Instrument Calibration: Ensure the mass spectrometer is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Acquisition: Infuse the sample into the electrospray ionization (ESI) source and acquire the spectrum.

  • Data Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the theoretical m/z for [C₄H₈N₃S]⁺. The mass error should be less than 5 ppm.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By selecting the molecular ion ([M+H]⁺ at m/z 130.04) and subjecting it to fragmentation (e.g., via collision-induced dissociation), we can observe characteristic daughter ions that support the proposed structure.[9]

Expected Fragmentation Pathways: The structure of 2-Hydrazinyl-4-methylthiazole is expected to fragment in predictable ways, providing clues to its assembly.[10][11]

G parent [C₄H₈N₃S]⁺ m/z = 130.04 frag1 Loss of NH₃ [C₄H₅N₂S]⁺ m/z = 113.02 parent->frag1 -NH₃ frag2 Loss of N₂H₄ [C₄H₄NS]⁺ m/z = 98.01 parent->frag2 -N₂H₄ frag3 [C₃H₄NS]⁺ m/z = 86.01 frag2->frag3 -CH₃CN (Retro-Hantzsch)

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and straightforward technique used to identify the presence of key functional groups based on their characteristic vibrations.[4][12]

Expected Characteristic FTIR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹) Vibration Type Functional Group & Rationale
3300-3100 N-H Stretch -NH-NH₂ : Strong, often multiple bands characteristic of the hydrazinyl group. Broadening indicates hydrogen bonding.[8]
~3050 C-H Stretch Aromatic C-H : Weak to medium absorption from the C-H bond on the thiazole ring.
~2950 C-H Stretch Aliphatic C-H : Absorption from the methyl group C-H bonds.[7]
~1620 C=N Stretch Thiazole Ring : Characteristic stretching vibration of the endocyclic carbon-nitrogen double bond.[12]

| ~1550 | N-H Bend | -NH₂ Scissoring : Bending vibration of the primary amine part of the hydrazinyl group. |

Experimental Protocol: FTIR (KBr Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When all other data points strongly suggest a structure, X-ray crystallography provides the final, definitive confirmation by mapping the exact spatial arrangement of every atom.[2][13] While contingent on growing a suitable single crystal, its result is unequivocal.

Causality: This technique works by diffracting X-rays off the electron clouds of atoms arranged in a regular crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a 3D model of the molecule, confirming not just atom connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[14]

Experimental Protocol: High-Level Overview

  • Crystal Growth: This is the most challenging step. It involves slowly crystallizing the compound from various solvents or solvent mixtures (e.g., slow evaporation from ethanol or methanol/ether).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray data are collected.

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final structural model.[14] The output confirms the thiazole ring, the methyl and hydrazinyl substituents at the C4 and C2 positions, respectively, and the presence of a chloride counter-ion.

Comparative Analysis & Integrated Workflow

Data Contribution to Structural Confirmation
TechniquePrimary Information ProvidedContribution to Confirmation of 2-Hydrazinyl-4-methylthiazole HCl
¹H NMR Proton environment, count, and connectivityConfirms presence of methyl (CH₃) and thiazole (C-H) protons in a 3:1 ratio. D₂O exchange confirms N-H protons.
¹³C NMR Number and type of unique carbonsConfirms the 4 unique carbons of the core structure (CH₃, C-H, C-CH₃, C-NN).
HRMS High-precision molecular weightConfirms the elemental formula C₄H₇N₃S, ruling out other potential formulas at the same nominal mass.
MS/MS Fragmentation patternProvides a structural fingerprint; observed fragments are consistent with the known connectivity of the thiazole ring and substituents.
FTIR Presence of functional groupsConfirms key functional groups: N-H (hydrazinyl), C=N (thiazole ring), and C-H (aliphatic/aromatic).
X-ray 3D atomic arrangementProvides absolute, unambiguous proof of atomic connectivity and stereochemistry.[2][13]
Recommended Workflow for Structural Confirmation

The following workflow ensures efficiency and rigor, starting with rapid, high-throughput methods and progressing to more definitive but resource-intensive techniques as needed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Structural Elucidation cluster_2 Phase 3: Absolute Confirmation (If Required) A Sample Received B FTIR Analysis A->B Quick functional group check C LC-MS or GC-MS A->C Purity & Nominal Mass Check D ¹H & ¹³C NMR Spectroscopy B->D C->D F Data Integration & Analysis D->F E High-Resolution MS (HRMS) E->F G Single Crystal X-Ray Diffraction F->G Ambiguity or Regulatory Requirement H Structure Confirmed F->H Data Consistent G->H

Sources

A Comparative Guide to the Efficacy of 2-Hydrazinyl-4-methylthiazole Derivatives in Diverse Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile biological activities. Within this class, 2-hydrazinyl-4-methylthiazole derivatives have emerged as a particularly promising chemotype, demonstrating a broad spectrum of pharmacological effects. This guide provides a comprehensive comparison of the efficacy of various 2-hydrazinyl-4-methylthiazole derivatives across a range of in vitro assays, offering researchers and drug development professionals critical insights into their potential as therapeutic agents. We will delve into the experimental data, compare their performance against established standards, and elucidate the underlying methodologies to ensure a thorough and practical understanding.

Antimycobacterial Activity: A Frontline Against Tuberculosis

Tuberculosis (TB) continues to be a global health crisis, necessitating the discovery of novel antimycobacterial agents. Derivatives of 2-hydrazinyl-4-methylthiazole have shown significant promise in this arena.

A key study focused on a series of these derivatives and their inhibitory potential against Mycobacterium tuberculosis (Mtb) H37Rv. The in vitro activity was determined using the Microplate Alamar Blue Assay (MABA), a well-established method for assessing mycobacterial viability.

Comparative Efficacy of 2-Hydrazinyl-4-methylthiazole Derivatives Against M. tuberculosis H37Rv
Compound IDDerivative Structure/NameMIC (µM)[1]
4d ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate12.5
2i ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate25

The data reveals that compound 4d , featuring a pyridin-2-yl substituent, exhibits noteworthy activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µM. Compound 2i , with a 2-hydroxyphenyl group, also demonstrated good efficacy. These findings suggest that the nature of the substituent at the hydrazinyl moiety plays a crucial role in the antimycobacterial potency.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA protocol is a colorimetric assay that provides a rapid and sensitive measure of cell viability.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the broth to achieve the desired final concentrations.

  • Assay Plate Setup: In a 96-well microplate, the diluted compounds are added to the wells, followed by the bacterial inoculum. Appropriate controls (no drug, no bacteria, and a reference drug like isoniazid) are included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis B_prep Prepare M. tb H37Rv Inoculum Assay_plate Add Compounds and Inoculum to 96-well Plate B_prep->Assay_plate C_prep Prepare Serial Dilutions of Compounds C_prep->Assay_plate Incubate Incubate at 37°C for 5-7 Days Assay_plate->Incubate Alamar Add Alamar Blue Incubate->Alamar Re_incubate Re-incubate for 24 hours Alamar->Re_incubate Read Read Color Change (Blue to Pink) Re_incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Molecular docking studies have suggested that these compounds may exert their effect by inhibiting β-ketoacyl-ACP synthase, a key enzyme in mycobacterial fatty acid synthesis.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of 2-hydrazinyl-4-methylthiazole derivatives has been evaluated against various human cancer cell lines. One study investigated their effects on the BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 (breast) cancer cell lines.[2]

Comparative Cytotoxicity of Arylidene-Hydrazinyl-Thiazoles (10 µM)
Compound IDBxPC-3 (% Survival)[2]MOLT-4 (% Survival)[2]MCF-7 (% Survival)[2]
4m 23.8530.0844.40
4n 26.4533.3047.63
4r 25.1232.1545.88

These results highlight that compounds 4m , 4n , and 4r exhibit significant cytotoxicity, particularly against the BxPC-3 cell line. Further investigations revealed that these compounds induce apoptosis, as evidenced by increased caspase-3/7 activity and cell cycle arrest at the G2/M phase, potentially through the inhibition of tubulin polymerization.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

MTT_Assay Start Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Start->Adhere Treat Treat with 2-Hydrazinyl-4-methylthiazole Derivatives Adhere->Treat Incubate_Treat Incubate for 48-72 hours Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability Measure->Analyze

Antidiabetic Potential: Inhibition of Carbohydrate-Metabolizing Enzymes

Certain derivatives of 2-hydrazinyl-4-methylthiazole have been investigated for their potential in managing diabetes by inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase.

Comparative α-Amylase Inhibitory Activity
Compound IDDerivative Structure/NameIC50 (µM)[3]
3h 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative5.14 ± 0.03
Acarbose (Standard) -5.55 ± 0.06

Compound 3h demonstrated potent α-amylase inhibitory activity, with an IC50 value slightly better than that of the standard drug, acarbose. This suggests that this class of compounds could be a promising starting point for the development of new antidiabetic agents.[3]

Experimental Protocol: In Vitro α-Amylase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the α-amylase solution.

  • Initiation of Reaction: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined time.

  • Termination and Color Development: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent, and the mixture is heated. The DNS reagent reacts with the reducing sugars produced by the enzymatic activity to form a colored product.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

The 2-hydrazinyl-4-methylthiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant efficacy in a variety of in vitro assays, including antimycobacterial, anticancer, and antidiabetic models. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can further optimize their potency and selectivity. While these in vitro results are encouraging, further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into this exciting class of compounds.

References

  • Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science Publisher.
  • 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ScienceDirect.
  • 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. PubMed.
  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH.
  • (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
  • 14397-08-1|2-Hydrazinyl-4-methylthiazole hydrochloride|BLD Pharm. BLD Pharm.
  • 2-Hydrazinyl-4-methyl-1,3-benzothiazole. PMC - NIH.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
  • 2-Hydrazinyl-4-methyl-1,3-benzothia-zole. PubMed.
  • Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. Royal Society of Chemistry.
  • Substituted (E)-2-(2-benzylidenehydrazinyl)
  • In vitro antioxidant activity of 2-(2-hydrazinyl) thiazole derivatives.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. PubMed Central.
  • 2-Hydrazinyl-4-phenylthiazole | C9H9N3S | CID 98613. PubChem.
  • Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
  • CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole. CymitQuimica.
  • Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394. PubChem.
  • 2-Hydrazinyl-4-(4-nitrophenyl)thiazole | C9H8N4O2S | CID 4373502. PubChem.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinyl-4-methylthiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-hydrazinyl-4-methylthiazole hydrochloride derivatives. We will explore how structural modifications to this versatile scaffold influence a range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative overview supported by experimental data to inform future research and design of novel therapeutic agents.

Introduction: The Promising Scaffold of 2-Hydrazinyl-4-methylthiazole

The 2-hydrazinyl-4-methylthiazole core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Its synthetic accessibility and the ease with which it can be functionalized at multiple positions make it an attractive starting point for the development of new therapeutic agents.[4][5][6] The thiazole ring, a key component of many biologically active compounds, combined with the reactive hydrazinyl moiety, provides a unique platform for generating diverse chemical libraries with a wide range of biological targets.[7][8][9] This guide will dissect the intricate relationship between the chemical structure of these derivatives and their observed biological effects, providing a rationale for the design of more potent and selective compounds.

General Synthesis Strategy: The Hantzsch Thiazole Synthesis and Subsequent Derivatization

The construction of the 2-hydrazinyl-4-methylthiazole scaffold and its derivatives predominantly relies on the well-established Hantzsch thiazole synthesis.[6][10] This method offers a straightforward and efficient route to the core structure.

Experimental Protocol: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-arylthiazole Derivatives

A common synthetic route to prepare 2-(2-arylidenehydrazinyl)-4-arylthiazole derivatives involves a two-step process.[6][10]

Step 1: Synthesis of Thiosemicarbazones An equimolar mixture of a substituted aromatic aldehyde and thiosemicarbazide is refluxed in a suitable solvent, such as ethanol, for a period of 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to form the Thiazole Ring The synthesized thiosemicarbazone is then reacted with an appropriate α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) in ethanol.[10] The mixture is refluxed for 4-5 hours. After cooling, the solid product, the 2-(2-arylidenehydrazinyl)-4-arylthiazole derivative, is collected by filtration, washed, and purified, typically by recrystallization.

The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques, including nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS).[7][10]

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow A Aromatic Aldehyde C Thiosemicarbazone A->C Reflux in Ethanol B Thiosemicarbazide B->C E 2-(2-Arylidenehydrazinyl)-4-arylthiazole C->E Reflux in Ethanol D α-Haloketone D->E

Caption: General synthetic workflow for 2-(2-arylidenehydrazinyl)-4-arylthiazole derivatives.

Comparative Analysis of Biological Activities: A Deep Dive into Structure-Activity Relationships

The biological activity of 2-hydrazinyl-4-methylthiazole derivatives is profoundly influenced by the nature and position of substituents on both the thiazole ring and the hydrazinyl moiety. This section will compare the SAR of these compounds across different therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of hydrazinyl thiazole derivatives as potent anticancer agents.[11][12][13][14] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[11]

A series of novel hydrazinyl thiazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[11] One particular compound, designated as A37 , demonstrated excellent antiproliferative activity and low cytotoxicity against normal HEK-293T cells.[11] The anticancer effect of A37 was attributed to its ability to inhibit the eIF4E/eIF4G interaction, a critical step in protein synthesis that is often dysregulated in cancer.[11] Furthermore, A37 was found to inhibit the Ras/MAPK/eIF4E signaling pathway, induce apoptosis, and suppress cell migration.[11] In vivo studies showed that A37 significantly suppressed the growth of HepG2 xenografts in nude mice with minimal toxicity.[11]

Another study investigated a series of hydrazinyl-thiazole derivatives for their cytotoxic activity against MCF-7, HepG-2, and HCT-116 (colorectal) cancer cell lines.[12] Compounds with specific substitutions on the aryl ring of the hydrazinyl moiety showed broad-spectrum activity.[12]

The following table summarizes the anticancer activity of selected derivatives.

CompoundR1 (at 4-position of thiazole)R2 (on benzylidene)Target Cell LineIC50 (µM)Reference
A37 ArylSubstituted ArylA549, HeLa, HepG2, MCF-7Not specified[11]
5g Phenyl4-ChlorophenylMCF-7, HepG-2, HCT-1163.81 - 11.34[12]
5h Phenyl4-MethoxyphenylMCF-7, HepG-2, HCT-1163.81 - 11.34[12]
4c H3-Methoxy-4-hydroxybenzylideneMCF-7, HepG22.57, 7.26[13]

Key SAR Insights for Anticancer Activity:

  • Aryl Substituents: The presence of substituted aryl groups on the hydrazinyl moiety is crucial for potent anticancer activity.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the aryl ring play a significant role. For instance, compounds with methoxy and chloro substituents have shown promising activity.[12][13]

  • Inhibition of Specific Pathways: The most potent compounds often target specific molecular pathways involved in cancer progression, such as the eIF4E/eIF4G interaction.[11]

Antimicrobial and Antimycobacterial Activity

The 2-hydrazinyl-4-methylthiazole scaffold has also been extensively explored for its antimicrobial and antimycobacterial properties.[3][4][7][9][12][15]

A study focusing on antimycobacterial activity designed and synthesized a series of 2-(2-hydrazinyl)thiazole derivatives, evaluating their inhibitory potential against Mycobacterium tuberculosis H37Rv.[7] Two compounds, 4d (ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate) and 2i (ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate), exhibited significant inhibitory activity with Minimum Inhibitory Concentrations (MIC) of 12.5 µM and 25 µM, respectively.[7] Docking studies suggested that these compounds might act by inhibiting β-ketoacyl-ACP synthase, a key enzyme in mycobacterial cell wall synthesis.[7]

Another investigation reported the synthesis of 2-(2-hydrazinyl)thiazole derivatives and their evaluation for antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[4][15] Several derivatives demonstrated encouraging antibacterial activity.[4][15]

The following table summarizes the antimycobacterial activity of selected derivatives.

CompoundR1 (at 4-position of thiazole)R2 (on hydrazinyl moiety)Target OrganismMIC (µM)Reference
4d -CH₃, -COOEtPyridin-2-ylethylideneM. tuberculosis H37Rv12.5[7]
2i -CH₃, -COOEt2-HydroxybenzylideneM. tuberculosis H37Rv25[7]

Key SAR Insights for Antimicrobial/Antimycobacterial Activity:

  • Heteroaromatic Substituents: The incorporation of a heteroaromatic ring, such as pyridine, on the hydrazinyl side chain can enhance antimycobacterial activity.[7]

  • Hydrophilic Groups: The presence of a hydroxyl group on the benzylidene moiety also contributes to the activity, possibly by forming hydrogen bonds with the target enzyme.[7]

  • Lipophilicity: A balance between lipophilicity and hydrophilicity is crucial for cell wall penetration and target engagement.[7]

Antidiabetic Activity

Derivatives of 2-hydrazinylthiazole have also been investigated as potential antidiabetic agents, primarily through the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[1][10]

One study synthesized a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles and evaluated their α-amylase inhibitory potential.[10] Compound 3h , bearing a 5-chloro-2-hydroxy substitution on the benzylidene ring, was found to be a more potent α-amylase inhibitor (IC50 = 5.14 ± 0.03 µM) than the standard drug acarbose (IC50 = 5.55 ± 0.06 µM).[10] The enhanced activity was attributed to the ability of the hydroxyl group to form strong hydrogen bonds with the enzyme's active site.[10]

Another study explored hydrazine-clubbed thiazoles as inhibitors of aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY).[1] All synthesized derivatives showed more effective inhibitory capacity against AR compared to the reference compound epalrestat.[1] Compound 3c emerged as the most potent AR inhibitor with a KI value of 5.47 ± 0.53 nM.[1]

The following table summarizes the antidiabetic activity of selected derivatives.

CompoundR1 (at 4-position of thiazole)R2 (on benzylidene)Target EnzymeIC50 (µM)Reference
3h 4-Fluorophenyl5-Chloro-2-hydroxyα-Amylase5.14 ± 0.03[10]
3b 4-Fluorophenyl2-Bromo-4-methylα-Amylase6.87 ± 0.01[10]
3f 4-Fluorophenyl3-Bromoα-Amylase5.88 ± 0.16[10]
3c Piperidine-bearingVaried arylAldose Reductase5.10 (IC50, nM)[1]

Key SAR Insights for Antidiabetic Activity:

  • Hydrogen Bonding Donors: The presence of a hydroxyl group on the aryl ring of the hydrazinyl moiety significantly enhances α-amylase inhibitory activity due to favorable hydrogen bonding interactions.[10]

  • Halogen Substituents: The position and nature of halogen substituents on the aryl ring influence the inhibitory potential.[10]

  • Piperidine Moiety: The incorporation of a piperidine ring can lead to potent aldose reductase inhibitors.[1]

Experimental Protocols for Biological Assays

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key biological assays mentioned in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro α-Amylase Inhibition Assay

The inhibitory effect of the compounds on α-amylase activity is determined using a colorimetric assay.[10]

Protocol:

  • A reaction mixture containing the test compound at various concentrations, α-amylase solution, and a buffer (e.g., phosphate buffer, pH 6.8) is pre-incubated.

  • The reaction is initiated by adding a starch solution as the substrate.

  • The mixture is incubated for a specific period at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

  • The mixture is heated in a boiling water bath, and then the absorbance is measured at 540 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is typically used as a positive control.[10]

The following diagram illustrates the workflow of the α-amylase inhibition assay.

Alpha_Amylase_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Test Compound D Pre-incubation A->D B α-Amylase Solution B->D C Buffer (pH 6.8) C->D E Add Starch Solution D->E F Incubation (37°C) E->F G Add DNS Reagent F->G H Heat in Boiling Water G->H I Measure Absorbance (540 nm) H->I

Sources

A Senior Application Scientist's Guide to In Silico Modeling: Deconstructing the Interactions of 2-Hydrazinyl-4-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, high attrition rates, and significant investment.[1][2] In silico modeling has emerged as an indispensable tool, allowing researchers to de-risk and accelerate this process by predicting molecular interactions, physicochemical properties, and potential liabilities before a compound is ever synthesized.[1][2] This guide provides a comprehensive, technically-grounded comparison of computational methodologies, using 2-Hydrazinyl-4-methylthiazole hydrochloride as a case study. We will navigate the complete in silico workflow, from initial ligand preparation to the nuanced interpretation of molecular dynamics and ADMET profiling. The objective is not merely to present protocols, but to instill a deep understanding of the causality behind each computational step, empowering researchers to make informed decisions in their own drug development campaigns.

The thiazole ring and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antidiabetic, and antimycobacterial properties.[3][4][5] Understanding how a specific derivative, such as 2-Hydrazinyl-4-methylthiazole, interacts with biological targets at an atomic level is paramount to optimizing its therapeutic potential.

The Subject Molecule: this compound

Before embarking on any computational analysis, a thorough understanding of the subject molecule is essential.

  • Molecular Formula: C₄H₈ClN₃S[6]

  • Molecular Weight: 165.65 g/mol [6]

  • Structure:

    Chemical structure of this compound

The core structure consists of a methyl-substituted thiazole ring linked to a hydrazine group. This hydrazine moiety is a key feature, providing hydrogen bond donor and acceptor capabilities that are often critical for binding to protein targets.

The In Silico Investigation Workflow: A Strategic Overview

A robust computational assessment follows a logical progression, where the output of one stage serves as the validated input for the next. This self-validating system ensures that computational resources are spent on the most promising and structurally sound models, thereby increasing the confidence in the final predictions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Validation & Profiling cluster_3 Phase 4: Analysis & Decision Ligand Ligand Preparation (Energy Minimization) Docking Molecular Docking (Binding Pose & Affinity) Ligand->Docking ADMET ADMET Prediction (Drug-Likeness) Ligand->ADMET Target_ID Target Identification (Literature & Database Mining) Target_Prep Target Preparation (PDB Cleanup) Target_ID->Target_Prep Target_Prep->Docking MD Molecular Dynamics (Complex Stability) Docking->MD Analysis Data Synthesis & Go/No-Go Decision MD->Analysis ADMET->Analysis

Caption: A typical workflow for in silico drug discovery.

Part I: Ligand and Target Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is acutely true in computational chemistry. The quality of your starting structures for both the ligand (the small molecule) and the receptor (the protein target) directly dictates the reliability of all subsequent predictions.

Protocol 1: Ligand 3D Structure Preparation

Causality: A 2D chemical structure is insufficient for 3D interaction modeling. We must generate a three-dimensional, low-energy conformation. Energy minimization is crucial because it adjusts bond lengths, angles, and dihedrals to find a more realistic and stable molecular geometry, which is essential for accurate docking.

  • Obtain SMILES String: For 2-Hydrazinyl-4-methylthiazole, the SMILES (Simplified Molecular Input Line Entry System) string is CC1=CSC(=N1)NN.

  • Generate 3D Coordinates: Use a molecular editor like Avogadro or an online tool like the SwissADME web server.[7] Paste the SMILES string to generate an initial 3D structure.

  • Protonation State: At physiological pH (~7.4), the hydrazine group will likely be protonated. Ensure the structure reflects the correct ionization state, which is critical for electrostatic interactions. The hydrochloride salt form implies this protonation.

  • Energy Minimization: Employ a force field (e.g., MMFF94 or UFF in Avogadro) to perform energy minimization. This process computationally "relaxes" the structure into a lower energy state.

  • Save in Correct Format: For docking with AutoDock Vina, the final structure must be saved in the PDBQT (.pdbqt) format, which includes atomic coordinates, partial charges, and atom type definitions.

Protocol 2: Target Identification and Preparation

Causality: The choice of a protein target must be evidence-based. Given that hydrazinyl-thiazole derivatives have shown promise as antidiabetic agents, a relevant target is Human Pancreatic α-Amylase (HPA), an enzyme involved in carbohydrate digestion.[5][8] We will use the crystal structure of HPA, available from the Protein Data Bank (PDB).

  • Download Structure: Go to the PDB and download the structure file for HPA. A suitable entry is PDB ID: 2QMK.

  • Initial Cleanup (Using UCSF Chimera or similar):

    • Remove Unnecessary Chains: The downloaded file may contain multiple protein chains or ligands. Delete all components except for the single protein chain of interest.

    • Remove Water Molecules: Solvent molecules are typically removed unless a specific water molecule is known to be a critical part of the binding interaction (a "bridging" water).

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens, as they are essential for defining hydrogen bonds and proper electrostatics.

  • Define the Binding Site: The binding site, or "active site," is the pocket where the ligand is expected to bind. This can be identified from the position of a co-crystallized native ligand in the PDB file or through literature review.

  • Save for Docking: As with the ligand, the prepared protein structure must be saved in the .pdbqt format for use with AutoDock Vina.

Part II: Molecular Docking - Predicting the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[9] It is a computationally efficient method for screening large numbers of compounds and prioritizing them for further study.

Comparison of Molecular Docking Software

The choice of docking software depends on the specific research needs, balancing speed, accuracy, and accessibility.

SoftwareAlgorithm TypeScoring FunctionAccessibilityKey Strengths
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical & Knowledge-basedOpen-Source[9]High accuracy, speed, widely used and validated.
SwissDock EADock DSS / AutoDock VinaCHARMM Force Field / Vina ScoreFree Web Server[10]User-friendly interface, requires no local installation.[10]
Glide (Schrödinger) Hierarchical SearchEmpirical (GlideScore)CommercialHigh throughput, excellent for large-scale virtual screening.[9]
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)CommercialHighly flexible, excels at handling protein flexibility.[9]
Protocol 3: Docking with AutoDock Vina

Causality: This protocol uses AutoDock Vina due to its robust performance and widespread acceptance in academia. The critical step is defining the search space (the "grid box"). A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding predictions.

  • Input Files: Use the prepared ligand.pdbqt and receptor.pdbqt files.

  • Define the Grid Box: Using AutoDockTools or UCSF Chimera, define a 3D box that encompasses the entire binding site of the protein. Center the box on the known active site. A typical size might be 25 x 25 x 25 Ångströms.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the input files and grid box parameters.

  • Execute Docking: Run the Vina executable from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results:

    • Binding Affinity: The output file (log.txt) will list the predicted binding affinities in kcal/mol for the top poses. More negative values indicate stronger predicted binding.

    • Pose Visualization: Open the output all_poses.pdbqt and the receptor.pdbqt in a molecular viewer to visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Part III: Molecular Dynamics - From a Static Photo to a Dynamic Movie

While docking provides a valuable static snapshot, it doesn't capture the dynamic nature of a biological system. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing insights into the stability of the ligand-protein complex in a simulated physiological environment.[11]

MD_Workflow Start Docked Complex Solvate Solvation & Ionization Start->Solvate Build System Minimize Energy Minimization Solvate->Minimize Relax System Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Stabilize T & P Production Production MD Equilibrate->Production Data Collection End Trajectory Analysis Production->End Extract Insights

Caption: The sequential workflow for a Molecular Dynamics simulation.

Comparison of MD Simulation Software

MD engines are computationally intensive and require significant expertise to use effectively.

SoftwareForce FieldsAccessibilityKey Strengths
GROMACS GROMOS, AMBER, CHARMM, OPLSOpen-Source[12]Extremely high performance, especially on GPUs; extensive analysis tools.[12][13]
AMBER AMBERCommercial (Free for Academics)Excellent for biomolecules, particularly proteins and nucleic acids; well-documented.[13][14]
LAMMPS Various (AMBER, CHARMM, etc.)Open-Source[15]Highly versatile, suitable for both biomolecules and materials science.[13][15]
Protocol 4: MD Simulation with GROMACS

Causality: This protocol provides a conceptual overview. Each step is a self-validating checkpoint. For instance, the system must be energy minimized to remove steric clashes before heating. It must then be equilibrated at the correct temperature and pressure to ensure the production simulation is stable and representative of the desired physiological conditions.

  • System Preparation:

    • Take the best-ranked pose from molecular docking.

    • Define a simulation box (e.g., a cubic box extending 1.0 nm from the protein surface).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts.

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to equilibrate around the protein.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct density.

  • Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds) to collect data on the system's trajectory.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex is not unfolding or drifting apart.

    • Hydrogen Bonds: Analyze the number and duration of hydrogen bonds between the ligand and protein to identify key stabilizing interactions.

Part IV: ADMET Prediction - Will It Make a Good Drug?

A compound can bind perfectly to its target but still fail as a drug due to poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion) or toxicity.[16] In silico ADMET prediction provides an early warning system for these potential liabilities.[17]

Comparison of Free Online ADMET Tools

Several web servers offer comprehensive ADMET predictions based on machine learning models trained on large experimental datasets.[16][18][19]

ToolKey FeaturesAccessibilityURL
SwissADME Physicochemical properties, Lipinski's Rule, bioavailability radar, synthetic accessibility score.Free Web Server[Link][7]
pkCSM Predicts pharmacokinetics (e.g., Caco-2 permeability, P-gp substrate) and toxicities (e.g., AMES toxicity, hERG inhibition).Free Web Server[Link][18]
ADMET-AI Fast predictions using graph neural networks, compares results to approved drugs.Free Web Server[Link][20]
Protocol 5: ADMET Profiling with SwissADME
  • Input: Navigate to the SwissADME website.[7]

  • Submit: Paste the SMILES string CC1=CSC(=N1)NN into the query box and run the prediction.

  • Interpret Key Results:

    • Lipinski's Rule of Five: Check for violations. This rule predicts poor oral absorption or permeation. (0 violations is ideal).

    • Gastrointestinal (GI) Absorption: Predicted as "High" or "Low".

    • Blood-Brain Barrier (BBB) Permeant: Yes/No. Important for CNS-targeting drugs.

    • P-glycoprotein (P-gp) Substrate: Yes/No. P-gp is an efflux pump that can remove drugs from cells, reducing their effectiveness.

    • CYP Inhibition: Predicts if the compound is likely to inhibit key cytochrome P450 enzymes, which can lead to drug-drug interactions.

Conclusion: Synthesizing a Data-Driven Decision

This guide has outlined a multi-faceted computational strategy to investigate the interactions of this compound. A successful in silico analysis does not end with a single number, but with a convergence of evidence.

  • Docking might predict a strong binding affinity of -8.5 kcal/mol to α-amylase, with the hydrazine group forming two key hydrogen bonds with an aspartate residue.

  • Molecular dynamics would then test this prediction, showing that these hydrogen bonds are stable over a 100 ns simulation and that the ligand's RMSD remains low, confirming a stable binding pose.

  • ADMET prediction would provide the final piece of the puzzle, perhaps showing high GI absorption and no P450 inhibition, but flagging a potential for hERG inhibition.

Armed with this comprehensive dataset, a medicinal chemist can make an informed, data-driven decision. The compound shows promise due to its stable and strong binding, but the potential hERG toxicity suggests a specific structural modification may be needed. This in silico approach has efficiently identified a promising lead, highlighted its mechanism of action, and proactively identified a potential liability, saving invaluable time and resources in the drug discovery pipeline.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central. Available at: [Link]

  • Sandia National Laboratories. (n.d.). LAMMPS Molecular Dynamics Simulator. Available at: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • Drug Discovery Group. (n.d.). Drug Discovery - Software. Available at: [Link]

  • ResearchGate. (n.d.). Functional groups of the hydrazinyl-thiazole derivatives 2a-p. Available at: [Link]

  • Yang, X., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit. (2024). Molecular dynamic simulation for beginners, suggestions? r/bioinformatics. Available at: [Link]

  • Ferreira, L. L. G., & Andricopulo, A. D. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available at: [Link]

  • MDPI. (n.d.). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Available at: [Link]

  • GROMACS. (n.d.). Welcome to GROMACS. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Available at: [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Available at: [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Available at: [Link]

  • VLS3D. (n.d.). ADMET predictions. Available at: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Comparison of software for molecular mechanics modeling. Available at: [Link]

  • ResearchGate. (2022). Which software is best suited for Molecular Dynamics Simulation (MDS)? Available at: [Link]

  • ChemBK. (2024). 2-hydrazine-4-methylbenzothiazole. Available at: [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]

  • PubMed Central. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Available at: [Link]

  • MDPI. (n.d.). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. Available at: [Link]

  • PubMed Central. (n.d.). A Guide to In Silico Drug Design. Available at: [Link]

  • PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Hydrazinyl-4-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2-Hydrazinyl-4-methylthiazole hydrochloride. As a potent and hazardous chemical compound utilized in advanced research and drug development, adherence to strict safety protocols is paramount to protect laboratory personnel and the environment. This guide synthesizes technical data with field-proven best practices to ensure a self-validating system of safety and compliance.

Part 1: Core Hazard Profile and Personal Protection

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is highly toxic and presents multiple significant risks upon exposure.

Hazard Assessment

The primary safety data for this compound reveals a severe hazard profile. It is classified as acutely toxic if swallowed, fatal in contact with skin, and fatal if inhaled. Furthermore, it causes severe skin burns, eye damage, may trigger an allergic skin reaction, and is suspected of causing cancer. Its environmental impact is also significant, as it is very toxic to aquatic life with long-lasting effects.

Hazard Category GHS Classification & H-Statement Pictogram
Acute Toxicity Category 4 (Oral) - H302: Harmful if swallowed. Category 2 (Dermal) - H311: Toxic in contact with skin. Category 2 (Inhalation) - H330: Fatal if inhaled.

Corrosion/Irritation Sub-category 1B (Skin Corrosion) - H314: Causes severe skin burns and eye damage. Category 1 (Serious Eye Damage).

Sensitization Category 1 (Skin Sensitization) - H317: May cause an allergic skin reaction.

Carcinogenicity Category 1B (Carcinogenicity) - H350: May cause cancer.

Environmental Category 1 (Acute & Chronic Aquatic Hazard) - H410: Very toxic to aquatic life with long lasting effects.

Additional Hazards Corrosive to the respiratory tract.N/A

Personal Protective Equipment (PPE)

Due to the compound's high toxicity and corrosivity, a stringent PPE protocol is mandatory.

  • Respiratory Protection: All handling of this substance must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols. If vapors are generated, respiratory protection is required.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Employ proper glove removal technique, avoiding contact with the glove's outer surface, and dispose of contaminated gloves as hazardous waste.[1]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[2]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Immediately remove and decontaminate any soiled clothing before reuse.

Part 2: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operating or that the area is otherwise well-ventilated.

  • Don PPE: Before re-entering the area, emergency responders must don the full PPE outlined in Part 1.

  • Prevent Drainage: Do not allow the product to enter drains. Cover nearby drains with an inert material if necessary.

  • Contain & Absorb: For liquid spills, contain the material and absorb it with a non-combustible, inert absorbent material such as Chemizorb®, dry sand, or earth.[3] DO NOT use combustible materials like paper towels or sawdust.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a designated, leak-proof, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the waste container according to the guidelines in Part 3 and arrange for disposal.

Part 3: Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that all waste streams containing this compound are considered hazardous waste .[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sink.[4]

Step 1: Waste Segregation and Collection All materials that have come into contact with the compound must be treated as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Reaction mixtures and solutions.

  • Contaminated disposable labware (e.g., pipette tips, weighing boats).

  • Contaminated PPE (gloves, bench paper).

  • Spill cleanup materials.

Collect these materials at the point of generation in a dedicated, compatible, and clearly labeled hazardous waste container.[5] Do not mix this waste with other chemical waste streams to prevent potentially dangerous reactions.[6]

Step 2: Containerization and Labeling

  • Container Selection: Use a robust, leak-proof container made of a material compatible with the chemical. Ensure the container can be securely sealed.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4]

    • An accurate description of the hazards: "Toxic," "Corrosive," "Potential Carcinogen," "Marine Pollutant."

    • The date the container was first used for waste accumulation.

Step 3: On-Site Chemical Treatment (for Dilute Aqueous Waste Only)

For laboratories equipped and trained for chemical neutralization, dilute aqueous waste streams containing hydrazine derivatives can be treated to reduce their reactivity prior to final disposal. This process itself is hazardous and must be approached with extreme caution.

WARNING: This procedure should only be performed by trained personnel inside a chemical fume hood while wearing full PPE. The reaction is exothermic and may release hazardous gases.

  • Dilution: Ensure the concentration of the hydrazine compound in the aqueous waste is less than 3-5%.[7][8] If the concentration is higher, dilute it with cold water in a suitable container.

  • Neutralization/Oxidation: While stirring the diluted waste, slowly add a dilute (e.g., 5%) solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[7][9][10] The addition should be gradual to control the exothermic reaction.

  • Completion: Continue adding the hypochlorite solution until the hydrazine is fully oxidized. Allow the mixture to cool to room temperature.

  • Collection: Transfer the treated solution to the designated hazardous waste container.

Step 4: Final Disposal Whether chemically treated or not, the final disposal must be handled by a licensed and approved waste disposal contractor. Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area until pickup. The most common and effective method for the ultimate destruction of this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion byproducts.[1]

Part 4: Visual Workflow and Reference

To aid in the decision-making process, the following workflow diagram outlines the key steps for proper disposal.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Containment cluster_treatment Treatment & Final Disposal start Waste Generated (Pure Chemical, Solutions, Contaminated Labware, PPE) collect Collect in Dedicated, Compatible Container start->collect label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - All Hazard Classes collect->label_waste decision Is waste dilute aqueous solution? label_waste->decision neutralize CAUTION: Perform Chemical Oxidation (e.g., with dilute hypochlorite) in Fume Hood decision->neutralize Yes store Store Sealed Container in Secure Satellite Accumulation Area decision->store No neutralize->store dispose Arrange Pickup by Licensed Hazardous Waste Disposal Service (for High-Temp Incineration) store->dispose

Sources

A Researcher's Guide to the Safe Handling of 2-Hydrazinyl-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 2-Hydrazinyl-4-methylthiazole hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and a deep understanding of its chemical properties.

Understanding the Hazard Profile

This compound is a hydrazine derivative. Hydrazine and its derivatives are known for their potential toxicity, and it is imperative to handle them with the utmost care. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, data from structurally similar compounds and general knowledge of hydrazine derivatives indicate several potential hazards.

Based on available safety data for related compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause skin and eye irritation.[1] As a precautionary measure, it is prudent to treat this compound as potentially carcinogenic, a known risk associated with some hydrazine derivatives.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Harmful if swallowed.[1]
Acute Toxicity, Dermal Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Harmful if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Core Directive: Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential to provide comprehensive protection for the eyes and face.

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving is a prudent practice, especially during procedures involving larger quantities or prolonged handling. Always remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Body Protection: A flame-resistant laboratory coat should be worn and fully fastened. This provides a critical barrier against accidental spills and contamination of personal clothing.

  • Respiratory Protection: All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or in situations with a high potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical for minimizing risk. The following workflow outlines the key stages of its use in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal Prep Review SDS & SOPs DonPPE Don Appropriate PPE Prep->DonPPE 1. Information First WorkInHood Work in Fume Hood DonPPE->WorkInHood Weighing Careful Weighing WorkInHood->Weighing 2. Containment Dissolving Controlled Dissolving Weighing->Dissolving 3. Precision Decontaminate Decontaminate Surfaces Dissolving->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE 4. Cleanliness WashHands Thorough Hand Washing DoffPPE->WashHands 5. Final Step SegregateWaste Segregate Waste WashHands->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste 6. Categorize StoreWaste Store Waste Securely LabelWaste->StoreWaste 7. Identify

Caption: Safe Handling Workflow for this compound.

1. Preparation:

  • Review Safety Data Sheets (SDS) and Standard Operating Procedures (SOPs): Before any work commences, thoroughly review the SDS for this compound and any internal SOPs.

  • Assemble all Necessary Materials: Ensure all required equipment, reagents, and waste containers are within the fume hood before introducing the compound.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the section above.

2. Handling in a Chemical Fume Hood:

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

3. Post-Procedure:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste, including contaminated weigh papers, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Always consult with your institution's EHS office for specific guidance on the disposal of this compound. They will provide information on the correct waste stream and arrange for professional disposal. Never dispose of this compound down the drain.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors.

References

  • PubChem. Benzothiazole, 2-hydrazinyl-4-methyl-. [Link]

  • PubChem. 2-Hydrazinyl-4-methylthiazole. [Link]

  • Angene Chemical. Safety Data Sheet: 2-Hydrazinyl-6-(1-methylethyl)benzothiazole. [Link]

  • Capot Chemical. MSDS of 2-Hydrazino-4-methylbenzothiazole. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.